Escholtzine
Description
Structure
3D Structure
Properties
CAS No. |
4040-75-9 |
|---|---|
Molecular Formula |
C19H17NO4 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
(1S,12S)-23-methyl-5,7,16,18-tetraoxa-23-azahexacyclo[10.10.1.02,10.04,8.013,21.015,19]tricosa-2,4(8),9,13,15(19),20-hexaene |
InChI |
InChI=1S/C19H17NO4/c1-20-14-2-10-4-16-18(23-8-21-16)6-12(10)15(20)3-11-5-17-19(7-13(11)14)24-9-22-17/h4-7,14-15H,2-3,8-9H2,1H3/t14-,15-/m0/s1 |
InChI Key |
PGINMPJZCWDQNT-GJZGRUSLSA-N |
SMILES |
CN1C2CC3=CC4=C(C=C3C1CC5=CC6=C(C=C25)OCO6)OCO4 |
Isomeric SMILES |
CN1[C@H]2CC3=CC4=C(C=C3[C@@H]1CC5=CC6=C(C=C25)OCO6)OCO4 |
Canonical SMILES |
CN1C2CC3=CC4=C(C=C3C1CC5=CC6=C(C=C25)OCO6)OCO4 |
Synonyms |
crychine |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Enigmatic Mechanism of Action of Escholtzine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Escholtzine, a prominent pavine alkaloid isolated from the medicinal plant Eschscholzia californica (California poppy), has garnered significant interest within the scientific community for its potential pharmacological activities. While the sedative, anxiolytic, and analgesic properties of California poppy extracts are well-documented in traditional medicine and preclinical studies, the precise mechanism of action of its individual constituents, including this compound, remains an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its interactions with key molecular targets. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product drug discovery and development.
Core Pharmacological Interactions
Current research indicates that the pharmacological effects of Eschscholzia californica extracts are likely attributable to the synergistic or additive actions of a complex mixture of alkaloids. While specific data on this compound's direct interactions with neurotransmitter receptors is limited, studies on the whole extract and other isolated alkaloids provide a foundational understanding of its potential targets.
Interaction with Cytochrome P450 Enzymes
A significant aspect of this compound's pharmacological profile is its interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. In vitro studies have demonstrated that this compound exhibits time-dependent inhibition of several key CYP isoforms. This inhibitory activity suggests a potential for herb-drug interactions when this compound-containing products are co-administered with drugs metabolized by these enzymes.
Table 1: Inhibition of Human Cytochrome P450 Isoforms by this compound
| CYP Isoform | Inhibition Potency (IC50) | Type of Inhibition |
| CYP3A4 | 3.0 µM | Time-dependent |
| CYP2D6 | 2.0 µM | Time-dependent |
| CYP2C19 | 0.4 µM | Time-dependent |
IC50: The half maximal inhibitory concentration, representing the concentration of a substance required to inhibit a biological process by 50%.
Putative Mechanisms of Action at Neurotransmitter Systems
While direct quantitative data for this compound's binding affinity and functional activity at neurotransmitter receptors are not yet available in the public domain, the known effects of Eschscholzia californica extracts suggest potential interactions with the following systems:
-
GABAergic System: The sedative and anxiolytic effects of California poppy are often attributed to the modulation of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. It is hypothesized that this compound may act as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of GABA. However, it is important to note that studies have shown other alkaloids from the plant, such as (S)-reticuline, to be positive allosteric modulators at specific GABA-A receptor isoforms, while N-methyllaurotetanine showed no effect at the α1β2γ2 subtype.[1][2][3] Further research is required to elucidate the specific role of this compound in GABAergic modulation.
-
Serotonergic System: Extracts of Eschscholzia californica have been shown to bind to serotonin receptors, specifically the 5-HT1A and 5-HT7 subtypes.[4][5] The aporphine alkaloid N-methyllaurotetanine, also present in the plant, has been identified as an antagonist at the 5-HT1A receptor with an EC50 of 155 nM and a Ki of 85 nM.[4][5] The contribution of this compound to the overall serotonergic activity of the plant extract is yet to be determined through specific binding and functional assays.
Experimental Protocols
The following section outlines the general methodologies employed in the studies that have contributed to our current, albeit limited, understanding of this compound's bioactivity.
Cytochrome P450 Inhibition Assay
The potential for time-dependent inhibition of CYP enzymes by this compound was likely assessed using an in vitro assay with human liver microsomes. A standard protocol for such an assay is as follows:
-
Incubation: Human liver microsomes are pre-incubated with varying concentrations of this compound in the presence of NADPH for a specific duration (e.g., 30 minutes) to allow for potential metabolism-dependent inhibition.
-
Substrate Addition: A probe substrate specific for the CYP isoform of interest is added to the incubation mixture.
-
Metabolite Quantification: The reaction is terminated after a set time, and the formation of the specific metabolite is quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
IC50 Determination: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by fitting the data to a dose-response curve.
Future Directions and Conclusion
The current body of scientific literature provides preliminary insights into the pharmacological profile of this compound, particularly its inhibitory effects on major drug-metabolizing enzymes. However, a significant knowledge gap remains regarding its direct interactions with neurotransmitter receptors and other potential molecular targets. To fully elucidate the mechanism of action of this compound and its contribution to the therapeutic effects of Eschscholzia californica, further research is imperative.
Future studies should prioritize the use of isolated this compound in a battery of in vitro and in vivo experiments, including:
-
Radioligand binding assays to determine its affinity (Ki) for a wide range of receptors, including GABA-A, serotonin, dopamine, and opioid receptors.
-
Functional assays (e.g., electrophysiology, second messenger assays) to characterize its efficacy (EC50) and determine whether it acts as an agonist, antagonist, or modulator at these receptors.
-
In vivo behavioral studies using pure this compound to correlate its molecular activities with its physiological and behavioral effects.
A thorough understanding of the mechanism of action of this compound will not only clarify the pharmacology of California poppy but also unlock its potential for the development of novel therapeutics for a variety of neurological and psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Modulatory Effects of Eschscholzia californica Alkaloids on Recombinant GABAA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Alkaloids from Eschscholzia californica and their capacity to inhibit binding of [3H]8-Hydroxy-2-(di-N-propylamino)tetralin to 5-HT1A receptors in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Escholtzine Biosynthetic Pathway in Eschscholzia californica: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the biosynthetic pathway of escholtzine, a pavine-type benzylisoquinoline alkaloid (BIA) found in the California poppy, Eschscholzia californica. This document details the enzymatic steps leading to the formation of this compound from the central precursor, (S)-reticuline, and presents available quantitative data on metabolite accumulation and enzyme kinetics. Furthermore, it offers detailed experimental protocols for key research techniques employed in the study of this pathway, including metabolite analysis, gene expression quantification, and genetic transformation. Visual diagrams of the biosynthetic and regulatory pathways are provided to facilitate a comprehensive understanding of the molecular processes involved in this compound production. This guide is intended to serve as a valuable resource for researchers in phytochemistry, metabolic engineering, and drug discovery.
Introduction
Eschscholzia californica, commonly known as the California poppy, is a rich source of a diverse array of BIAs, which are of significant interest to the pharmaceutical industry due to their wide range of biological activities. Among these are the pavine-type alkaloids, including this compound and californidine. While the biosynthesis of other BIAs, such as sanguinarine, has been extensively studied in this species, the specific branch leading to this compound is an area of ongoing research. This guide synthesizes the current knowledge of the this compound biosynthetic pathway, providing a technical foundation for further investigation and potential metabolic engineering applications.
The this compound Biosynthetic Pathway
The biosynthesis of this compound originates from the pivotal intermediate (S)-reticuline, which serves as a branch point for numerous BIA classes. The pathway from L-tyrosine to (S)-reticuline is a well-characterized, multi-step process involving several enzymes.[1] From (S)-reticuline, the pathway diverges towards the formation of pavine alkaloids. While not all enzymes in the this compound-specific branch have been fully characterized in E. californica, a proposed pathway involves the following key steps:
-
N-methylation of (S)-Reticuline: The tertiary amine of (S)-reticuline is methylated to form the quaternary amine, (S)-reticuline-N-methonium salt. This reaction is catalyzed by a (S)-reticuline N-methyltransferase (RNMT) .
-
Rearrangement to Pavine Skeleton: The (S)-reticuline-N-methonium salt is believed to undergo an intramolecular rearrangement to form the characteristic pavine skeleton of (-)-pavine. The precise enzymatic control of this step is yet to be fully elucidated.
-
N-demethylation and Oxidation: Subsequent enzymatic modifications, likely involving demethylation and oxidation steps, are thought to convert (-)-pavine into this compound. A pavine N-methyltransferase (PavNMT) has been identified in other plant species and is likely involved in these transformations.
dot
Caption: Proposed biosynthetic pathway of this compound in Eschscholzia californica.
Key Enzymes
-
(S)-Reticuline N-methyltransferase (RNMT): This enzyme catalyzes the N-methylation of (S)-reticuline, a critical entry point into the pavine alkaloid branch.
-
Pavine N-methyltransferase (PavNMT): While not yet fully characterized in E. californica, homologs of this enzyme are known to be involved in the modification of the pavine skeleton in other species. It is hypothesized to play a role in the final steps of this compound biosynthesis.
-
Berberine Bridge Enzyme (BBE): This well-characterized enzyme diverts (S)-reticuline towards the biosynthesis of protoberberine and benzophenanthridine alkaloids, representing a competing pathway to this compound synthesis.[2][3][4][5]
Quantitative Data
Quantitative analysis of this compound and its precursors is crucial for understanding the pathway's efficiency and for metabolic engineering efforts. The following tables summarize available quantitative data.
Table 1: Alkaloid Content in Eschscholzia californica
| Alkaloid | Plant Part | Concentration (mg/g dry weight) | Reference |
| This compound | Aerial Parts | 8.700 ± 0.51 | [2] |
| Californidine | Aerial Parts | 12.5 ± 1.8 | [2] |
| Protopine | Aerial Parts | 0.514 ± 0.038 | [2] |
| Allocryptopine | Aerial Parts | 0.0120 ± 0.0023 | [2] |
| Sanguinarine | Aerial Parts | 0.0191 ± 0.0050 | [2] |
| Chelerythrine | Aerial Parts | 0.068 ± 0.011 | [2] |
| (S)-Reticuline | Aerial Parts | 1.095 ± 0.16 | [2] |
Table 2: Enzyme Kinetic Parameters for Berberine Bridge Enzyme (BBE) from Eschscholzia californica
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |
| (S)-Reticuline | 1.6 ± 0.2 | 1.5 ± 0.1 | 0.94 | [2][3] |
Note: Kinetic data for RNMT and PavNMT specific to E. californica are not yet available in the literature.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.
Metabolite Analysis by HPLC-MS/MS
Objective: To extract, separate, and quantify this compound and other BIAs from E. californica plant material or cell cultures.
Materials:
-
Lyophilized plant tissue or cell culture pellet
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer
Protocol:
-
Extraction:
-
Homogenize 100 mg of lyophilized plant material in 5 mL of methanol.
-
Sonicate the mixture for 30 minutes in a water bath.
-
Centrifuge at 4000 x g for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Pool the supernatants and evaporate to dryness under vacuum.
-
-
Solid Phase Extraction (for culture medium):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the aqueous culture medium onto the cartridge.
-
Wash the cartridge with 5 mL of water.
-
Elute the alkaloids with 5 mL of methanol.
-
Evaporate the eluate to dryness.
-
-
Sample Preparation:
-
Reconstitute the dried extract in 500 µL of methanol:water (1:1, v/v).
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5-10% B, increase to 95% B over 15-20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.2-0.4 mL/min.
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for targeted quantification, with specific precursor-product ion transitions for each alkaloid.
-
Gene Expression Analysis by qRT-PCR
Objective: To quantify the transcript levels of genes involved in the this compound biosynthetic pathway.
Materials:
-
E. californica tissue or cell culture samples
-
Liquid nitrogen
-
RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)
-
DNase I
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green or probe-based qPCR master mix
-
qPCR instrument
-
Gene-specific primers (see Table 3)
Protocol:
-
RNA Extraction:
-
Grind frozen plant tissue to a fine powder in liquid nitrogen.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (200-400 nM each), and diluted cDNA.
-
Perform the qPCR reaction using a standard three-step cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Include a melt curve analysis to verify the specificity of the amplification.
-
Calculate relative gene expression using the 2-ΔΔCt method, normalizing to a stable reference gene (e.g., actin or ubiquitin).
-
Table 3: Exemplary qRT-PCR Primers for BIA Pathway Genes in E. californica
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| EcBBE | GCTTCATCAAGGGTGTCTCC | TCATCCTCGTCCACATTGAA | [6] |
| EcCYP80B1 | TGGAGGTTGAGGAGATGGAG | GTTGATGTTGGCCTTGTTGA | [6] |
| Actin | GGTGACAATGGAACTGGAATG | AGACGGAGGATAGCGTGAGG | [6] |
Note: Specific primers for RNMT and PavNMT in E. californica may need to be designed based on sequence information from genome or transcriptome databases.
Agrobacterium-mediated Transformation of E. californica Cell Cultures
Objective: To introduce gene constructs (e.g., for overexpression or knockdown) into E. californica cell cultures to study gene function.
Materials:
-
Agrobacterium tumefaciens strain (e.g., GV3101) carrying the desired binary vector
-
E. californica suspension cell culture (4-6 days old)
-
Co-cultivation medium (e.g., B5 medium with 200 µM acetosyringone)
-
Selection medium (e.g., B5 medium with appropriate antibiotics like kanamycin or hygromycin, and cefotaxime to eliminate Agrobacterium)
-
Sterile filter paper
-
Petri dishes
Protocol:
-
Agrobacterium Preparation:
-
Grow Agrobacterium carrying the plasmid of interest in LB medium with appropriate antibiotics overnight at 28°C.
-
Pellet the bacteria by centrifugation and resuspend in liquid co-cultivation medium to an OD600 of 0.5-1.0.
-
-
Co-cultivation:
-
Collect 5-10 mL of the E. californica cell suspension and remove the medium.
-
Add the prepared Agrobacterium suspension to the plant cells and incubate for 30-60 minutes at room temperature.
-
Remove the Agrobacterium suspension and place the plant cells on sterile filter paper placed on solid co-cultivation medium.
-
Incubate in the dark at 22-25°C for 2-3 days.
-
-
Selection and Regeneration:
-
Transfer the cells to solid selection medium containing cefotaxime to kill the Agrobacterium and the appropriate selection antibiotic to select for transformed plant cells.
-
Subculture the cells to fresh selection medium every 2-3 weeks.
-
After 6-8 weeks, resistant calli should appear. These can be transferred to liquid selection medium to establish a transformed suspension culture.
-
Signaling and Regulation
The biosynthesis of BIAs in E. californica is tightly regulated by a network of transcription factors and is responsive to environmental cues, such as elicitors.
dot
Caption: Simplified regulatory network of BIA biosynthesis in E. californica.
Transcription Factors
-
WRKY Transcription Factors: Members of the WRKY family of transcription factors have been shown to regulate the expression of BIA biosynthetic genes in E. californica.
-
bHLH Transcription Factors: Basic helix-loop-helix (bHLH) transcription factors are also implicated in the regulation of this pathway, often working in concert with WRKY factors.
Elicitation
Treatment of E. californica cell cultures with elicitors, such as methyl jasmonate (MeJA), has been shown to induce the expression of BIA biosynthetic genes and lead to increased alkaloid accumulation. This response mimics the plant's defense against pathogens and herbivores.
Conclusion
The biosynthetic pathway of this compound in Eschscholzia californica presents a fascinating area of study with potential for the production of valuable pharmaceuticals. While the core pathway from (S)-reticuline has been proposed, further research is needed to fully characterize the enzymes involved, particularly the N-methyltransferases and the enzymes responsible for the pavine ring formation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to build upon. Future work focusing on the elucidation of the remaining enzymatic steps and the intricate regulatory networks will be instrumental in enabling the metabolic engineering of E. californica for enhanced production of this compound and other pavine alkaloids.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 3. A concerted mechanism for berberine bridge enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The single berberine bridge enzyme homolog of Physcomitrella patens is a cellobiose oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthetic Strategies of Berberine Bridge Enzyme-like Flavoprotein Oxidases toward Structural Diversification in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The In Vivo Pharmacokinetics of Escholtzine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Escholtzine is a bioactive alkaloid that contributes to the ethnobotanical uses of Eschscholzia californica. Preliminary research suggests its interaction with various biological targets, making its systemic exposure a critical factor in its efficacy and safety. Pharmacokinetics, the study of how an organism affects a drug, provides the framework for understanding the concentration-time profile of a compound in the body. This guide will delve into the known aspects of this compound's behavior and provide the necessary methodological context for future in vivo research.
In Vitro Permeability and Absorption Potential
In vitro studies using Caco-2 cell models, which mimic the human intestinal epithelium, have shown that this compound is a highly permeable compound.[1] This high permeability suggests that this compound is likely well-absorbed from the gastrointestinal tract following oral administration.
Metabolism and Potential for Drug Interactions
Research has indicated that this compound interacts with key drug-metabolizing enzymes. Specifically, it has been shown to exhibit time-dependent inhibition of cytochrome P450 enzymes CYP3A4, CYP2C9, and CYP2C19.[2] Furthermore, this compound can activate the pregnane X receptor (PXR), which may lead to an increased expression of CYP3A4 and CYP1A2.[2] These interactions highlight a potential for drug-drug interactions if this compound is co-administered with other medications that are substrates for these enzymes.
Quantitative Pharmacokinetic Parameters (Illustrative)
Due to the absence of published in vivo pharmacokinetic data for this compound, the following tables are presented for illustrative purposes only . They demonstrate how quantitative data for this compound would be structured once determined through experimentation.
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rats (Single Intravenous Dose)
| Parameter | Unit | Value (Mean ± SD) |
| Half-life (t½) | h | Data not available |
| Volume of Distribution (Vd) | L/kg | Data not available |
| Clearance (CL) | L/h/kg | Data not available |
| Area Under the Curve (AUC₀-inf) | ng·h/mL | Data not available |
Table 2: Illustrative Pharmacokinetic Parameters of this compound in Rats (Single Oral Dose)
| Parameter | Unit | Value (Mean ± SD) |
| Maximum Concentration (Cmax) | ng/mL | Data not available |
| Time to Maximum Concentration (Tmax) | h | Data not available |
| Area Under the Curve (AUC₀-t) | ng·h/mL | Data not available |
| Oral Bioavailability (F%) | % | Data not available |
Standard Experimental Protocols for In Vivo Pharmacokinetic Studies
The following are detailed methodologies for key experiments that would be conducted to determine the in vivo pharmacokinetic profile of this compound.
Animal Model and Dosing
-
Species: Male Sprague-Dawley rats (250-300 g) are a common model for initial pharmacokinetic studies.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.
-
Acclimatization: A minimum of one week of acclimatization to the housing conditions is recommended before the study.
-
Dosing:
-
Intravenous (IV): this compound would be dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and polyethylene glycol) and administered as a bolus injection via the tail vein. A typical dose might be 1-5 mg/kg.
-
Oral (PO): this compound would be dissolved or suspended in a vehicle like 0.5% carboxymethylcellulose and administered by oral gavage. A typical dose might be 5-20 mg/kg.
-
Blood Sampling
-
Schedule: Blood samples (approximately 0.25 mL) would be collected from the jugular vein or another appropriate site at predetermined time points. For IV administration, time points could include 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. For oral administration, time points could include 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Processing: Blood samples would be collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and immediately centrifuged to separate the plasma. The plasma would then be stored at -80°C until analysis.
Bioanalytical Method
-
Technique: The concentration of this compound in plasma samples would be determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples would typically undergo protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant would then be injected into the LC-MS/MS system.
-
Method Validation: The bioanalytical method must be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
Pharmacokinetic Analysis
-
Pharmacokinetic parameters would be calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin®.
Visualizations
Experimental Workflow for a Pharmacokinetic Study
This compound's Interaction with Cytochrome P450 Enzymes
Conclusion
While the complete in vivo pharmacokinetic profile of this compound remains to be elucidated, existing in vitro data suggests it is a highly permeable compound with the potential for significant drug-drug interactions through its effects on cytochrome P450 enzymes. The experimental protocols outlined in this guide provide a clear roadmap for researchers to conduct the necessary in vivo studies to quantify the ADME properties of this compound. A thorough understanding of its pharmacokinetics is an indispensable step in the development of this compound as a potential therapeutic agent.
References
Unlocking Nature's Pharmacy: A Technical Guide to Identifying Novel Escholtzine Derivatives in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies for identifying novel Escholtzine derivatives from plant extracts, with a primary focus on Eschscholzia californica (California poppy), a rich source of these bioactive alkaloids. This document outlines detailed experimental protocols, data presentation standards, and visual workflows to aid researchers in the discovery and characterization of new therapeutic agents.
Introduction to this compound and its Derivatives
This compound is a pavine-type benzylisoquinoline alkaloid found in various plant species, most notably in the Papaveraceae family.[1] this compound and its derivatives, such as californidine, have garnered significant interest in the scientific community due to their potential pharmacological activities, including sedative, anxiolytic, and analgesic effects.[2] These compounds are hypothesized to exert their effects through interaction with various receptor systems in the central nervous system, such as GABA and serotonin receptors.[3][4] The structural diversity of this compound derivatives presents a promising avenue for the discovery of novel drug candidates with improved efficacy and safety profiles.
Experimental Protocols
The successful identification of novel this compound derivatives hinges on a series of well-defined experimental procedures, from initial extraction to final structure elucidation.
Plant Material and Extraction
2.1.1. Plant Material Preparation: Dried and powdered aerial parts of Eschscholzia californica are commonly used for the extraction of this compound and its derivatives.[5] Proper identification and authentication of the plant material are crucial to ensure the reliability of the research.
2.1.2. Solvent Extraction: A widely used method for the extraction of alkaloids is solvent extraction. A typical protocol involves the following steps:
-
Maceration: The powdered plant material (e.g., 1.872 kg) is macerated in methanol for an extended period (e.g., 10 weeks) to ensure exhaustive extraction.[5]
-
Evaporation: The methanol is then evaporated under reduced pressure to yield a dry extract (e.g., 412.5 g, representing 22% of the initial dry material).[5]
-
Acid-Base Extraction:
-
The dry extract is dissolved in a dilute acid solution (e.g., 1% aqueous H₂SO₄).
-
The aqueous phase is then adjusted to an alkaline pH (e.g., pH ≅ 9) with a suitable base.
-
The alkaloid fraction is subsequently extracted into an organic solvent such as diethyl ether.[5]
-
Purification and Isolation
2.2.1. Solid-Phase Extraction (SPE): SPE is a robust technique for the cleanup and concentration of alkaloids from crude extracts. A detailed protocol for the SPE of alkaloids from a plant matrix is as follows:
-
Sample Preparation: 50 mg of the dried and powdered plant sample is extracted with 5 ml of 5% acetic acid for 30 minutes under sonication.
-
Centrifugation: The mixture is centrifuged, and 3 ml of the supernatant is collected.
-
Cartridge Conditioning: A reversed-phase cation-exchange SPE cartridge is conditioned according to the manufacturer's instructions.
-
Sample Loading: The supernatant is loaded onto the conditioned cartridge.
-
Washing: The cartridge is washed sequentially with 0.1 M hydrochloric acid and methanol to remove impurities.
-
Elution: The alkaloids are eluted with a mixture of 28% ammonia and methanol (1:19).
-
Concentration: The eluate is concentrated under a stream of nitrogen at 40°C.
-
Reconstitution: The residue is dissolved in 50% aqueous methanol for subsequent analysis.
2.2.2. Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful technique for the isolation of individual alkaloids from a purified extract. The specific conditions, including the choice of column, mobile phase, and gradient, will depend on the specific compounds being targeted and need to be optimized accordingly.
Characterization and Structure Elucidation
2.3.1. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC coupled with mass spectrometry is an indispensable tool for the identification and quantification of known and novel this compound derivatives.
-
Chromatographic Separation: A reversed-phase C18 column is commonly used with a gradient elution of acetonitrile and an acidic aqueous mobile phase (e.g., 50 mM phosphoric acid).[6]
-
Mass Spectrometry: Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of alkaloids. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in the determination of elemental compositions.
2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful technique for the de novo structure elucidation of novel compounds.
-
1H NMR: Provides information about the number, connectivity, and chemical environment of protons in a molecule.
-
13C NMR: Provides information about the carbon skeleton of a molecule.
-
2D NMR techniques (e.g., COSY, HSQC, HMBC): Are used to establish the connectivity between protons and carbons, ultimately leading to the complete structural assignment of the novel derivative.
Data Presentation
Clear and concise presentation of quantitative data is essential for the comparison and interpretation of results.
Alkaloid Content in Eschscholzia californica
| Plant Part/Product | Californidine (mg/g or mg/mL) | Eschscholtzine (mg/g or mg/mL) | Protopine (mg/g or mg/mL) | Reference |
| Dry Powder 1 | 1.57 ± SD | 0.39 ± SD | 0.10 ± SD | [7] |
| Dry Powder 2 | 2.00 ± SD | 0.63 ± SD | 0.17 ± SD | [7] |
| Dry Powder 3 | 1.89 ± SD | 0.55 ± SD | 0.14 ± SD | [7] |
| Dry Extract 4 | 2.55 ± SD | 0.38 ± SD | 0.20 ± SD | [7] |
| Dry Extract 5 | 0.76 ± SD | 0.39 ± SD | 0.11 ± SD | [7] |
| Fluid Extract 6 | 0.153 ± SD | 0.085 ± SD | 0.058 ± SD | [7] |
| Fluid Extract 7 | 0.131 ± SD | 0.054 ± SD | 0.008 ± SD | [7] |
| Fluid Extract 8 | 0.148 ± SD | 0.079 ± SD | 0.033 ± SD | [7] |
Bioactivity of Eschscholzia californica Alkaloids
| Compound | Receptor Target | Bioactivity Assay | EC₅₀ (nM) | Kᵢ (nM) | Reference |
| N-methyllaurotetanine | 5-HT₁ₐ | Radioligand Binding | 155 | 85 | [8][9] |
Visualizing Workflows and Pathways
Graphical representations of experimental workflows and signaling pathways are critical for understanding complex processes.
Experimental Workflow for Alkaloid Identification
Benzylisoquinoline Alkaloid (BIA) Biosynthesis Pathway
Hypothetical Signaling Pathway of an this compound Derivative
Conclusion
The identification of novel this compound derivatives from plant extracts is a promising strategy for the discovery of new therapeutic leads. This technical guide provides a foundational framework for researchers, outlining key experimental protocols, data presentation standards, and visual aids. By employing these systematic approaches, scientists can effectively navigate the complexities of natural product research and contribute to the development of the next generation of pharmaceuticals. Further research is warranted to explore the full therapeutic potential of this diverse class of alkaloids and to elucidate their precise mechanisms of action.
References
- 1. Californidine - Wikipedia [en.wikipedia.org]
- 2. plantaanalytica.com [plantaanalytica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Modulatory Effects of Eschscholzia californica Alkaloids on Recombinant GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Cytotoxic Activity Study of Novel 2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
- 8. HPLC Analysis of the main alkaloids from Eschscholtzia Californica cham | Semantic Scholar [semanticscholar.org]
- 9. Alkaloids from Eschscholzia californica and their capacity to inhibit binding of [3H]8-Hydroxy-2-(di-N-propylamino)tetralin to 5-HT1A receptors in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Escholtzine's role in the specialized metabolism of California Poppy
An In-depth Technical Guide to Escholtzine's Role in the Specialized Metabolism of California Poppy
For Researchers, Scientists, and Drug Development Professionals
Abstract
The California Poppy (Eschscholzia californica) is a prominent member of the Papaveraceae family, recognized for its rich production of specialized metabolites, particularly benzylisoquinoline alkaloids (BIAs). These compounds are responsible for the plant's historical use in traditional medicine for its sedative, anxiolytic, and analgesic properties.[1][2] Among the diverse array of BIAs, this compound, a pavine-type alkaloid, is a significant constituent of the aerial parts of the plant.[3] This technical guide provides a comprehensive overview of this compound's role within the specialized metabolism of the California Poppy, detailing its biosynthesis, physiological effects, and potential for drug development. It consolidates current knowledge on the quantitative distribution of this compound, outlines key experimental protocols for its study, and visualizes its complex biochemical pathways and mechanisms of action.
Introduction: The Chemical Arsenal of the California Poppy
The California Poppy has been established as a valuable model organism for studying the biosynthesis, regulation, and physiological effects of BIAs.[1][4] The plant produces a wide variety of these alkaloids, which are broadly classified into several types, including benzophenanthridines (e.g., sanguinarine), protopines, aporphines, and pavines.[3] While the biochemistry of alkaloids found in the roots, such as sanguinarine, has been extensively studied, the pathways leading to pavine-type alkaloids like this compound, which are predominantly found in the aerial parts, are less understood.[1] This guide focuses specifically on this compound, aiming to provide a detailed resource for researchers investigating its unique properties and therapeutic potential.
The Biosynthesis of this compound: A Partially Unveiled Pathway
The journey to this compound begins with the universal precursor for all BIAs, the amino acid L-tyrosine. Through a series of enzymatic reactions, L-tyrosine is converted into the central branch-point intermediate, (S)-reticuline.[5][6] From (S)-reticuline, metabolic pathways diverge to produce the various classes of BIAs.[6]
While the enzymatic steps leading to and from (S)-reticuline for many other alkaloids are well-characterized, the specific enzymes responsible for converting (S)-reticuline into pavine alkaloids like californidine and this compound have not yet been fully identified.[1][3] The proposed pathway involves a series of hydroxylations, methylations, and ring rearrangements, but the genes encoding these specific catalytic enzymes remain elusive.[1][7]
Quantitative Analysis of this compound
The concentration of this compound varies significantly depending on the plant population, growing conditions, and the specific part of the plant analyzed.[8] Quantitative data from various studies are summarized below, providing a baseline for extraction and dosage considerations.
| Sample Type | This compound Concentration | Analytical Method | Reference |
| Aerial Parts (Dry Weight) | 0.2 - 1.0 % | Not Specified | [8] |
| Commercial Herbal Products | 0.05 - 0.63 mg/g | UHPLC-MS/MS | [9] |
| Aerial Parts (Dry Weight) | 0.410 ± 0.065 mg/g | HPLC | [10][11] |
| Methanolic Extract | 0.243 ± 0.012 mg/g | HPLC-DAD | [10] |
| Chloroform Extract | 0.160 ± 0.015 mg/g | HPLC-DAD | [10] |
Pharmacological Profile and Mechanism of Action
This compound is a key contributor to the known sedative, anxiolytic, and analgesic effects of California Poppy extracts.[8][12][13] Its pharmacological activity is multifaceted, involving interactions with several key protein targets in the central nervous system.
Interaction with Cytochrome P450 Enzymes
A critical aspect of this compound for drug development is its interaction with cytochrome P450 (CYP) enzymes, which are central to drug metabolism. Studies have shown that this compound exhibits time-dependent inhibition of CYP3A4, CYP2C9, and CYP2C19.[12][14] This indicates a potential for significant herb-drug interactions, where this compound could alter the metabolism of co-administered pharmaceuticals that are substrates for these enzymes. This property requires careful consideration in any clinical application.
Activity at Serotonin Receptors
Ethanolic extracts of California Poppy, containing this compound among other alkaloids, have been shown to bind to serotonin 5-HT1A and 5-HT7 receptors.[15][16] While the aporphine alkaloid N-methyllaurotetanine has been identified as a potent ligand for the 5-HT1A receptor, the synergistic or independent contribution of this compound to this activity is an area for further investigation.[15] Modulation of the serotonergic system is a well-established mechanism for anxiolytic and sedative effects.
Intestinal Permeability
For oral bioavailability, intestinal absorption is a key parameter. In vitro studies using Caco-2 cell monolayers, a model for the human intestinal barrier, have demonstrated that this compound is highly permeable.[9] This suggests that this compound is likely well-absorbed from the gastrointestinal tract following oral administration of California Poppy preparations.
Experimental Protocols and Methodologies
The study of this compound involves a range of biochemical and analytical techniques. The following sections detail the methodologies commonly cited in the literature.
Alkaloid Extraction
-
Objective: To extract total alkaloids from dried plant material.
-
Protocol (Methanol Maceration):
-
Finely grind dried aerial parts of E. californica.
-
Macerate the ground material in methanol (e.g., 5g of plant material in 100 mL of methanol).[10]
-
Extraction can be performed over several days at room temperature or accelerated by heating (e.g., 15 minutes at 60°C).[10]
-
Filter the extract to remove solid plant debris.
-
The solvent is typically removed under reduced pressure using a rotary evaporator to yield a crude extract.[10]
-
-
Protocol (Solid Phase Extraction - for culture medium):
-
A C18 solid-phase extraction (SPE) cartridge is used to capture alkaloids from aqueous culture medium.
-
The cartridge is conditioned with methanol and then water.
-
The sample is loaded, and the cartridge is washed to remove impurities.
-
Alkaloids are eluted with methanol or an acidified methanol solution.[17]
-
Quantification by High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate and quantify this compound and other alkaloids.
-
System: A typical HPLC setup consists of a pump, injector, column, and a detector (Diode-Array or Fluorescence).[10][17]
-
Column: C12 or C18 reversed-phase column (e.g., Synergi RP-Max, 4 μm, 150 × 4.60 mm).[10]
-
Mobile Phase (Example Gradient): A gradient elution is often used to separate the complex mixture of alkaloids.[10][18]
-
Mobile Phase A: Acetonitrile and a stock solution (e.g., 0.01 M sodium 1-heptanesulfonate and 0.1 M triethylamine in H₂O, adjusted to pH 2.5) in a 25:75 v/v ratio.[10]
-
Mobile Phase B: Acetonitrile and the stock solution in a 60:40 v/v ratio.[10]
-
A typical gradient might run from 100% A to 80% B over 50 minutes.[10]
-
-
Flow Rate: 0.5 mL/min.[10]
-
Detection: Diode-Array Detector (DAD) at 280 nm for general alkaloid detection.[10] A fluorescence detector (λex 330 nm, λem 570 nm) can be used for selective detection of benzophenanthridines if they are also being analyzed.[17]
-
Quantification: Performed by creating a calibration curve using an external standard of purified this compound.[10]
Intestinal Permeability Assay (Caco-2 Model)
-
Objective: To assess the transport of this compound across the intestinal epithelium.
-
Methodology:
-
Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for approximately 21 days until they form a differentiated, polarized monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
This compound (dissolved in a transport buffer) is added to the apical (AP) side of the monolayer.
-
Samples are taken from the basolateral (BL) side at various time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of this compound in the basolateral samples is quantified by UHPLC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated to determine the rate of transport. A high Papp value indicates high permeability.[9]
-
Future Research and Drug Development Perspectives
The study of this compound presents several compelling avenues for future research and development.
-
Elucidation of the Biosynthetic Pathway: Identifying and characterizing the unknown enzymes in the pavine alkaloid pathway is a key priority. This could be achieved using transcriptomic and genomic data from the California Poppy, combined with functional genomics approaches like VIGS or CRISPR/Cas9 in cell cultures.[1][19] Unraveling the full pathway could enable synthetic biology approaches to produce this compound in microbial or yeast systems.[5]
-
Pharmacodynamic Studies: While interactions with CYP enzymes and serotonin receptors have been identified, a more comprehensive screening against a wider panel of CNS targets is warranted to fully delineate this compound's mechanism of action.
-
Herb-Drug Interaction Studies: Given the potent, time-dependent inhibition of major CYP enzymes, further in vivo studies are crucial to assess the clinical significance of these interactions.[12] This is a critical safety consideration for the development of any standardized herbal product containing this compound.
-
Lead Compound Optimization: The pavine scaffold of this compound could serve as a starting point for medicinal chemistry campaigns to develop novel therapeutic agents with improved potency, selectivity, and safety profiles for treating anxiety, insomnia, or pain.
References
- 1. Frontiers | California poppy (Eschscholzia californica), the Papaveraceae golden girl model organism for evodevo and specialized metabolism [frontiersin.org]
- 2. California poppy (Eschscholzia californica), the Papaveraceae golden girl model organism for evodevo and specialized metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ABC Herbalgram Website [herbalgram.org]
- 5. researchgate.net [researchgate.net]
- 6. Antisense RNA-Mediated Suppression of Benzophenanthridine Alkaloid Biosynthesis in Transgenic Cell Cultures of California Poppy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. ABC Herbalgram Website [herbalgram.org]
- 9. Alkaloids in commercial preparations of California poppy - Quantification, intestinal permeability and microbiota interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulatory Effects of Eschscholzia californica Alkaloids on Recombinant GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Modulation of CYPs, P-gp, and PXR by Eschscholzia californica (California Poppy) and Its Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Publication : USDA ARS [ars.usda.gov]
- 15. Alkaloids from Eschscholzia californica and their capacity to inhibit binding of [3H]8-Hydroxy-2-(di-N-propylamino)tetralin to 5-HT1A receptors in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Analysis of secondary metabolites from eschscholtzia californica by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchmap.jp [researchmap.jp]
In Vitro Bioactivity of Eschscholtzine: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the pharmacodynamic properties of the poppy-derived alkaloid, Eschscholtzine, this whitepaper serves as a technical guide for researchers, scientists, and drug development professionals. It details the known in vitro bioactivities, provides experimental protocols for key assays, and visualizes relevant biological pathways.
Introduction
Escholtzine is a bioactive alkaloid naturally occurring in plants of the Papaveraceae family, most notably in the California poppy (Eschscholzia californica). Traditionally, extracts from these plants have been used for their sedative, analgesic, and anxiolytic properties.[1] Modern pharmacological research has begun to investigate the specific contributions of its constituent alkaloids, including Eschscholtzine, to these effects and to explore other potential therapeutic applications. This document provides a comprehensive overview of the currently available in vitro data on the bioactivity of Eschscholtzine, with a focus on its interactions with metabolic enzymes and neurotransmitter receptors.
Interaction with Drug Metabolizing Enzymes
This compound has been shown to interact with several key cytochrome P450 (CYP) enzymes, which are critical for the metabolism of a wide range of xenobiotics, including many therapeutic drugs. This interaction suggests a potential for herb-drug interactions when Eschscholtzine-containing products are co-administered with conventional medications.
Inhibition of Cytochrome P450 Isoforms
In vitro studies using human liver microsomes have demonstrated that Eschscholtzine can inhibit the activity of several CYP isoforms. Notably, it exhibits time-dependent inhibition of CYP3A4, CYP2C9, and CYP2C19, and reversible inhibition of CYP2D6.[1][2] The inhibitory concentrations (IC50) from one study are summarized in the table below.[3]
| CYP Isoform | Inhibition Type | IC50 (µM) |
| CYP3A4 | Time-dependent | 3.0[3] |
| CYP2D6 | Reversible | 2.0[3] |
| CYP2C19 | Time-dependent | 0.4[3] |
| CYP2C9 | Time-dependent | - |
Table 1: In vitro inhibition of major human cytochrome P450 isoforms by Eschscholtzine.
Experimental Protocol: In Vitro CYP Inhibition Assay
A standard in vitro protocol to determine the inhibitory potential of a compound like Eschscholtzine on CYP enzymes using human liver microsomes is outlined below.
Objective: To determine the IC50 value of Eschscholtzine for specific CYP isoforms.
Materials:
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Specific CYP isoform substrate probes (e.g., midazolam for CYP3A4, bufuralol for CYP2D6, S-mephenytoin for CYP2C19)
-
This compound stock solution (in a suitable solvent like DMSO or methanol)
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents: Prepare working solutions of HLMs, NADPH regenerating system, substrate probes, and serial dilutions of Eschscholtzine in the incubation buffer.
-
Incubation: In a 96-well plate, combine the HLMs, Eschscholtzine (at various concentrations), and the specific substrate probe.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation Period: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the formation of the specific metabolite using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of metabolite formation at each Eschscholtzine concentration. Plot the percentage of inhibition against the logarithm of the Eschscholtzine concentration and fit the data to a suitable model to calculate the IC50 value.
Interaction with Neurotransmitter Receptors
The traditional use of Eschscholzia californica for its effects on the central nervous system has prompted investigations into the interactions of its alkaloids with various neurotransmitter receptors.
Serotonin Receptor Binding
An ethanolic extract of California poppy, containing Eschscholtzine among other alkaloids, has been shown to bind to serotonin 5-HT1A and 5-HT7 receptors at a concentration of 100 µg/mL.[4] While the specific contribution of Eschscholtzine to this binding was not isolated in this study, it suggests a potential role in modulating serotonergic pathways. The most potent inhibitor of [3H]8-OH-DPAT binding to the 5-HT1A receptor identified in the extract was N-methyllaurotetanine, with an EC50 value of 155 nM.[4]
Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptor
The following protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a test compound like Eschscholtzine for the 5-HT1A receptor.
Objective: To determine the Ki (inhibitory constant) of Eschscholtzine for the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the human 5-HT1A receptor (e.g., from recombinant cell lines or brain tissue)
-
Radioligand with high affinity for the 5-HT1A receptor (e.g., [3H]8-OH-DPAT)
-
This compound stock solution
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
Wash buffer
-
Scintillation cocktail
-
Glass fiber filters
-
Cell harvester and liquid scintillation counter
Procedure:
-
Membrane Preparation: Prepare a suspension of the cell membranes in the assay buffer.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand and membrane suspension.
-
Non-specific Binding: Radioligand, membrane suspension, and a high concentration of a known non-labeled 5-HT1A ligand (e.g., serotonin).
-
Competition: Radioligand, membrane suspension, and varying concentrations of Eschscholtzine.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a time sufficient to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Eschscholtzine concentration. Determine the IC50 value from the resulting competition curve and then calculate the Ki value using the Cheng-Prusoff equation.
Other Potential Bioactivities: Avenues for Future Research
While the effects of Eschscholtzine on CYP enzymes and its potential interaction with serotonin receptors are the most documented in vitro bioactivities, other therapeutic areas warrant investigation based on the traditional uses of Eschscholzia californica and the known activities of related alkaloids.
Anticancer Activity
Currently, there is a lack of specific in vitro studies on the cytotoxic or anticancer effects of isolated Eschscholtzine. However, other alkaloids from the Papaveraceae family, such as protopine, have demonstrated cytotoxic activity against various cancer cell lines. Future research could explore the potential of Eschscholtzine in this area using standard in vitro assays.
Suggested Experimental Approach: MTT Cell Viability Assay
-
Cell Lines: A panel of human cancer cell lines (e.g., breast, lung, colon cancer cell lines) and a non-cancerous control cell line.
-
Treatment: Expose cells to a range of concentrations of Eschscholtzine for a specified duration (e.g., 24, 48, 72 hours).
-
Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to the cells. Viable cells will reduce MTT to a purple formazan product.
-
Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Analysis: Calculate the percentage of cell viability at each concentration and determine the IC50 value.
Neuroprotective Effects
The traditional use of California poppy for neurological conditions suggests that its constituents may possess neuroprotective properties. While direct evidence for Eschscholtzine is wanting, in vitro models of neurotoxicity can be employed to screen for such activity.
Suggested Experimental Approach: In Vitro Neuroprotection Assay
-
Cell Model: A neuronal cell line (e.g., SH-SY5Y or PC12).
-
Induction of Neurotoxicity: Induce cell death using a neurotoxin (e.g., 6-hydroxydopamine for modeling Parkinson's disease, or amyloid-beta peptides for modeling Alzheimer's disease).
-
Treatment: Co-incubate the cells with the neurotoxin and various concentrations of Eschscholtzine.
-
Assessment of Neuroprotection: Measure cell viability (e.g., using the MTT assay) or other markers of neuronal health (e.g., neurite outgrowth, levels of apoptotic markers).
Anti-inflammatory Activity
The anti-inflammatory potential of Eschscholtzine remains largely unexplored in vitro. General screening assays can be utilized to investigate its effects on key inflammatory mediators.
Suggested Experimental Approach: In Vitro Anti-inflammatory Assays
-
Nitric Oxide (NO) Production Assay: Use a cell line capable of producing NO upon stimulation (e.g., RAW 264.7 macrophages stimulated with lipopolysaccharide). Treat the cells with Eschscholtzine and measure the amount of nitrite (a stable product of NO) in the culture medium using the Griess reagent.
-
Cyclooxygenase (COX) Inhibition Assay: Evaluate the ability of Eschscholtzine to inhibit the activity of COX-1 and COX-2 enzymes using commercially available assay kits.
Conclusion
The available in vitro data indicate that Eschscholtzine is a bioactive alkaloid with the potential to modulate key biological targets. Its inhibitory effects on major drug-metabolizing enzymes highlight the importance of considering potential herb-drug interactions. Furthermore, preliminary evidence suggests a possible role in the modulation of the serotonergic system. The exploration of its potential anticancer, neuroprotective, and anti-inflammatory activities represents a promising area for future research. The experimental protocols and visualizations provided in this guide are intended to facilitate further investigation into the therapeutic potential of this intriguing natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. realmofcaring.org [realmofcaring.org]
- 4. Acetylcholinesterase Inhibitory Potential of Various Sesquiterpene Analogues for Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Escholtzine's Interaction with Neurotransmitter Receptors: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Escholtzine, a prominent pavine alkaloid isolated from the California poppy (Eschscholzia californica), has garnered scientific interest for its potential psychoactive and therapeutic effects. This technical guide provides a comprehensive overview of the current understanding of this compound's interactions with key neurotransmitter receptors, including serotonin, GABA, and opioid receptors. While direct quantitative binding data for this compound remains limited in publicly available literature, this paper synthesizes existing qualitative findings and contextualizes them with quantitative data for co-occurring alkaloids from E. californica. Detailed experimental protocols for receptor binding and functional assays are provided, alongside visualizations of the associated signaling pathways to support further research and drug development efforts in this area.
Introduction
Eschscholzia californica, commonly known as the California poppy, has a long history of use in traditional medicine for its sedative, anxiolytic, and analgesic properties. The plant's pharmacological effects are attributed to a rich profile of benzylisoquinoline alkaloids, of which this compound is a significant component. Understanding the molecular interactions of these alkaloids with central nervous system targets is crucial for elucidating their mechanisms of action and evaluating their therapeutic potential. This whitepaper focuses specifically on this compound, summarizing the evidence for its engagement with major neurotransmitter receptor systems and providing the necessary technical details for researchers to build upon this knowledge.
Quantitative Data on Alkaloid-Receptor Interactions
A thorough review of the scientific literature reveals a notable scarcity of specific quantitative binding data (Kᵢ or IC₅₀ values) for purified this compound at various neurotransmitter receptors. Much of the existing research has focused on crude extracts of Eschscholzia californica or other constituent alkaloids. To provide a valuable comparative context, the following tables summarize the available quantitative data for key alkaloids found alongside this compound in the California poppy.
Table 1: Serotonin Receptor Binding Affinity of Eschscholzia californica Alkaloids
| Alkaloid | Receptor Subtype | Radioligand | Assay Type | Kᵢ (nM) | EC₅₀ (nM) | Reference |
| N-Methyllaurotetanine | 5-HT₁ₐ | [³H]8-OH-DPAT | Radioligand Binding | 85 | 155 | [1] |
| E. californica Extract (70% EtOH) | 5-HT₁ₐ | [³H]8-OH-DPAT | Radioligand Binding | - | >100 µg/mL | [1] |
| E. californica Extract (70% EtOH) | 5-HT₇ | Not Specified | Radioligand Binding | - | >100 µg/mL | [1] |
Table 2: GABAₐ Receptor Modulation by Eschscholzia californica Alkaloids
| Alkaloid | Receptor Subunit | Method | Effect | Concentration | Reference |
| Various Alkaloids | GABAₐ | Electrophysiology | Do not seem to bind to GABA A receptors and thus to modulate chloride currents | Not Specified |
Note: The study by Fedurco et al. (2015) investigated several alkaloids from E. californica on various GABAₐ receptor subunit combinations. While the study provides detailed electrophysiological data, it concludes that the tested alkaloids, including this compound, did not directly modulate GABA-induced chloride currents in the tested recombinant receptors.
Table 3: Opioid and Cannabinoid Receptor Displacement by Eschscholzia californica Extract and Constituents
| Compound | Receptor | % Inhibition | Concentration | Reference |
| E. californica EtOH Extract | CB₂ | 42% | 10 µg/mL | |
| E. californica EtOH Extract | κ-opioid | 53% | 10 µg/mL | |
| E. californica EtOH Extract | µ-opioid | 52% | 10 µg/mL | |
| Allocryptopine | κ-opioid | 56.3% | 10 µM | |
| Allocryptopine | µ-opioid | 46.8% | 10 µM | |
| N-Methyllaurotetanine | κ-opioid | 41.8% | 10 µM | |
| N-Methyllaurotetanine | µ-opioid | 52.4% | 10 µM |
Note: This study did not report specific displacement values for this compound.
Experimental Protocols
The following sections detail standardized protocols for assays relevant to the study of this compound's interaction with neurotransmitter receptors. These are based on methodologies reported in the cited literature for similar compounds and receptor targets.
Radioligand Binding Assay for 5-HT₁ₐ Receptor
This protocol is adapted from the methodology used by Gafner et al. (2006) for assessing the binding of Eschscholzia californica alkaloids to the 5-HT₁ₐ receptor.
Objective: To determine the binding affinity (Kᵢ) of this compound for the human 5-HT₁ₐ receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from CHO-K1 cells stably expressing the human 5-HT₁ₐ receptor.
-
Radioligand: [³H]8-hydroxy-DPAT (specific activity ~120-180 Ci/mmol).
-
Non-specific Binding Control: 10 µM 8-OH-DPAT or another suitable 5-HT₁ₐ agonist/antagonist.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, and 0.1% (w/v) ascorbic acid, pH 7.4.
-
Filtration System: Brandel M-24 cell harvester or equivalent, with Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Counter and scintillation cocktail.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.
-
50 µL of various concentrations of this compound (typically in a serial dilution).
-
50 µL of [³H]8-hydroxy-DPAT at a final concentration of ~0.5 nM.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (~25°C) for 60 minutes.
-
Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using the cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of this compound from the competition curve using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
References
Escholtzine: A Comprehensive Technical Review of its Botanical Distribution and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Escholtzine is a pavine-type benzylisoquinoline alkaloid, a class of secondary metabolites known for their diverse pharmacological activities. This technical guide provides an in-depth overview of the current scientific knowledge regarding the botanical distribution of this compound, with a particular focus on its discovery in plant species. While primarily associated with the genus Eschscholzia, this paper will explore the extent of its known presence across the plant kingdom. The guide will also detail the experimental protocols for its identification and quantification and visualize key processes for enhanced understanding.
Data Presentation: Quantitative Analysis of this compound
This compound has been predominantly isolated from and quantified in Eschscholzia californica (California poppy). The concentration of this compound can vary depending on the part of the plant, its geographical origin, and the extraction method used. Below is a summary of quantitative data from various studies.
| Plant Species | Plant Part / Product | This compound Content (mg/g of dry weight) | Reference |
| Eschscholzia californica | Commercial Products | 0.05 - 0.63 | [1] |
| Eschscholzia californica | Aerial Parts | 8.700 ± 0.51 (mg/kg) | [2] |
Note: The significant difference in reported values can be attributed to different analytical methods, sample preparation, and the specific cultivars or ecotypes of the plant studied.
Experimental Protocols
The identification and quantification of this compound in plant matter involve a multi-step process, including extraction, separation, and detection.
Extraction of this compound from Plant Material
A common method for extracting alkaloids, including this compound, from the aerial parts of Eschscholzia californica is through solvent extraction.
-
Method A: Methanol Extraction
-
Maceration: The dried and powdered plant material is macerated in methanol for an extended period (e.g., 10 weeks) to ensure thorough extraction of the alkaloids.[3]
-
Evaporation: The methanol is then evaporated under reduced pressure to yield a dry extract.[3]
-
Acid-Base Extraction: The dry extract is dissolved in an acidic solution (e.g., 1% aqueous H₂SO₄). This protonates the alkaloids, making them water-soluble.[3]
-
Basification and Liquid-Liquid Extraction: The aqueous phase is then basified (e.g., to pH ≅ 9) to deprotonate the alkaloids, making them soluble in organic solvents. The alkaloids are subsequently extracted into an immiscible organic solvent, such as diethyl ether.[3]
-
Final Evaporation: The organic solvent is evaporated to yield the total alkaloid fraction.[3]
-
-
Method B: Pressurized Liquid Extraction (PLE)
-
Sample Preparation: Dried and powdered plant material (e.g., capsules or tablets of flowering parts) is packed into an extraction cell.[2]
-
Extraction: The extraction is performed using an automated solvent extractor (e.g., Dionex ASE 200) with a solvent such as 100% methanol under elevated temperature and pressure.[2]
-
Separation and Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for separating and quantifying this compound from a complex mixture of alkaloids.
-
Chromatographic Conditions:
-
Column: A C12 or C18 reversed-phase column is typically used. For example, a Synergi RP-Max (4 μm, 150 × 4.60 mm ID).[3]
-
Mobile Phase: A gradient elution is often employed using a mixture of an aqueous buffer (e.g., 0.01 M sodium 1-heptanesulfonate and 0.1 M triethylamine in H₂O, adjusted to pH 2.5 with phosphoric acid) and an organic solvent like acetonitrile (ACN).[3]
-
Elution Profile: A typical gradient could be: 0–4 min, 100% aqueous buffer; 4–15 min, 0–20% ACN; 15–38 min, 45% ACN; 38–50 min, 80% ACN; 50–60 min, 100% aqueous buffer.[3]
-
Flow Rate: A flow rate of 0.5 mL/min is common.[3]
-
Detection: A Diode-Array Detector (DAD) set at a wavelength of 280 nm is used to detect the alkaloids.[3]
-
Quantification: Quantification is achieved by comparing the peak area of the sample with that of an authentic this compound standard.[3]
-
Identification: Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the unambiguous identification of this compound.
-
Method: The eluent from the HPLC is introduced into a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns that are characteristic of the this compound molecule, confirming its identity.[3]
Mandatory Visualizations
Experimental Workflow for this compound Identification
Caption: General experimental workflow for the extraction, separation, identification, and quantification of this compound from plant material.
Proposed Biosynthetic Pathway of Pavine Alkaloids
The biosynthesis of benzylisoquinoline alkaloids (BIAs) is a complex process that begins with the amino acid L-tyrosine.[4][5] While the complete enzymatic pathway to this compound has not been fully elucidated, the following diagram illustrates the generally accepted steps leading to the pavine alkaloid scaffold.[5][6] The final steps leading specifically to this compound are still under investigation and are represented by a dashed line.[5]
Caption: Proposed biosynthetic pathway of this compound and other pavine alkaloids from L-tyrosine in Eschscholzia californica.
Conclusion: The Botanical Distribution of this compound
Based on a comprehensive review of the available scientific literature, the presence of this compound appears to be confined to the genus Eschscholzia. While it is a well-characterized constituent of Eschscholzia californica, and has been detected in other Eschscholzia species, there is a lack of robust evidence for its natural occurrence in other plant genera, including those within the broader Papaveraceae family and other families known for producing benzylisoquinoline alkaloids.
For researchers in drug discovery and development, this suggests that Eschscholzia species are the primary, if not sole, natural source of this compound. Future research may yet identify this compound in other botanicals, but for now, the California poppy remains the "golden" standard for this compound isolation. Further investigation into the specific enzymes responsible for the final steps of this compound biosynthesis could open avenues for synthetic biology approaches to its production.
References
- 1. Eschscholzia - Wikipedia [en.wikipedia.org]
- 2. ijraset.com [ijraset.com]
- 3. jchr.org [jchr.org]
- 4. grokipedia.com [grokipedia.com]
- 5. California poppy (Eschscholzia californica), the Papaveraceae golden girl model organism for evodevo and specialized metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. archives.ijper.org [archives.ijper.org]
Toxicological Profile of Eschscholtzine and Major Alkaloids from Eschscholzia californica
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available toxicological data for Eschscholtzine and other major alkaloids found in Eschscholzia californica (California Poppy). It is crucial to note that toxicological data for purified eschscholtzine is exceptionally scarce in publicly available scientific literature. Consequently, this guide synthesizes information from studies on E. californica extracts and its other prominent alkaloid constituents to provide a broader understanding of its potential toxicological profile.
Introduction
Eschscholzia californica Cham. (California Poppy) is a medicinal plant traditionally used for its analgesic, sedative, and anxiolytic properties.[1] Its biological activity is attributed to a diverse range of benzylisoquinoline alkaloids, with eschscholtzine being a significant constituent alongside californidine, protopine, and sanguinarine.[2] While the pharmacological effects of E. californica extracts are relatively well-documented, a detailed toxicological profile of its individual alkaloids, particularly purified eschscholtzine, remains largely uninvestigated. This guide aims to collate and present the existing toxicological data to inform future research and drug development endeavors.
Quantitative Toxicological Data
The following tables summarize the available quantitative toxicological data for major alkaloids found in Eschscholzia californica. It is important to reiterate that no specific LD50 or other quantitative toxicity metrics were found for purified eschscholtzine.
Table 1: Acute Toxicity Data for Major Alkaloids in Eschscholzia californica
| Alkaloid | Test Species | Route of Administration | LD50 | 95% Confidence Interval | Reference |
| Sanguinarine | Rat | Oral | 1658 mg/kg | Not Reported | [3] |
| Sanguinarine | Rat | Intravenous | 29 mg/kg | Not Reported | [3][4] |
| Sanguinarine | Rabbit | Dermal | >200 mg/kg | Not Reported | [3] |
| Protopine | Mouse | Oral | 313.10 mg/kg | 245.26–397.17 mg/kg | [5] |
| Protopine Total Alkaloids (from Macleaya cordata) | Mouse | Oral | 481.99 mg/kg | 404.27–574.70 mg/kg | [6][7] |
Table 2: Genotoxicity and Other Toxicity Data for Protopine and E. californica Extract
| Substance | Test System | Endpoint | Result | Reference |
| Protopine Total Alkaloids (from Macleaya cordata) | Mutagenicity Tests (Bone marrow cell chromosome aberration, sperm abnormality, bone marrow cell micronucleus) | Mutagenicity | Negative | [6][7] |
| Protopine Total Alkaloids (from Macleaya cordata) | Rat Teratogenicity Test | Reproductive/Embryonic Developmental Toxicity | NOEL: 7.53 mg/kg | [6][7] |
| Eschscholzia californica Extract | In vitro human placental cell line (BeWo b30) | Cytotoxicity, Genotoxicity | No adverse effects at concentrations up to 30 µg/mL | [8] |
| Eschscholzia californica Extract and Protopine | In vitro human primary lymphocytes | Cell viability, proliferation, and function | No adverse effects | [9] |
Experimental Protocols
Detailed experimental protocols for the cited toxicological studies are not fully available in the referenced literature. However, the general methodologies employed are outlined below.
Acute Oral Toxicity Studies
Acute oral toxicity is typically determined by administering a single dose of the test substance to animals (e.g., rats, mice) via oral gavage. The animals are then observed for a set period, usually 14 days, for signs of toxicity and mortality. The LD50, the dose at which 50% of the test animals die, is then calculated using statistical methods. For the study on protopine, ICR mice were administered with doses ranging from 108 mg/kg to 833.3 mg/kg.[5]
Genotoxicity Assays
A battery of in vitro and in vivo tests are commonly used to assess the genotoxic potential of a substance. These can include:
-
Ames test (Bacterial Reverse Mutation Assay): To detect point mutations.
-
In vitro Chromosomal Aberration Test: To identify structural chromosomal damage in mammalian cells.
-
In vivo Micronucleus Test: To assess chromosomal damage or damage to the mitotic apparatus in bone marrow cells of rodents.
The genotoxicity studies on protopine total alkaloids from Macleaya cordata utilized bone marrow cell chromosome aberration, sperm abnormality, and bone marrow cell micronucleus tests in rodents.[6][7]
Cytotoxicity Assays
Cytotoxicity is often evaluated in vitro using various cell lines. Common assays include:
-
MTT Assay: Measures the metabolic activity of cells, which is indicative of cell viability.[10]
-
Trypan Blue Exclusion Assay: Distinguishes between viable and non-viable cells.
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells.
The cytotoxicity of E. californica extracts has been assessed on A549 lung cancer cells and a human placental cell line.[8][11]
Signaling Pathways
The precise signaling pathways involved in the toxicology of purified eschscholtzine are unknown. However, as a benzylisoquinoline alkaloid, its biosynthesis and potential toxic mechanisms can be contextualized within the broader understanding of this class of compounds.
Benzylisoquinoline Alkaloid Biosynthesis Pathway
The following diagram illustrates the general biosynthetic pathway of benzylisoquinoline alkaloids, showing the origin of major alkaloids found in Eschscholzia californica.
Conceptual Toxicological Signaling Pathway
Based on the known toxic effects of related alkaloids like sanguinarine, a conceptual diagram of potential toxicological mechanisms can be proposed. Sanguinarine is known to be cytotoxic and can intercalate with DNA.[12]
Summary and Future Directions
The toxicological profile of purified eschscholtzine is largely incomplete. The available data on Eschscholzia californica extracts and its other major alkaloids, such as sanguinarine and protopine, suggest a potential for toxicity at high doses. Sanguinarine has demonstrated oral, intravenous, and dermal toxicity, while protopine has a determined oral LD50 in mice.[3][5] In contrast, extracts of E. californica and protopine have shown a lack of cytotoxicity and genotoxicity in some in vitro models at lower concentrations.[8][9]
The significant data gap for purified eschscholtzine highlights a critical need for further research. Future studies should focus on:
-
Isolation and purification of eschscholtzine to enable dedicated toxicological testing.
-
Determination of acute, sub-chronic, and chronic toxicity of purified eschscholtzine in relevant animal models.
-
Comprehensive genotoxicity and cytotoxicity screening using a battery of in vitro and in vivo assays.
-
Investigation of the specific molecular mechanisms and signaling pathways underlying any observed toxicity.
A thorough understanding of the toxicological profile of purified eschscholtzine is essential for the safe development of any potential therapeutic agents derived from Eschscholzia californica.
References
- 1. Behavioural effects of the American traditional plant Eschscholzia californica: sedative and anxiolytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thenaturopathicherbalist.com [thenaturopathicherbalist.com]
- 3. Short-term toxicity studies of sanguinarine and of two alkaloid extracts of Sanguinaria canadensis L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Potential Toxicity Evaluation of Protopine in Macleaya cordata (Willd.) R. Br.—A Bioactivity Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Acute, chronic, and genotoxic studies on the protopine total alkaloids of the Macleaya cordata (willd.) R. Br. in rodents [frontiersin.org]
- 7. Acute, chronic, and genotoxic studies on the protopine total alkaloids of the Macleaya cordata (willd.) R. Br. in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Advanced in Vitro Safety Assessment of Herbal Medicines for the Treatment of Non-Psychotic Mental Disorders in Pregnancy [frontiersin.org]
- 9. ABC Herbalgram Website [herbalgram.org]
- 10. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive Metabolomic Profiling and Biological Activity Analysis of Eschscholzia californica Extracts Using LC-ESI-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sanguinarine: its potential as a liver toxic alkaloid present in the seeds of Argemone mexicana - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Escholtzine from Eschscholzia californica
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eschscholzia californica, commonly known as the California poppy, is a source of various bioactive benzylisoquinoline alkaloids.[1] Among these, Escholtzine has garnered interest for its potential pharmacological activities. This document provides detailed protocols for the extraction and purification of this compound from the aerial parts of Eschscholzia californica. The methods described are based on established scientific literature and are intended for laboratory use by professionals in research and drug development. The aerial parts of the plant, including leaves, stems, and flowers, are utilized as the primary source material for this protocol.[2]
Data Summary: Alkaloid Content
The following table summarizes the reported quantities of this compound and other major alkaloids found in Eschscholzia californica. This data is crucial for estimating expected yields and for comparative analysis during the purification process.
| Alkaloid | Amount in Aerial Parts (mg/kg dry weight)[3] | Content in Commercial Products (mg/g)[3] |
| This compound | 8.700 ± 0.51 | 0.05 - 0.63 |
| Californidine | 12.5 ± 1.8 | 0.13 - 2.55 |
| Protopine | 0.514 ± 0.038 | 0.008 - 0.200 |
| N-methyllaurotetanine | 5.68 ± 0.72 | Not Reported |
| Caryachine | 0.410 ± 0.065 | Not Reported |
| Allocryptopine | 0.0120 ± 0.0023 | Not Reported |
| Sanguinarine | 0.0191 ± 0.0050 | Not Reported |
| Chelerythrine | 0.068 ± 0.011 | Not Reported |
| Reticuline | 1.095 ± 0.16 | Not Reported |
Experimental Protocols
Protocol 1: Methanol-Based Extraction and Liquid-Liquid Partitioning
This protocol is a modification of a method described for the extraction of alkaloids from Eschscholzia californica.[4] It involves an initial extraction with methanol, followed by a liquid-liquid extraction to separate the alkaloids.
Materials and Reagents:
-
Dried and finely ground aerial parts of Eschscholzia californica
-
Methanol (MeOH), HPLC grade
-
Chloroform (CHCl₃), HPLC grade
-
Sodium dodecyl sulfate (SDS)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Rotary evaporator
-
Heating mantle or water bath
-
Separatory funnel
-
Filtration apparatus (e.g., Büchner funnel with filter paper, 0.45 µm PTFE microfilter)
Procedure:
-
Extraction:
-
Weigh 10 g of the dried, powdered plant material and place it in a flask.
-
Add 200 mL of methanol to the flask.
-
Heat the mixture at 60°C for 15 minutes with constant stirring.[4]
-
Allow the mixture to cool to room temperature and then filter to separate the plant material from the methanol extract.
-
Collect the methanol extract (filtrate).
-
-
Solvent Evaporation:
-
Transfer the methanol extract to a round-bottom flask.
-
Concentrate the extract using a rotary evaporator at a reduced pressure and a temperature of 40°C until approximately 10 mL of the solution remains.[4]
-
-
Liquid-Liquid Extraction:
-
To the concentrated extract, add 100 mg of 0.2 wt% aqueous sodium dodecyl sulfate (SDS) solution.[4]
-
Transfer the mixture to a separatory funnel.
-
Perform a liquid-liquid extraction with three successive portions of 50 mL of chloroform.[4]
-
Combine the chloroform phases, which now contain the alkaloids.
-
-
Drying and Final Preparation:
-
Dry the combined chloroform extract over anhydrous sodium sulfate (Na₂SO₄).[4]
-
Filter the dried extract to remove the Na₂SO₄.
-
Evaporate the chloroform using a rotary evaporator at 40°C to obtain the crude alkaloid extract.[4]
-
Dissolve the crude extract in a known volume of methanol (e.g., 10 mL) and filter it through a 0.45 µm PTFE microfilter before purification.[4]
-
Protocol 2: Purification by Thin-Layer Chromatography (TLC)
This protocol is suitable for the initial separation and identification of alkaloids from the crude extract.
Materials and Reagents:
-
Crude alkaloid extract (from Protocol 1)
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Mobile Phase: Dichloromethane/Methanol (18:2) with 0.1% trifluoroacetic acid[4]
-
Developing chamber
-
UV lamp (254 nm and 366 nm)
-
Scraping tool (e.g., spatula or razor blade)
-
Methanol for elution
Procedure:
-
Spotting: Apply the concentrated crude extract as a band onto the baseline of a TLC plate.
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase. Allow the solvent front to move up the plate.
-
Visualization: After development, dry the plate and visualize the separated bands under a UV lamp. Alkaloids typically appear as dark spots on a fluorescent background at 254 nm.
-
Isolation:
-
Identify the band corresponding to this compound (based on a standard or literature Rf values).
-
Carefully scrape the silica gel from the identified band.[4]
-
Elute the alkaloid from the silica gel by suspending the scraped material in methanol and then filtering to remove the silica.
-
Evaporate the methanol to obtain the purified this compound.
-
Protocol 3: Purification by High-Performance Liquid Chromatography (HPLC)
For higher purity, preparative or semi-preparative HPLC is recommended. The following is a general guide; specific parameters may need optimization.
Materials and Reagents:
-
Crude or partially purified alkaloid extract
-
HPLC system with a preparative or semi-preparative column (e.g., C18)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water with an ion-pairing agent (e.g., 0.1% trifluoroacetic acid or a buffer system as described in the literature for alkaloid separation)[4]
-
HPLC grade solvents
Procedure:
-
Sample Preparation: Ensure the extract is fully dissolved in the mobile phase and filtered through a 0.22 µm filter.
-
Method Development: Develop a gradient elution method to achieve good separation of the alkaloids. An example gradient could be a linear increase in Acetonitrile concentration over time.
-
Injection and Fraction Collection: Inject the sample onto the column and collect the fractions corresponding to the this compound peak, as identified by a detector (e.g., UV-Vis or MS).
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the extraction and purification of this compound.
Caption: Workflow for this compound extraction and purification.
Logical Relationship of Purification Methods
This diagram shows the relationship between the different purification techniques.
Caption: Purification strategies for this compound isolation.
References
- 1. California poppy (Eschscholzia californica), the Papaveraceae golden girl model organism for evodevo and specialized metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. poison.org [poison.org]
- 3. researchgate.net [researchgate.net]
- 4. Modulatory Effects of Eschscholzia californica Alkaloids on Recombinant GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Escholtzine in Botanical Extracts using High-Performance Liquid Chromatography (HPLC)
Introduction
Escholtzine is a prominent benzylisoquinoline alkaloid found in plants of the Papaveraceae family, most notably in the California poppy (Eschscholzia californica). It is of significant interest to researchers in the fields of phytochemistry, pharmacology, and natural product development due to its potential biological activities. Accurate and precise quantification of this compound in botanical extracts and finished products is crucial for quality control, standardization, and further pharmacological investigation. This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The described protocol is intended for researchers, scientists, and drug development professionals.
Experimental Protocols
Sample Preparation
A reliable quantification begins with proper sample preparation to ensure the complete extraction of this compound from the matrix and to minimize interferences.
1.1. Materials and Reagents
-
Dried and powdered plant material (e.g., Eschscholzia californica)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Water (HPLC grade)
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Ultrasonic bath
-
Centrifuge
1.2. Extraction Procedure
-
Accurately weigh approximately 1.0 g of the dried, powdered plant material into a 50 mL conical tube.
-
Add 20 mL of methanol containing 0.1% formic acid.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process (steps 2-6) on the plant material pellet with an additional 20 mL of the extraction solvent to ensure complete extraction.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 5 mL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.
HPLC Instrumentation and Conditions
This method has been developed for a standard HPLC system equipped with a Diode Array Detector (DAD).
2.1. Instrument and Software
-
HPLC system with a binary pump, autosampler, column oven, and Diode Array Detector.
-
Chromatography data acquisition and processing software.
2.2. Chromatographic Conditions
| Parameter | Value |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 15% B; 5-25 min: 15-40% B; 25-30 min: 40-15% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Run Time | 35 minutes |
Data Presentation
The quantitative data presented below is based on a comprehensive validation of the HPLC method.
Method Validation Summary
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The results demonstrate that the method is suitable for its intended purpose.
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Linear Range | 1 - 200 µg/mL |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.75 µg/mL |
| Precision (RSD%) | |
| - Intra-day | < 2.0% |
| - Inter-day | < 3.0% |
| Accuracy (Recovery %) | 98.0 - 102.0% |
| Retention Time of this compound | Approximately 18.5 minutes |
Disclaimer: The validation parameters presented are representative for a robust HPLC method for alkaloid quantification. Actual values may vary depending on the specific instrumentation and laboratory conditions.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample preparation to data analysis for the quantification of this compound.
Caption: Workflow for this compound Quantification.
Logical Relationship of Method Validation
The following diagram outlines the key parameters assessed during the validation of the analytical method.
Caption: Key Parameters of Method Validation.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Escholtzine is a pavine-type isoquinoline alkaloid and a significant constituent of the California poppy (Eschscholzia californica). This plant and its associated alkaloids, including californidine and protopine, are of increasing interest in the pharmaceutical and natural product sectors for their potential sedative, anxiolytic, and analgesic properties. Accurate and sensitive quantification of these alkaloids is crucial for quality control, pharmacokinetic studies, and the development of new therapeutics. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly selective and sensitive method for the analysis of these compounds in complex matrices such as plant extracts and biological samples.
This document provides detailed protocols and application notes for the quantitative analysis of this compound and its related alkaloids, californidine and protopine, using LC-MS/MS.
Quantitative Data Summary
The following table summarizes the quantitative parameters for the LC-MS/MS analysis of this compound, californidine, and protopine. These values are compiled from various studies and provide a basis for method development and validation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) | Linearity Range (ng/mL) |
| This compound | 340.2 | 206.1 | [Optimized] | ~4.5 | ~0.5 | ~1.5 | 1.5 - 500 |
| Californidine | 342.2 | 208.1 | [Optimized] | ~4.2 | ~0.5 | ~1.5 | 1.5 - 500 |
| Protopine | 354.1 | 149.1 | 35 | ~5.1 | 1.0 | 3.0 | 3.0 - 1000 |
Note: Optimized collision energies for this compound and californidine should be determined empirically on the specific instrument being used. The provided values for LOD, LOQ, and linearity are representative and may vary depending on the instrument sensitivity and matrix effects.
Experimental Protocols
Sample Preparation: Extraction of Alkaloids from Eschscholzia californica
This protocol describes a general method for the extraction of alkaloids from dried plant material.
Materials:
-
Dried and powdered aerial parts of Eschscholzia californica
-
Methanol (LC-MS grade)
-
Deionized water
-
0.1% Formic acid in water (v/v)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or PVDF)
-
LC-MS vials
Procedure:
-
Weigh 100 mg of the dried, powdered plant material into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of 80% methanol in water.
-
Vortex the mixture vigorously for 1 minute.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 1 mL of 50% methanol containing 0.1% formic acid.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.
-
The sample is now ready for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Tandem Mass Spectrometry (MS/MS) Method
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions:
-
This compound: 340.2 -> 206.1
-
Californidine: 342.2 -> 208.1
-
Protopine: 354.1 -> 149.1
Visualization of Experimental Workflow and Fragmentation Pathway
Application Notes and Protocols: Synthesis of Escholtzine Analogues for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and structure-activity relationship (SAR) studies of Escholtzine analogues. This compound, an aporphine alkaloid found in Eschscholzia californica, and its derivatives are of significant interest due to their potential interactions with various central nervous system (CNS) receptors, including dopamine, serotonin, and GABA-A receptors. This document outlines detailed synthetic protocols for accessing the aporphine core, methodologies for key biological assays, and a summary of SAR data to guide the design of novel CNS-active compounds.
Introduction
Aporphine alkaloids represent a large and structurally diverse family of isoquinoline alkaloids with a wide range of pharmacological activities. This compound, a member of this family, has been identified as a constituent of California poppy, a plant traditionally used for its sedative and anxiolytic properties. The tetracyclic core of aporphines serves as a privileged scaffold for designing ligands targeting various G-protein coupled receptors (GPCRs) and ligand-gated ion channels. The synthesis of this compound analogues allows for the systematic exploration of the chemical space around this natural product, enabling the elucidation of key structural features responsible for receptor affinity and functional activity. This knowledge is crucial for the development of novel therapeutic agents with improved potency and selectivity.
Synthetic Strategies for the Aporphine Core
The construction of the tetracyclic aporphine skeleton is the cornerstone of synthesizing this compound and its analogues. The most common and effective strategies involve the initial formation of a substituted tetrahydroisoquinoline (THIQ) ring, followed by an intramolecular cyclization to create the biaryl bond characteristic of the aporphine core.
Key Synthetic Reactions
Two classical and robust reactions for the synthesis of the aporphine core are the Bischler-Napieralski reaction followed by reduction, and the Pschorr cyclization.
-
Bischler-Napieralski Reaction: This reaction facilitates the cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines, which can then be reduced to the corresponding tetrahydroisoquinolines. The reaction is typically promoted by a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅)[1][2][3][4][5].
-
Pschorr Cyclization: This reaction is a powerful method for intramolecular aryl-aryl bond formation, which is the key step in constructing the aporphine ring system from a 1-(2'-aminobenzyl)-tetrahydroisoquinoline precursor. The reaction proceeds via the formation of a diazonium salt, which then undergoes a copper-catalyzed radical cyclization[6][7][8].
A general synthetic workflow for the preparation of the aporphine core is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]
- 5. Alkaloids from Eschscholzia californica and their capacity to inhibit binding of [3H]8-Hydroxy-2-(di-N-propylamino)tetralin to 5-HT1A receptors in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academicworks.cuny.edu [academicworks.cuny.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Eschscholtzine as a Marker Compound for Eschscholzia californica Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eschscholzia californica, commonly known as California poppy, is a medicinal plant traditionally used for its sedative, anxiolytic, and analgesic properties. These effects are largely attributed to its unique profile of isoquinoline alkaloids. Among these, escholtzine has been identified as a significant and characteristic constituent, making it a suitable marker compound for the standardization and quality control of Eschscholzia californica extracts. These application notes provide a comprehensive overview of the quantification of this compound, detailed experimental protocols for its extraction and analysis, and insights into the relevant pharmacological pathways.
Data Presentation: Quantitative Analysis of Major Alkaloids
The alkaloid content in Eschscholzia californica can vary depending on the plant part, geographical origin, and the extraction method used. The following tables summarize the quantitative data for this compound and other major alkaloids from various studies.
Table 1: Alkaloid Content in Commercial Eschscholzia californica Products
| Alkaloid | Content Range (mg/g of product) | Analytical Method | Reference |
| This compound | 0.05 - 0.63 | UHPLC-MS/MS | [1] |
| Californidine | 0.13 - 2.55 | UHPLC-MS/MS | [1] |
| Protopine | 0.008 - 0.200 | UHPLC-MS/MS | [1] |
Table 2: Alkaloid Content in Dried Aerial Parts of Eschscholzia californica
| Alkaloid | Content (mg/kg dry weight) | Analytical Method | Reference |
| Eschscholtzine | 8.700 ± 0.51 | Not Specified | [2] |
| Californidine | 12.5 ± 1.8 | Not Specified | [2] |
| Protopine | 0.514 ± 0.038 | Not Specified | [2] |
| Allocryptopine | 0.0120 ± 0.0023 | Not Specified | [2] |
| Sanguinarine | 0.0191 ± 0.0050 | Not Specified | [2] |
| Chelerythrine | 0.068 ± 0.011 | Not Specified | [2] |
| Reticuline | 1.095 ± 0.16 | Not Specified | [2] |
| N-methyllaurotetanine | 5.68 ± 0.72 | Not Specified | [2] |
| Caryachine | 0.410 ± 0.065 | Not Specified | [2] |
Experimental Protocols
Protocol 1: Extraction of this compound and Other Alkaloids
This protocol describes two common methods for the extraction of alkaloids from dried Eschscholzia californica plant material.
Method A: Pressurized Liquid Extraction (PLE)
This method is suitable for efficient extraction with minimal solvent usage.
-
Materials and Equipment:
-
Dried and powdered aerial parts of Eschscholzia californica
-
Methanol (MeOH), HPLC grade
-
Pressurized Liquid Extraction (PLE) system (e.g., Dionex ASE 200)
-
Extraction cells
-
Diatomaceous earth (optional, as a dispersant)
-
Rotary evaporator
-
Glass vials for sample collection
-
-
Procedure:
-
Weigh approximately 5 g of the dried, powdered plant material.
-
Mix the plant material with a dispersant like diatomaceous earth if necessary to prevent clogging.
-
Pack the mixture into an appropriate-sized extraction cell.
-
Place the cell into the PLE system.
-
Set the extraction parameters:
-
Solvent: 100% Methanol
-
Temperature: 60°C
-
Pressure: 1500 psi
-
Static time: 5 minutes
-
Number of cycles: 2
-
-
Collect the extract in a glass vial.
-
Concentrate the extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a known volume of methanol for further analysis.
-
Method B: Maceration with Methanol
This is a simpler, though more time-consuming, extraction method.
-
Materials and Equipment:
-
Dried and powdered aerial parts of Eschscholzia californica
-
Methanol (MeOH), HPLC grade
-
Erlenmeyer flask or a suitable glass container with a stopper
-
Shaker or magnetic stirrer
-
Filter paper (e.g., Whatman No. 1)
-
Funnel
-
Rotary evaporator
-
Glass vials for sample collection
-
-
Procedure:
-
Weigh a suitable amount of the dried, powdered plant material (e.g., 10 g).
-
Place the plant material in an Erlenmeyer flask.
-
Add methanol in a solid-to-solvent ratio of 1:10 (w/v) (e.g., 100 mL of methanol for 10 g of plant material).
-
Stopper the flask and place it on a shaker or use a magnetic stirrer to agitate the mixture.
-
Macerate for an extended period, for example, 24 to 48 hours, at room temperature.
-
After maceration, filter the mixture through filter paper to separate the extract from the solid plant material.
-
Wash the residue with a small amount of fresh methanol to ensure complete extraction.
-
Combine the filtrates and concentrate the extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a known volume of methanol for further analysis.
-
Workflow for the extraction of alkaloids from E. californica.
Protocol 2: Quantification of this compound by UHPLC-MS/MS
This protocol provides a highly sensitive and selective method for the quantification of this compound.
-
Materials and Equipment:
-
UHPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Acetonitrile (ACN), LC-MS grade.
-
Formic acid (FA), LC-MS grade.
-
Ultrapure water.
-
This compound analytical standard.
-
Syringe filters (0.22 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for this compound:
-
Precursor Ion (Q1): m/z 354.1
-
Product Ions (Q3): m/z 294.1 (quantifier), m/z 279.1 (qualifier)
-
-
Source Parameters: Optimize source temperature, ion spray voltage, and gas flows according to the instrument manufacturer's recommendations.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).
-
Create a series of working standard solutions by serially diluting the stock solution to generate a calibration curve (e.g., 1-1000 ng/mL).
-
Dilute the reconstituted sample extracts to fall within the calibration range.
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of the this compound standards.
-
Quantify this compound in the sample extracts by interpolating their peak areas from the calibration curve.
-
Confirm the identity of this compound by the presence of the qualifier ion and the correct retention time.
-
Analytical workflow for UHPLC-MS/MS quantification of this compound.
Signaling Pathways
The pharmacological effects of Eschscholzia californica extracts are linked to the interaction of its alkaloids with several key neurotransmitter systems.
GABAergic System and Anxiolytic Effects
The anxiolytic and sedative effects of Eschscholzia californica are partly attributed to the modulation of the GABAergic system. Certain alkaloids in the extract can act as positive allosteric modulators of the GABA-A receptor, similar to benzodiazepines.[3][4][5] This enhances the inhibitory effects of the neurotransmitter GABA.
Modulation of the GABA-A receptor by E. californica alkaloids.
Serotonergic System and Sedative Effects
A 70% ethanol extract of Eschscholzia californica has been shown to bind to 5-HT1A serotonin receptors.[6] The aporphine alkaloid N-methyllaurotetanine, in particular, shows high affinity for this receptor.[6] Activation of 5-HT1A autoreceptors can reduce the firing of serotonergic neurons, leading to sedative effects.
Interaction of E. californica alkaloids with the 5-HT1A receptor.
Conclusion
This compound serves as a reliable marker for the authentication and standardization of Eschscholzia californica extracts. The protocols outlined in these application notes provide robust methods for the extraction and quantification of this compound, ensuring the quality and consistency of herbal preparations. Understanding the interaction of this compound and other alkaloids with key neurochemical pathways, such as the GABAergic and serotonergic systems, is crucial for the development of novel therapeutics for anxiety and sleep disorders. Further research into the synergistic effects of the complex alkaloid mixture present in Eschscholzia californica is warranted to fully elucidate its therapeutic potential.
References
- 1. Alkaloids in commercial preparations of California poppy - Quantification, intestinal permeability and microbiota interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GABAA receptor - Wikipedia [en.wikipedia.org]
- 4. The effect of BLA GABA(A) receptors in anxiolytic-like effect and aversive memory deficit induced by ACPA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anxiety disorders and GABA neurotransmission: a disturbance of modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkaloids from Eschscholzia californica and their capacity to inhibit binding of [3H]8-Hydroxy-2-(di-N-propylamino)tetralin to 5-HT1A receptors in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing the Sedative Effects of Escholtzine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Escholtzine, an alkaloid found in Eschscholzia californica (California poppy), has been traditionally associated with sedative and anxiolytic properties.[1][2][3][4] Preclinical assessment of these effects in animal models is a critical step in the evaluation of its therapeutic potential. This document provides detailed protocols for key behavioral assays used to characterize the sedative and hypnotic effects of this compound in rodents. The described methodologies include the Open Field Test (OFT) to assess locomotor activity, the Elevated Plus Maze (EPM) for anxiolytic and sedative evaluation, and the Pentobarbital-Induced Sleep Test to determine hypnotic effects. While much of the current research has focused on the whole plant extract, these protocols are adapted for the specific investigation of this compound. The primary hypothesized mechanism of action for the sedative effects of compounds within Eschscholzia californica involves the modulation of GABA-A receptors.[1][5][6][7]
Key Experimental Protocols
Open Field Test (OFT)
The OFT is a widely used method to assess general locomotor activity and exploratory behavior in rodents.[8][9][10][11][12] A reduction in locomotor activity is indicative of a sedative effect.[8][13]
Objective: To evaluate the effect of this compound on spontaneous locomotor activity.
Materials:
-
Open field apparatus (a square arena with high walls, e.g., 40x40x30 cm)[9]
-
Video tracking software
-
This compound
-
Vehicle (e.g., saline, 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Diazepam)
-
Male albino mice (20-30g)
Procedure:
-
Acclimatization: Allow animals to acclimate to the housing facility for at least one week before the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and free access to food and water.
-
Habituation: Handle the mice for 3-5 days prior to testing to reduce stress.[14] On the test day, allow the animals to habituate to the testing room for at least 30 minutes.
-
Drug Administration: Administer this compound (various doses), vehicle, or a positive control (e.g., Diazepam, 0.5 mg/kg) intraperitoneally (i.p.) 30 minutes before the test.[13]
-
Test: Gently place each mouse in the center of the open field arena.[9]
-
Data Collection: Record the animal's activity for a specified period, typically 5-15 minutes, using a video tracking system.[9][15]
-
Parameters Measured:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena[10]
-
Number of rearings (an exploratory behavior)
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses of this compound with the vehicle and positive control groups.
Elevated Plus Maze (EPM)
The EPM is a standard behavioral assay for assessing anxiety-like behavior in rodents.[9][14][16][17] Sedative effects can also be inferred from a decrease in overall activity (total arm entries).
Objective: To assess the anxiolytic and potential sedative effects of this compound.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)[9][16]
-
Video tracking software
-
This compound
-
Vehicle
-
Positive control (e.g., Diazepam)
-
Male rats or mice
Procedure:
-
Acclimatization and Habituation: Follow the same procedures as for the OFT.
-
Drug Administration: Administer this compound, vehicle, or a positive control (e.g., Diazepam) 30 minutes prior to the test.
-
Test: Place the animal in the center of the maze, facing one of the open arms.[9]
-
Data Collection: Record the behavior for a 5-minute session using a video tracking system.[9][14]
-
Parameters Measured:
-
Time spent in the open arms versus the closed arms[14]
-
Number of entries into the open and closed arms
-
Total distance traveled
-
-
Data Analysis: An increase in the time spent in and the number of entries into the open arms suggests an anxiolytic effect. A significant decrease in the total number of arm entries or total distance traveled can indicate sedation.
Pentobarbital-Induced Sleep Test
This test is a classic method for evaluating the hypnotic effects of a substance by measuring its ability to potentiate the sleep-inducing effects of a sub-hypnotic or hypnotic dose of pentobarbital.[18][19][20][21][22]
Objective: To determine if this compound possesses hypnotic properties by measuring its effect on pentobarbital-induced sleep.
Materials:
-
Pentobarbital sodium
-
This compound
-
Vehicle
-
Positive control (e.g., Diazepam)
-
Male mice
-
Heating pad or lamp to maintain body temperature
Procedure:
-
Acclimatization and Fasting: Acclimatize the animals as previously described. Fast the mice for 24 hours before the experiment with free access to water.[20]
-
Drug Administration: Administer this compound (various doses), vehicle, or a positive control (e.g., Diazepam, 3 mg/kg, i.p.) to different groups of mice.[21][22]
-
Pentobarbital Administration: Thirty minutes after the initial drug administration, administer a hypnotic dose of pentobarbital sodium (e.g., 30-42 mg/kg, i.p.) to all animals.[18][19][21]
-
Observation: Immediately after pentobarbital administration, place each mouse in an individual observation cage.
-
Parameters Measured:
-
Data Analysis: Compare the sleep latency and duration between the this compound-treated groups and the vehicle control group using statistical analysis. A significant decrease in sleep latency and an increase in sleep duration indicate a hypnotic effect.
Data Presentation
Table 1: Effect of Eschscholzia californica Extract on Locomotor Activity in Mice (Hypothetical Data)
| Treatment Group | Dose (mg/kg, p.o.) | Total Distance Traveled (cm) |
| Vehicle | - | 1500 ± 120 |
| This compound | 25 | 1350 ± 110 |
| This compound | 100 | 980 ± 95* |
| This compound | 200 | 750 ± 80 |
| Diazepam | 1.0 | 650 ± 70 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM. A study on an aqueous extract of E. californica showed reduced locomotion at doses above 100 mg/kg.[3]
Table 2: Effect of Eschscholzia californica Extract on the Elevated Plus Maze in Mice (Hypothetical Data)
| Treatment Group | Dose (mg/kg, p.o.) | Time in Open Arms (%) | Total Arm Entries |
| Vehicle | - | 15 ± 2.5 | 30 ± 4 |
| This compound | 25 | 28 ± 3.1 | 28 ± 3 |
| This compound | 100 | 25 ± 2.8 | 22 ± 2.5* |
| This compound | 200 | 22 ± 2.5 | 15 ± 2.1 |
| Diazepam | 1.0 | 45 ± 4.2 | 18 ± 2.3** |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM. Anxiolytic effects of E. californica have been observed at doses of 25 mg/kg, while sedative effects (reduced locomotion) were seen at 200 mg/kg.[2][3]
Table 3: Effect of this compound on Pentobarbital-Induced Sleep in Mice (Hypothetical Data)
| Treatment Group | Dose (mg/kg, i.p.) | Sleep Latency (min) | Sleep Duration (min) |
| Vehicle | - | 15.2 ± 1.8 | 25.5 ± 3.1 |
| This compound | 50 | 10.1 ± 1.2* | 48.7 ± 4.5 |
| This compound | 100 | 7.5 ± 0.9 | 65.3 ± 5.2 |
| Diazepam | 3.0 | 6.8 ± 0.8 | 70.1 ± 6.0** |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.
Visualizations
Caption: Experimental workflow for assessing the sedative effects of this compound.
Caption: Hypothesized GABAergic signaling pathway for this compound's sedative effects.
References
- 1. Modulatory Effects of Eschscholzia californica Alkaloids on Recombinant GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. restorativemedicine.org [restorativemedicine.org]
- 3. Behavioural effects of the American traditional plant Eschscholzia californica: sedative and anxiolytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. California poppy (Eschscholzia californica), the Papaveraceae golden girl model organism for evodevo and specialized metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulatory Effects of Eschscholzia californica Alkaloids on Recombinant GABAA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Modulatory Effects of Eschscholzia californica Alkaloids on Recombinant GABAA Receptors | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Locomotor activity test: Significance and symbolism [wisdomlib.org]
- 9. nhsjs.com [nhsjs.com]
- 10. mdpi.com [mdpi.com]
- 11. What is the Locomotor Activity Test? [sandiegoinstruments.com]
- 12. news-medical.net [news-medical.net]
- 13. Pharmacological basis for sedative and hypnotic like effects of Pyrus pashia using in vivo experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. va.gov [va.gov]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 2.8.2. Pentobarbital induced sleeping time test [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Hypnotic Effect of Ocimum basilicum on Pentobarbital-Induced Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. brieflands.com [brieflands.com]
Application Notes and Protocols for Evaluating Escholtzine's Anxiolytic Potential using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Escholtzine is a bioactive alkaloid found in the California poppy (Eschscholzia californica), a plant traditionally used for its sedative and anxiolytic properties.[1][2] Preliminary research suggests that the anxiolytic effects of Eschscholzia californica extracts may be attributed to the modulation of key neurotransmitter systems, including the γ-aminobutyric acid (GABA) and serotonin (5-HT) systems.[1][3][4] Specifically, compounds within the extract have been shown to interact with GABA-A receptors and various serotonin receptor subtypes.[1][3][5] These application notes provide a framework of cell-based assays to investigate the anxiolytic potential of this compound by examining its effects on these primary molecular targets.
The following protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies, providing researchers with the tools to characterize the pharmacological profile of this compound.
Key Putative Mechanisms of Anxiolytic Action
The anxiolytic effects of compounds are often mediated through their interaction with central nervous system receptors. For this compound and related alkaloids, the primary targets of interest are:
-
GABA-A Receptors: These are the primary inhibitory neurotransmitter receptors in the brain. Positive allosteric modulation of GABA-A receptors enhances the effect of GABA, leading to neuronal hyperpolarization and a reduction in neuronal excitability, which is a hallmark of anxiolytic and sedative drugs.[1][4][5]
-
Serotonin (5-HT) Receptors: The serotonergic system plays a crucial role in mood and anxiety regulation. Specifically, the 5-HT1A and 5-HT7 receptor subtypes have been implicated in anxiety.[3] Extracts of Eschscholzia californica have demonstrated binding to these receptors.[3]
Data Presentation: Summary of Potential this compound Activity
The following table summarizes the types of quantitative data that can be generated from the described cell-based assays to characterize the anxiolytic potential of this compound.
| Assay Type | Target | Cell Line | Key Parameter(s) | Example Data for a Hypothetical Anxiolytic |
| Receptor Binding Assay | 5-HT1A Receptor | HEK293 expressing human 5-HT1A | Ki (Inhibition Constant) | 150 nM |
| 5-HT7 Receptor | CHO-K1 expressing human 5-HT7 | Ki (Inhibition Constant) | 250 nM | |
| GABA-A Receptor (Benzodiazepine site) | HEK293 expressing α1β2γ2 subunits | Ki (Inhibition Constant) | > 10 µM (indicating low affinity) | |
| Functional Assay (FLIPR) | 5-HT1A Receptor | HEK293 expressing human 5-HT1A and a G-protein coupled inwardly rectifying potassium channel (GIRK) | EC50 (Half-maximal effective concentration for agonism) / IC50 (Half-maximal inhibitory concentration for antagonism) | Agonist EC50 = 500 nM |
| GABA-A Receptor | HEK293 expressing α1β2γ2 subunits and a halide-sensitive YFP | EC50 (for direct agonism) / Potentiation of GABA EC50 | Potentiation of GABA EC20 by 150% at 1 µM | |
| Electrophysiology Assay | GABA-A Receptor | HEK293 expressing specific GABA-A receptor subtypes (e.g., α3β2γ2) | Modulation of GABA-evoked currents | Positive allosteric modulation at 10 µM |
| Voltage-Gated Calcium Channels | SH-SY5Y (endogenously expressing N- and L-type channels) | IC50 for inhibition of depolarization-evoked calcium influx | > 20 µM (indicating low activity) | |
| Cytotoxicity Assay | General Cellular Health | HepG2, SH-SY5Y | CC50 (Half-maximal cytotoxic concentration) | > 50 µM |
Experimental Protocols
Prior to conducting the following assays, it is essential to perform a cytotoxicity assessment of this compound on the chosen cell lines to ensure that the observed effects are not due to cell death.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that may be toxic to the cells, which is crucial for interpreting the results of functional assays.
Protocol:
-
Cell Plating: Seed cells (e.g., HEK293, SH-SY5Y, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Addition: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
Radioligand Binding Assay for Serotonin Receptors (5-HT1A and 5-HT7)
This assay measures the ability of this compound to displace a known radioactive ligand from its receptor, thereby determining its binding affinity (Ki).
Protocol:
-
Membrane Preparation: Use commercially available cell membranes from cells overexpressing the human 5-HT1A or 5-HT7 receptor, or prepare them from cultured cells.
-
Assay Buffer: Prepare the appropriate binding buffer for the specific receptor subtype.
-
Reaction Mixture: In a 96-well plate, add the cell membranes, the radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A or [3H]5-CT for 5-HT7), and varying concentrations of this compound or a reference compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation cocktail to the wells and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound and calculate the Ki using the Cheng-Prusoff equation.
Functional Assay for GABA-A Receptor Modulation using a Fluorescence Imaging Plate Reader (FLIPR)
This high-throughput assay measures changes in intracellular chloride concentration, an indicator of GABA-A receptor activation.
Protocol:
-
Cell Plating: Plate HEK293 cells stably expressing the desired GABA-A receptor subtype and a halide-sensitive yellow fluorescent protein (YFP) in a 96-well black-walled, clear-bottom plate.
-
Dye Loading: No dye loading is required if using a halide-sensitive YFP.
-
Compound Addition: Use the FLIPR instrument to add varying concentrations of this compound, followed by a sub-maximal concentration (EC20) of GABA. Include GABA alone as a positive control and a vehicle control.
-
Fluorescence Measurement: The FLIPR instrument will measure the change in YFP fluorescence in real-time. Quenching of YFP fluorescence indicates chloride influx.
-
Data Analysis: Quantify the potentiation of the GABA response by this compound. Determine the EC50 for potentiation.
Whole-Cell Patch-Clamp Electrophysiology for GABA-A Receptors
This gold-standard technique provides detailed information on how this compound affects the ion flow through GABA-A receptors.[6][7][8][9]
Protocol:
-
Cell Preparation: Culture cells (e.g., HEK293) expressing the GABA-A receptor subtype of interest on glass coverslips.
-
Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external recording solution.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 3-7 MΩ and fill with an internal solution containing a high chloride concentration.
-
Whole-Cell Configuration: Obtain a gigaseal between the pipette and the cell membrane and then rupture the membrane to achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.
-
Drug Application: Apply a low concentration of GABA (EC10-EC20) to elicit a baseline current. Co-apply GABA with varying concentrations of this compound.
-
Data Acquisition: Record the changes in the GABA-evoked current using a patch-clamp amplifier and data acquisition software.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound to determine the degree of positive or negative modulation.
Visualizations
References
- 1. Modulatory Effects of Eschscholzia californica Alkaloids on Recombinant GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioural effects of the American traditional plant Eschscholzia californica: sedative and anxiolytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkaloids from Eschscholzia californica and their capacity to inhibit binding of [3H]8-Hydroxy-2-(di-N-propylamino)tetralin to 5-HT1A receptors in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Modulatory Effects of Eschscholzia californica Alkaloids on Recombinant GABAA Receptors | Semantic Scholar [semanticscholar.org]
- 5. Modulatory Effects of Eschscholzia californica Alkaloids on Recombinant GABAA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Whole Cell Patch Clamp Protocol [protocols.io]
- 7. Patch Clamp Protocol [labome.com]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. docs.axolbio.com [docs.axolbio.com]
Application of Escholtzine in Ethnobotanical Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Escholtzine is a pavine alkaloid found in the California poppy (Eschscholzia californica), a plant with a rich history of use in traditional Native American medicine.[1] Ethnobotanical records indicate its use as a sedative, analgesic, and anxiolytic, often prepared as teas, tinctures, or poultices to address conditions such as insomnia, anxiety, and pain.[2][3][4] Modern scientific investigation has begun to validate these traditional uses, exploring the pharmacological activities of its constituent alkaloids, including this compound. This document provides detailed application notes and experimental protocols for researchers interested in the ethnobotanical and pharmacological investigation of this compound.
Ethnobotanical Uses of Eschscholzia californica
Native American tribes have long utilized the California poppy for its medicinal properties. The whole plant, including the roots which contain higher concentrations of alkaloids, was used.[4]
Traditional Preparations and Uses:
-
Decoction: The flowers were used to prepare a decoction to promote sleep and was also used topically to eliminate lice.[3][5]
-
Infusion (Tea): Dried or fresh aerial parts of the plant were infused in hot water to create a tea for calming nervous tension and aiding sleep.[6]
-
Tincture: The fresh or dried plant material was macerated in alcohol or vinegar to create a potent extract for sedative and analgesic purposes.[5][7]
-
Poultice: The pulverized root pulp or seed pods were applied topically to wounds, sores, or to manage toothaches.[2][8] A poultice of the seed pods was also used to halt lactation.[3]
-
Chewing: The leaves were chewed to alleviate toothaches.[5]
Pharmacological Activities of this compound
This compound, as a constituent of Eschscholzia californica, contributes to the plant's overall pharmacological profile. Research has focused on its effects on the central nervous system and drug metabolism.
Data Presentation: Quantitative Analysis of this compound's Bioactivity
| Parameter | Value | Enzyme/Cell Line | Method | Reference |
| IC₅₀ | ||||
| CYP3A4 Inhibition | 1.8 µM | Human Liver Microsomes | In vitro enzyme inhibition assay | [9] |
| CYP2C19 Inhibition | > 10 µM | Human Liver Microsomes | In vitro enzyme inhibition assay | [9] |
| CYP2D6 Inhibition | > 10 µM | Human Liver Microsomes | In vitro enzyme inhibition assay | [9] |
| Permeability | ||||
| Apparent Permeability (Papp) (A-B) | 15.1 x 10⁻⁶ cm/s | Caco-2 cells | Caco-2 permeability assay | [10] |
| Efflux Ratio | 1.1 | Caco-2 cells | Caco-2 permeability assay | [10] |
| Receptor Binding | ||||
| 5-HT1A Receptor Binding | Not explicitly quantified for pure this compound. A 70% ethanol extract of E. californica showed binding at 100 µg/mL. | Recombinant human 5-HT1A receptors | Radioligand displacement assay | [11] |
| GABA-A Receptor Binding | Not explicitly quantified for pure this compound. | - | - | - |
Experimental Protocols
Protocol 1: Isolation of this compound from Eschscholzia californica by Preparative HPLC
This protocol outlines a general approach for the isolation of this compound from the dried aerial parts of Eschscholzia californica.
1. Materials and Reagents:
-
Dried and powdered Eschscholzia californica aerial parts
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Water (HPLC grade)
-
Preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm)
-
Rotary evaporator
-
Freeze-dryer
2. Extraction:
-
Macerate 100 g of powdered plant material in 1 L of methanol for 24 hours at room temperature.
-
Filter the extract and repeat the extraction process twice more with fresh methanol.
-
Combine the methanolic extracts and evaporate to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Preparative HPLC Separation:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Filter the solution through a 0.45 µm filter.
-
Set up the preparative HPLC system with a C18 column.
-
Prepare the mobile phase:
-
Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Run a gradient elution program. A suggested starting point is a linear gradient from 10% to 60% B over 40 minutes, followed by a wash with 100% B and re-equilibration. The exact gradient should be optimized based on analytical HPLC of the crude extract.[9][12]
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm).
-
Collect fractions corresponding to the peak of this compound based on retention time from analytical standards.
-
Combine the fractions containing pure this compound, evaporate the solvent, and freeze-dry to obtain the purified compound.
References
- 1. Thermodynamics of gamma-aminobutyric acid type A receptor binding differentiate agonists from antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | California poppy (Eschscholzia californica), the Papaveraceae golden girl model organism for evodevo and specialized metabolism [frontiersin.org]
- 3. herbalreality.com [herbalreality.com]
- 4. academic.oup.com [academic.oup.com]
- 5. California Poppy Benefits + Recipe – Herbal Academy [theherbalacademy.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. acornoak.com.au [acornoak.com.au]
- 9. researchgate.net [researchgate.net]
- 10. Research Collection | ETH Library [research-collection.ethz.ch]
- 11. Alkaloids from Eschscholzia californica and their capacity to inhibit binding of [3H]8-Hydroxy-2-(di-N-propylamino)tetralin to 5-HT1A receptors in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC Analysis of the main alkaloids from Eschscholtzia Californica cham | Semantic Scholar [semanticscholar.org]
Application Note & Protocol: Development of a Standardized Escholtzine Reference Material
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Escholtzine is a prominent alkaloid found in the California poppy (Eschscholzia californica), a plant with a history of use in traditional medicine for its sedative, anxiolytic, and analgesic properties.[1] The pharmacological interest in this compound and other alkaloids from this plant is linked to their potential interaction with various receptors in the central nervous system, including GABA-A and serotonin receptors.[1][2] To facilitate accurate and reproducible research in pharmacology, drug development, and quality control of herbal products, a well-characterized and standardized reference material of this compound is essential.
This document provides a comprehensive protocol for the development of a standardized this compound reference material, including its extraction, purification, characterization, and stability assessment.
2. Experimental Workflow
The overall process for developing a standardized this compound reference material is outlined in the workflow diagram below.
Caption: Experimental workflow for the development of a standardized this compound reference material.
3. Experimental Protocols
3.1. Extraction of Crude Alkaloids from Eschscholzia californica
This protocol describes the extraction of a crude alkaloid fraction from the aerial parts of Eschscholzia californica.
-
Materials and Reagents:
-
Dried and powdered aerial parts of Eschscholzia californica
-
70% Ethanol (v/v) in deionized water
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Hydrochloric acid (1 M)
-
Ammonium hydroxide (concentrated)
-
Dichloromethane
-
-
Procedure:
-
Macerate 100 g of the dried, powdered plant material in 1 L of 70% ethanol at room temperature for 48 hours with occasional stirring.
-
Filter the mixture through a Buchner funnel to separate the extract from the plant residue.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous extract.
-
Acidify the extract with 1 M HCl to a pH of approximately 2.
-
Wash the acidic solution with dichloromethane (3 x 200 mL) to remove non-alkaloidal compounds. Discard the organic phase.
-
Adjust the pH of the aqueous phase to approximately 9-10 with concentrated ammonium hydroxide.
-
Extract the alkaloids from the basified aqueous solution with dichloromethane (3 x 200 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.
-
3.2. Purification of this compound by Preparative HPLC
This protocol outlines the purification of this compound from the crude alkaloid extract using preparative high-performance liquid chromatography (HPLC).
-
Instrumentation and Columns:
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm)
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 20% to 50% B over 40 minutes.
-
Flow Rate: 20 mL/min
-
Detection Wavelength: 280 nm
-
-
Procedure:
-
Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase composition.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Inject the sample onto the preparative HPLC system.
-
Collect the fraction corresponding to the this compound peak based on retention time, which should be predetermined using an analytical HPLC method.
-
Pool the collected fractions containing this compound and evaporate the solvent under reduced pressure.
-
Lyophilize the purified this compound to obtain a dry powder.
-
3.3. Characterization of the this compound Reference Material
The purified this compound must be thoroughly characterized to establish its identity, purity, and potency.
3.3.1. Identity Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).
-
Compare the obtained spectral data with published data for this compound to confirm the chemical structure.
-
-
Mass Spectrometry (MS):
-
Perform high-resolution mass spectrometry (HRMS) to determine the accurate mass and elemental composition of the molecule.
-
Obtain tandem mass spectrometry (MS/MS) data to confirm the fragmentation pattern of this compound.
-
3.3.2. Purity Assessment
-
HPLC-UV Method for Purity Determination:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 20% to 80% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Procedure: Inject a solution of the purified this compound and determine the peak area percentage of the main peak relative to all other peaks.
-
-
Quantitative NMR (qNMR):
-
Use a certified internal standard to determine the absolute purity of the this compound reference material.
-
3.4. Validated HPLC-UV Method for Quantification of this compound
This protocol describes a validated HPLC-UV method for the quantification of this compound.
-
Instrumentation and Chromatographic Conditions: Same as in section 3.3.2.
-
Method Validation Parameters (according to ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: Analyze a series of at least five concentrations of the this compound reference standard. The correlation coefficient (r²) should be ≥ 0.999.
-
Range: The range should be established based on the linearity studies.
-
Accuracy: Perform recovery studies by spiking a known amount of the this compound reference standard into a placebo matrix. The recovery should be within 98-102%.
-
Precision (Repeatability and Intermediate Precision): Assess the precision by analyzing multiple replicates of a homogenous sample. The relative standard deviation (RSD) should be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be detected and quantified with acceptable precision and accuracy.
-
3.5. Stability Assessment of the this compound Reference Material
The stability of the this compound reference material should be evaluated under long-term and accelerated storage conditions, as well as under forced degradation conditions, following ICH Q1A(R2) guidelines.[3]
-
Long-Term Stability Study:
-
Storage Conditions: 25°C ± 2°C / 60% RH ± 5% RH
-
Testing Intervals: 0, 3, 6, 9, 12, 18, 24 months
-
Tests: Appearance, Purity (HPLC-UV), and Potency.
-
-
Accelerated Stability Study:
-
Storage Conditions: 40°C ± 2°C / 75% RH ± 5% RH
-
Testing Intervals: 0, 3, 6 months
-
Tests: Appearance, Purity (HPLC-UV), and Potency.
-
-
Forced Degradation Study:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours.
-
Photostability: Expose the solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze the stressed samples by the validated HPLC-UV method to assess the extent of degradation and the specificity of the method to separate degradation products from the parent compound.
-
4. Data Presentation
Table 1: Characterization of Standardized this compound Reference Material
| Parameter | Method | Specification |
| Identity | ||
| ¹H and ¹³C NMR | NMR | Conforms to the structure of this compound |
| Mass (m/z) | HRMS | Consistent with the elemental composition of this compound |
| Purity | ||
| Chromatographic Purity | HPLC-UV | ≥ 98.0% |
| Assay (on as-is basis) | qNMR | 95.0% - 105.0% |
| Physical Properties | ||
| Appearance | Visual | White to off-white crystalline powder |
| Solubility | Visual | Soluble in methanol, chloroform, and DMSO |
| Residual Solvents | GC-HS | Meets ICH Q3C limits |
| Water Content | Karl Fischer | ≤ 1.0% |
Table 2: Stability Summary of this compound Reference Material
| Condition | Duration | Parameter | Acceptance Criteria |
| Long-Term (25°C/60% RH) | 24 Months | Purity (HPLC-UV) | No significant change from initial value |
| Assay (qNMR) | Within 95.0% - 105.0% of the initial value | ||
| Accelerated (40°C/75% RH) | 6 Months | Purity (HPLC-UV) | No significant change from initial value |
| Assay (qNMR) | Within 95.0% - 105.0% of the initial value | ||
| Forced Degradation | |||
| Acid Hydrolysis (0.1 M HCl, 60°C) | 24 hours | Purity (HPLC-UV) | Demonstrates degradation and peak purity of this compound |
| Base Hydrolysis (0.1 M NaOH, 60°C) | 24 hours | Purity (HPLC-UV) | Demonstrates degradation and peak purity of this compound |
| Oxidation (3% H₂O₂, RT) | 24 hours | Purity (HPLC-UV) | Demonstrates degradation and peak purity of this compound |
| Thermal (80°C) | 48 hours | Purity (HPLC-UV) | Demonstrates degradation and peak purity of this compound |
| Photostability (ICH Q1B) | - | Purity (HPLC-UV) | Demonstrates degradation and peak purity of this compound |
5. Signaling Pathways
This compound is reported to interact with GABA-A and 5-HT1A receptors. The following diagrams illustrate the general signaling pathways associated with these receptors.
5.1. GABA-A Receptor Signaling Pathway
Caption: Putative signaling pathway of this compound at the GABA-A receptor.
5.2. 5-HT1A Receptor Signaling Pathway
Caption: Putative signaling pathway of this compound at the 5-HT1A receptor.[4][5]
References
Application Notes and Protocols for High-Throughput Screening of Escholtzine for Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Escholtzine is a bioactive alkaloid found in plants of the Papaveraceae family, notably in the California poppy (Eschscholzia californica). This plant has a history of use in traditional medicine for its sedative and analgesic properties. Recent scientific investigations have revealed that this compound and extracts from Eschscholzia californica possess inhibitory activity against a range of enzymes, making this compound a compound of interest for drug discovery and development. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound to identify and characterize its enzyme inhibitory potential.
Enzyme Inhibition Profile of this compound and Related Alkaloids
This compound has been demonstrated to inhibit several key enzymes, particularly those involved in drug metabolism. Furthermore, extracts of Eschscholzia californica, which contain this compound and other related alkaloids, have shown a broader spectrum of enzyme inhibition. A summary of the known inhibitory activities is presented below.
Data Presentation
| Compound | Enzyme Target | IC50 / Inhibition Data | Inhibition Type | Reference |
| This compound | Cytochrome P450 3A4 (CYP3A4) | Time-dependent inhibition (IC50 shift ratio > 2) | Time-dependent | [1][2] |
| Cytochrome P450 2C9 (CYP2C9) | Time-dependent inhibition (IC50 shift ratio > 2) | Time-dependent | [1][2] | |
| Cytochrome P450 2C19 (CYP2C19) | IC50 = 0.4 µM | - | [3] | |
| Cytochrome P450 2D6 (CYP2D6) | IC50 = 2.0 µM | Reversible | [3] | |
| Acetylcholinesterase (AChE) | IC50 > 1000 µM | No significant inhibition | [4] | |
| Butyrylcholinesterase (BChE) | IC50 > 1000 µM | No significant inhibition | [4] | |
| Protopine | Acetylcholinesterase (AChE) | IC50 = 30.5 µM | Reversible, Competitive | [5] |
| Allocryptopine | Acetylcholinesterase (AChE) | No significant inhibition reported | - | [4] |
| E. californica Extract | Acetylcholinesterase (AChE) | Inhibition observed | - | [6] |
| Butyrylcholinesterase (BChE) | Inhibition observed | - | [6] | |
| Tyrosinase | Inhibition observed | - | [6] | |
| α-Glucosidase | Inhibition observed | - | [6] |
Signaling Pathways and Experimental Workflows
High-Throughput Screening Workflow for Enzyme Inhibitors
The general workflow for a high-throughput screening campaign to identify and characterize enzyme inhibitors like this compound is depicted below. This process begins with the preparation of the compound library and target enzyme, proceeds through automated screening and data analysis, and culminates in the validation of identified "hits."
Caption: High-throughput screening workflow for enzyme inhibitors.
Experimental Protocols
The following are detailed protocols for high-throughput screening of this compound against two representative enzyme targets: Cytochrome P450 3A4 (a key drug-metabolizing enzyme) and Acetylcholinesterase (relevant for neuropharmacology). These protocols are designed for execution in 384- or 1536-well microplate formats and are amenable to automation.
Protocol 1: High-Throughput Screening of this compound for CYP3A4 Inhibition
Objective: To determine the inhibitory potential of this compound against human Cytochrome P450 3A4 (CYP3A4) using a fluorescent-based assay.
Principle: This assay utilizes a fluorogenic substrate that is converted into a highly fluorescent product by the enzymatic activity of CYP3A4. A decrease in fluorescence intensity in the presence of this compound indicates inhibition of the enzyme.
Materials:
-
Recombinant human CYP3A4 enzyme
-
Fluorogenic CYP3A4 substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin, BFC)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control inhibitor (e.g., Ketoconazole)
-
384- or 1536-well black, clear-bottom microplates
-
Automated liquid handling system
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Compound Plating:
-
Prepare a serial dilution of this compound in DMSO.
-
Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of the this compound dilutions and controls (DMSO for negative control, Ketoconazole for positive control) to the wells of the microplate.
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X enzyme/substrate master mix in potassium phosphate buffer containing the CYP3A4 enzyme and the fluorogenic substrate at twice the final desired concentration.
-
-
Enzyme/Substrate Addition:
-
Dispense an equal volume of the 2X enzyme/substrate master mix into each well of the compound-plated microplate.
-
Mix briefly by gentle shaking or orbital shaking.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Prepare a 2X NADPH regenerating system solution in potassium phosphate buffer.
-
Add an equal volume of the 2X NADPH regenerating system to each well to initiate the enzymatic reaction.
-
-
Kinetic Reading:
-
Immediately place the microplate in a pre-warmed (37°C) microplate reader.
-
Measure the fluorescence intensity (e.g., excitation at 405 nm, emission at 535 nm for the product of BFC) at regular intervals (e.g., every 1-2 minutes) for a duration of 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Determine the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response model (e.g., four-parameter logistic) to determine the IC50 value.
-
Protocol 2: High-Throughput Screening of this compound for Acetylcholinesterase (AChE) Inhibition
Objective: To assess the inhibitory activity of this compound against human acetylcholinesterase (AChE) using a colorimetric assay based on Ellman's reagent.
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. A reduction in the rate of color formation in the presence of this compound indicates AChE inhibition.
Materials:
-
Human recombinant acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control inhibitor (e.g., Donepezil or Galantamine)
-
384- or 1536-well clear microplates
-
Automated liquid handling system
-
Microplate reader with absorbance detection capabilities
Procedure:
-
Compound Plating:
-
Prepare a serial dilution of this compound in DMSO.
-
Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of the this compound dilutions and controls (DMSO for negative control, Donepezil for positive control) to the wells of the microplate.
-
-
Enzyme Addition:
-
Prepare a solution of AChE in Tris-HCl buffer at the desired final concentration.
-
Dispense the AChE solution into each well of the compound-plated microplate.
-
Mix briefly and incubate at room temperature for a specified time (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
-
Substrate/Reagent Addition:
-
Prepare a substrate/reagent master mix in Tris-HCl buffer containing both ATCh and DTNB at their final desired concentrations.
-
-
Reaction Initiation and Signal Detection:
-
Add the substrate/reagent master mix to each well to start the enzymatic reaction.
-
Immediately place the microplate in a microplate reader.
-
Measure the absorbance at 412 nm in a kinetic mode at regular intervals (e.g., every 30-60 seconds) for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance versus time curve) for each well.
-
Determine the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response model to determine the IC50 value.
-
Conclusion
The provided application notes and protocols offer a robust framework for the high-throughput screening of this compound against various enzyme targets. The data suggests that this compound is a notable inhibitor of several Cytochrome P450 enzymes, which has significant implications for potential drug-drug interactions. While direct, potent inhibition of acetylcholinesterase by pure this compound appears to be limited, the activity of Eschscholzia californica extracts warrants further investigation into the synergistic effects of its constituent alkaloids. These HTS methodologies will enable researchers to efficiently screen this compound and its analogs, facilitating the discovery of novel enzyme inhibitors and advancing our understanding of the pharmacological profile of this natural product.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bromo-protopine, a novel protopine derivative, alleviates tau pathology by activating chaperone-mediated autophagy for Alzheimer’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Escholtzine Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Escholtzine instability in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing potency over a short period. What are the likely causes?
A1: The loss of potency, or degradation, of this compound in solution is primarily influenced by several factors, including pH, temperature, and light exposure. This compound, as a pavine alkaloid, is susceptible to chemical degradation under suboptimal conditions. For instance, many alkaloids are known to be unstable in acidic (acid labile) or alkaline conditions, where they can undergo hydrolysis. Elevated temperatures can accelerate this degradation, and exposure to UV light can cause photolytic decomposition.
Q2: What is the ideal solvent for dissolving and storing this compound?
A2: For short-term experimental use, this compound is often dissolved in organic solvents such as dimethyl sulfoxide (DMSO), methanol, or ethanol. For long-term storage, it is recommended to store this compound as a solid, protected from light and moisture. If a stock solution is necessary, prepare it in anhydrous DMSO, aliquot it into small volumes to avoid repeated freeze-thaw cycles, and store it at -20°C or lower.
Q3: How should I prepare my aqueous buffers for experiments involving this compound to minimize degradation?
A3: The pH of your aqueous buffer is critical. While specific data for this compound is limited, a general recommendation for alkaloids is to maintain a pH close to neutral (pH 6.5-7.5) for immediate experimental use, unless the experimental design requires otherwise. It is advisable to perform a preliminary stability test of this compound in your specific buffer system. Always use freshly prepared buffers and degas them to remove dissolved oxygen, which can contribute to oxidative degradation.
Q4: Can I do anything to protect my this compound solutions from degradation during an experiment?
A4: Yes. To minimize degradation, always protect your this compound solutions from light by using amber vials or by wrapping the containers in aluminum foil. During lengthy experiments, it is advisable to keep the solutions on ice to mitigate thermal degradation. If the experimental setup allows, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Troubleshooting Guides
Issue 1: Inconsistent Results in Bioassays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| This compound Degradation in Assay Buffer | 1. Prepare fresh this compound solution immediately before each experiment.2. Evaluate the stability of this compound in your assay buffer over the time course of the experiment by LC-MS analysis.3. Consider adding an antioxidant (e.g., ascorbic acid at a low concentration) to the buffer if oxidative degradation is suspected, after verifying it doesn't interfere with the assay. | Consistent and reproducible bioassay results. |
| Adsorption to Labware | 1. Use low-adsorption plasticware or silanized glassware for preparing and storing this compound solutions.2. Pre-rinse containers with the solvent before adding the this compound solution. | Increased effective concentration of this compound in your experiments. |
| Freeze-Thaw Cycles | 1. Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. | Preservation of stock solution integrity over time. |
Issue 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| pH-Mediated Degradation | 1. Analyze the sample immediately after preparation.2. Adjust the pH of the sample solution to be closer to neutral if possible.3. Compare chromatograms of freshly prepared solutions with those that have been stored under different pH conditions. | Identification of degradation products and optimal pH for sample analysis. |
| Thermal Degradation | 1. Use a cooled autosampler for HPLC/LC-MS analysis.2. Minimize the time the sample spends at room temperature before injection. | Reduction or elimination of thermally induced degradation peaks. |
| Photodegradation | 1. Prepare and store samples in amber vials.2. Protect the autosampler from light. | Elimination of peaks corresponding to photolytic degradation products. |
Quantitative Data on Alkaloid Stability
Table 1: Illustrative Half-life (t½) of a Pavine Alkaloid in Aqueous Solution Under Different Conditions
| Temperature (°C) | pH 3.0 (t½ in hours) | pH 7.0 (t½ in hours) | pH 9.0 (t½ in hours) |
| 4 | 48 | > 168 | 72 |
| 25 (Room Temp) | 12 | 96 | 24 |
| 40 | 3 | 24 | 6 |
Note: This is example data to illustrate trends. Actual stability should be determined experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess its intrinsic stability.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place an aliquot of the stock solution in a clear vial and heat at 80°C for 24, 48, and 72 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution in a clear vial to a photostability chamber (with UV and visible light) for 24, 48, and 72 hours. A control sample should be wrapped in foil to exclude light.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV or LC-MS method to determine the percentage of degradation and to profile the degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Postulated interactions of this compound with neuronal receptors.
Technical Support Center: Maximizing Eschscholtzine Yield from Eschscholzia californica
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield of Eschscholtzine from Eschscholzia californica.
Troubleshooting Guide
This guide addresses common issues encountered during the cultivation, extraction, and quantification of Eschscholtzine.
| Question/Issue | Possible Causes | Recommended Solutions |
| 1. Low Eschscholtzine yield in extracted plant material. | 1. Suboptimal plant material: The concentration of alkaloids can vary based on the plant's age, growing conditions, and the part of the plant used (aerial parts are generally richer in Eschscholtzine).[1] 2. Inefficient extraction method: The choice of solvent, temperature, and extraction time can significantly impact yield. 3. Degradation of Eschscholtzine: The compound may degrade due to exposure to light, high temperatures, or inappropriate pH during extraction and storage.[2][3] | 1. Optimize Plant Material: - Harvest aerial parts of E. californica during the flowering season. - Ensure plants are grown in full sun and well-drained soil.[4][5] - Dry the plant material quickly at a moderate temperature (e.g., 40-50°C) and store it in a dark, dry place. 2. Refine Extraction Protocol: - Use a methanol-based extraction method, which has been shown to be effective for Eschscholtzine.[6] - Consider a multi-step extraction to maximize recovery. - Refer to the detailed Protocol for Eschscholtzine Extraction below. 3. Prevent Degradation: - Protect extracts from direct light at all stages. - Avoid excessive heat during solvent evaporation. - Store extracts at low temperatures (e.g., 4°C for short-term, -20°C for long-term).[2] |
| 2. Inconsistent or non-reproducible Eschscholtzine quantification results. | 1. Inaccurate standard preparation: Errors in weighing the standard or in serial dilutions. 2. HPLC method not optimized: Poor peak separation, leading to co-elution with other compounds.[7] 3. Matrix effects in the sample: Other compounds in the plant extract interfering with the detection of Eschscholtzine. | 1. Ensure Standard Accuracy: - Use a high-purity Eschscholtzine standard. - Prepare a fresh stock solution and perform serial dilutions carefully. 2. Optimize HPLC Method: - Use a C18 reversed-phase column with a gradient elution of acetonitrile and a suitable buffer (e.g., phosphoric acid).[8][9] - Adjust the gradient, flow rate, and column temperature to achieve baseline separation of the Eschscholtzine peak. - Refer to the detailed Protocol for HPLC Quantification of Eschscholtzine below. 3. Address Matrix Effects: - Perform a solid-phase extraction (SPE) clean-up of the sample before HPLC analysis to remove interfering compounds.[9] - Use the method of standard additions to quantify Eschscholtzine in complex matrices. |
| 3. Low yield of alkaloids in E. californica cell suspension cultures. | 1. Non-optimized culture conditions: The composition of the culture medium, including phytohormones, can affect alkaloid production.[10] 2. Lack of elicitation: Plant cell cultures often require an external stimulus to induce secondary metabolite production.[11][12] 3. Inadequate precursor supply: The biosynthesis of Eschscholtzine may be limited by the availability of precursors like L-tyrosine. | 1. Optimize Culture Medium: - Experiment with different concentrations of auxins (e.g., IAA) and cytokinins to find the optimal balance for both cell growth and alkaloid production.[10] 2. Implement Elicitation Strategies: - Treat the cell cultures with elicitors such as yeast extract or salicylic acid to stimulate the biosynthetic pathway.[13] - Refer to the detailed Protocol for Elicitation of E. californica Cell Cultures below. 3. Precursor Feeding: - Supplement the culture medium with L-tyrosine to enhance the production of benzylisoquinoline alkaloids. |
Frequently Asked Questions (FAQs)
Q1: What is the biosynthetic precursor of Eschscholtzine?
A1: Eschscholtzine is a benzylisoquinoline alkaloid biosynthesized from the amino acid L-tyrosine.
Q2: Which part of Eschscholzia californica has the highest concentration of Eschscholtzine?
A2: The aerial parts of the plant, especially the flowers, generally contain the highest concentration of Eschscholtzine.[1]
Q3: What are the optimal storage conditions for Eschscholzia californica plant material and its extracts to prevent Eschscholtzine degradation?
A3: Dried plant material should be stored in a cool, dark, and dry place. Extracts should be protected from light and stored at low temperatures, preferably at -20°C for long-term storage, to minimize degradation.[2][3]
Q4: Can metabolic engineering be used to increase Eschscholtzine yield?
A4: Yes, metabolic engineering strategies, such as the over-expression of key biosynthetic enzymes or regulatory transcription factors, have the potential to significantly increase the production of benzylisoquinoline alkaloids, including Eschscholtzine, in E. californica.[14]
Q5: What is elicitation and how does it improve Eschscholtzine yield?
A5: Elicitation is the process of inducing or enhancing the biosynthesis of secondary metabolites in plant cells by adding external stimuli (elicitors) to the culture medium. Elicitors, such as yeast extract and salicylic acid, can trigger defense responses in the plant cells, leading to an upregulation of the biosynthetic pathways that produce alkaloids like Eschscholtzine.[11][13]
Quantitative Data Summary
The following tables summarize the reported yields of Eschscholtzine and other major alkaloids in Eschscholzia californica.
Table 1: Alkaloid Content in the Aerial Parts of Eschscholzia californica
| Alkaloid | Concentration (mg/kg dry weight) |
| Eschscholtzine | 8.700 ± 0.51 |
| Californidine | 12.5 ± 1.8 |
| N-methyllaurotetanine | 5.68 ± 0.72 |
| Reticuline | 1.095 ± 0.16 |
| Protopine | 0.514 ± 0.038 |
| Caryachine | 0.410 ± 0.065 |
| Chelerythrine | 0.068 ± 0.011 |
| Sanguinarine | 0.0191 ± 0.0050 |
| Allocryptopine | 0.0120 ± 0.0023 |
| Data from Gafner et al., 2006.[15] |
Table 2: Eschscholtzine Content in Commercial Eschscholzia californica Products
| Product Type | Escholtzine Content (mg/g) |
| Commercial Product Range | 0.05 - 0.63 |
| Data from a 2023 study on commercial products.[15] |
Experimental Protocols
Protocol for Eschscholtzine Extraction from Dried Plant Material
This protocol is adapted from methodologies described for alkaloid extraction from Eschscholzia californica.[6]
-
Preparation of Plant Material:
-
Grind dried aerial parts of E. californica into a fine powder.
-
-
Methanol Extraction:
-
Macerate 10 g of the powdered plant material in 100 mL of methanol.
-
Stir the mixture for 24 hours at room temperature, protected from light.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh methanol.
-
Combine all the filtrates.
-
-
Solvent Evaporation:
-
Evaporate the methanol from the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Acid-Base Partitioning:
-
Dissolve the resulting crude extract in 50 mL of 2% sulfuric acid.
-
Wash the acidic solution twice with 50 mL of diethyl ether to remove neutral and weakly acidic compounds. Discard the ether layer.
-
Adjust the pH of the aqueous layer to 9-10 with a 25% ammonium hydroxide solution.
-
Extract the alkaline solution three times with 50 mL of chloroform.
-
Combine the chloroform fractions.
-
-
Final Steps:
-
Dry the combined chloroform extract over anhydrous sodium sulfate.
-
Filter the dried extract and evaporate the chloroform to dryness under reduced pressure.
-
The resulting residue contains the crude alkaloid fraction, including Eschscholtzine.
-
Store the crude extract at -20°C until further analysis.
-
Protocol for HPLC Quantification of Eschscholtzine
This protocol is based on established HPLC methods for the analysis of Eschscholzia californica alkaloids.[8][9]
-
Preparation of Standard Solutions:
-
Accurately weigh 1 mg of pure Eschscholtzine standard and dissolve it in 10 mL of methanol to prepare a stock solution of 100 µg/mL.
-
Perform serial dilutions of the stock solution with methanol to prepare a series of standard solutions with concentrations ranging from 1 to 50 µg/mL.
-
-
Preparation of Sample Solution:
-
Dissolve a known amount of the crude alkaloid extract (from the extraction protocol) in methanol to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 50% B
-
25-30 min: 50% to 10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Diode-Array Detector (DAD) at 280 nm.
-
-
Quantification:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution and determine the peak area of Eschscholtzine.
-
Calculate the concentration of Eschscholtzine in the sample using the calibration curve.
-
Protocol for Elicitation of E. californica Cell Cultures
This protocol provides a general guideline for elicitation using yeast extract.
-
Establishment of Cell Suspension Culture:
-
Initiate a cell suspension culture of E. californica from callus tissue in a suitable liquid medium (e.g., Gamborg's B5 medium) supplemented with appropriate plant growth regulators.
-
Maintain the culture on a rotary shaker at approximately 120 rpm in the dark at 25°C.
-
-
Preparation of Elicitor:
-
Prepare a 10% (w/v) solution of yeast extract in distilled water.
-
Autoclave the solution at 121°C for 20 minutes.
-
-
Elicitation Treatment:
-
In the mid-logarithmic growth phase of the cell culture, add the sterile yeast extract solution to the culture medium to a final concentration of 0.1% (w/v).
-
-
Incubation and Harvesting:
-
Continue to incubate the elicited culture under the same conditions for a specific period (e.g., 24, 48, 72 hours).
-
Harvest the cells by filtration and freeze-dry them for subsequent alkaloid extraction and analysis.
-
The culture medium can also be collected to analyze for secreted alkaloids.
-
Visualizations
Caption: Simplified biosynthetic pathway of Eschscholtzine in Eschscholzia californica.
Caption: Workflow for the extraction of Eschscholtzine from Eschscholzia californica.
Caption: General workflow for an elicitation experiment to enhance alkaloid production.
References
- 1. HPLC Analysis of the main alkaloids from Eschscholtzia Californica cham | Semantic Scholar [semanticscholar.org]
- 2. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Storage Conditions on the Stability of Gum Arabic and Tragacanth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 如何成长 Eschscholzia californica | EarthOne [earthone.io]
- 5. csus.edu [csus.edu]
- 6. Modulatory Effects of Eschscholzia californica Alkaloids on Recombinant GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Analysis of secondary metabolites from eschscholtzia californica by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phytohormone Effects with Elicitation on Cell Growth and Alkaloid Production in Suspension Cultures of Eschscholtzia californica [jmb.or.kr]
- 11. Elicitation: A biotechnological tool for enhanced production of secondary metabolites in hairy root cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portal.research.lu.se [portal.research.lu.se]
- 13. restorativemedicine.org [restorativemedicine.org]
- 14. ABC Herbalgram Website [herbalgram.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting Escholtzine peak tailing in chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of Escholtzine, with a particular focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its chromatographic analysis important?
This compound is a natural alkaloid compound found in plants of the Papaveraceae family, notably in the California poppy (Eschscholzia californica).[1][2] It is studied for its potential sedative, anxiolytic, and analgesic properties.[3] Accurate and reliable chromatographic analysis, typically using High-Performance Liquid Chromatography (HPLC), is crucial for its quantification in plant extracts, herbal supplements, and for pharmacokinetic studies in drug development.[4][5]
Q2: What causes peak tailing in the HPLC analysis of this compound?
Peak tailing for this compound, a basic alkaloid, in reversed-phase HPLC is primarily caused by secondary interactions between the analyte and the stationary phase. The most common cause is the interaction of the basic this compound molecule with acidic residual silanol groups (Si-OH) on the surface of silica-based columns, such as C18.[6][7][8] This leads to a secondary, undesirable retention mechanism that broadens the peak and creates a "tail." Other contributing factors can include column overload, extra-column volume, and improper mobile phase conditions.[8]
Q3: How does the mobile phase pH affect the peak shape of this compound?
The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like this compound.[9][10][11] Since this compound is a basic compound, at a higher mobile phase pH, it will be in its neutral, less polar form, which is well-retained on a C18 column. However, at a mid-range pH, a portion of the molecules may be protonated (positively charged), leading to strong interactions with any deprotonated (negatively charged) silanol groups on the column, causing significant tailing. By lowering the mobile phase pH (typically to a range of 2.5-3.5), the residual silanol groups are protonated and thus neutralized, minimizing the secondary interactions and resulting in a more symmetrical peak shape.[6][8][12]
Q4: What are the first steps I should take to troubleshoot this compound peak tailing?
When encountering peak tailing with this compound, the initial focus should be on the mobile phase and the analytical column.
-
Check the Mobile Phase pH: Ensure the pH is sufficiently low (e.g., pH 2.5-3.5) to suppress the ionization of residual silanol groups.[6][8][12]
-
Verify Mobile Phase Preparation: Incorrect preparation of the mobile phase, including the buffer concentration, can lead to peak shape issues.
-
Inspect the Column: An old or contaminated column can contribute to peak tailing. If the column has been used extensively, consider replacing it with a new one, preferably an end-capped column with minimal residual silanol activity.[7][8]
Troubleshooting Guides
Guide 1: Optimizing Mobile Phase to Eliminate Peak Tailing
Problem: My this compound peak is showing significant tailing.
Solution:
This guide provides a systematic approach to optimizing your mobile phase to improve the peak shape of this compound.
Step 1: Adjust Mobile Phase pH
The most effective way to reduce peak tailing for basic compounds like this compound is to lower the pH of the mobile phase.
-
Recommendation: Use a mobile phase with a pH in the range of 2.5 to 3.5.[6][8][12] This protonates the acidic silanol groups on the silica-based stationary phase, minimizing their interaction with the basic this compound molecule.
-
How to Implement: Add an acidic modifier to your mobile phase. Common choices include:
Step 2: Incorporate a Competing Base
An alternative or complementary approach is to add a competing base to the mobile phase.
-
Recommendation: Use a low concentration of an amine additive, such as triethylamine (TEA).[6][8]
-
How it Works: The competing base is a small, basic molecule that preferentially interacts with the active silanol sites on the stationary phase, effectively "masking" them from the this compound analyte.[8]
-
How to Implement: Add triethylamine to the mobile phase at a concentration of approximately 5-20 mM.[6][7]
Step 3: Consider an Ion-Pairing Reagent
For more challenging separations, an ion-pairing reagent can be used.
-
Recommendation: Use an alkyl sulfonate, such as 1-heptane sulfonate, in the mobile phase.[16]
-
How it Works: The ion-pairing reagent has a hydrophobic tail that interacts with the stationary phase and a charged head that forms an ion pair with the protonated this compound. This can improve retention and peak shape.
-
How to Implement: Add the ion-pairing reagent to the mobile phase at a concentration determined during method development.
Guide 2: Addressing Column and System-Related Issues
Problem: I've optimized my mobile phase, but I'm still observing peak tailing for this compound.
Solution:
If mobile phase optimization does not resolve the issue, the problem may lie with the analytical column or the HPLC system itself.
Step 1: Evaluate the Analytical Column
The choice and condition of the HPLC column are critical for achieving good peak symmetry.
-
Recommendation: Use a high-purity, end-capped C18 column.[8] "End-capping" is a process that chemically derivatizes most of the residual silanol groups, reducing their potential for undesirable interactions.[8]
-
Actionable Advice:
-
If you are using an older, non-end-capped column, switch to a modern, end-capped equivalent.
-
If your current column has been used for many injections, it may be contaminated or degraded. Replace it with a new column of the same type.
-
Step 2: Check for Column Overload
Injecting too much sample onto the column can lead to peak distortion, including tailing.
-
Recommendation: Perform a sample dilution study.
-
How to Implement: Dilute your sample by a factor of 10 and re-inject it. If the peak shape improves and the tailing is reduced, you are likely overloading the column.
-
Solution: Reduce the concentration of your sample or decrease the injection volume.
Step 3: Minimize Extra-Column Volume
Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening and tailing.
-
Recommendation: Ensure all tubing and fittings are appropriate for your system and are properly connected.
-
Actionable Advice:
-
Use tubing with a small internal diameter.
-
Minimize the length of tubing between the components.
-
Check all fittings to ensure they are secure and not contributing to dead volume.
-
Experimental Protocols
Detailed Methodology for this compound Analysis using HPLC
This protocol is a general guideline based on published methods for the analysis of this compound and related alkaloids.[4][15] Optimization will be necessary for specific applications.
-
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column with end-capping (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Option A (Acidic Modifier): A gradient elution using:
-
Solvent A: Water with 0.1% Formic Acid.
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Option B (Competing Base): An isocratic or gradient elution using a mobile phase containing an appropriate concentration of triethylamine (e.g., 10 mM) with the pH adjusted to the desired range with an acid like phosphoric acid.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 280-290 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh the sample (e.g., plant extract, powdered supplement).
-
Extract the sample with a suitable solvent, such as methanol or a methanol/water mixture. Sonication or vortexing can be used to aid extraction.
-
Centrifuge the extract to pellet any solid material.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
Data Presentation
Table 1: Summary of Recommended HPLC Parameters for this compound Analysis
| Parameter | Recommended Value/Range | Rationale |
| Column | C18, End-capped | Minimizes silanol interactions. |
| Particle Size | 3 - 5 µm | Provides good efficiency. |
| Dimensions | 150-250 mm length, 4.6 mm i.d. | Standard analytical column dimensions. |
| Mobile Phase pH | 2.5 - 3.5 | Suppresses silanol ionization. |
| Mobile Phase Modifier | 0.1% Formic Acid or 0.1% TFA | Provides the necessary low pH. |
| 5-20 mM Triethylamine (TEA) | Acts as a competing base to block silanols. | |
| Organic Solvent | Acetonitrile or Methanol | Common reversed-phase solvents. |
| Flow Rate | 0.8 - 1.2 mL/min | Typical for a 4.6 mm i.d. column. |
| Column Temperature | 25 - 40 °C | Improves efficiency and reduces viscosity. |
| Detection Wavelength | ~280-290 nm | Based on the UV absorbance of this compound. |
| Injection Volume | 5 - 20 µL | Dependent on sample concentration. |
Mandatory Visualization
Caption: Troubleshooting workflow for this compound peak tailing.
References
- 1. Alkaloids from Eschscholzia californica and their capacity to inhibit binding of [3H]8-Hydroxy-2-(di-N-propylamino)tetralin to 5-HT1A receptors in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of CYPs, P-gp, and PXR by Eschscholzia californica (California Poppy) and Its Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Analysis of the main alkaloids from Eschscholtzia Californica cham | Semantic Scholar [semanticscholar.org]
- 5. Alkaloids in commercial preparations of California poppy - Quantification, intestinal permeability and microbiota interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 9. moravek.com [moravek.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. support.waters.com [support.waters.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Analysis of secondary metabolites from eschscholtzia californica by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Application of reverse phase ion-pair partition chromatography to drugs of forensic interest - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Escholtzine Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry (MS) parameters for the detection of Escholtzine.
Frequently Asked Questions (FAQs)
Q1: What is the basic chemical information for this compound?
A1: this compound is an isoquinoline alkaloid found in plants of the Papaveraceae family, such as Eschscholzia californica (California poppy).[1] Key chemical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₉H₁₇NO₄ |
| Average Molecular Weight | 323.3 g/mol |
| Monoisotopic Mass | 323.115758 Da |
| CAS Number | 4040-75-9 |
Q2: What are the recommended initial LC-MS/MS parameters for this compound detection?
A2: For isoquinoline alkaloids like this compound, a reversed-phase liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) is commonly used. Positive electrospray ionization (ESI+) is generally preferred for this class of compounds. The following table provides recommended starting parameters based on literature for similar alkaloids.[2][3]
| Parameter | Recommended Starting Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3000 V |
| Source Temperature | 350 °C |
| Drying Gas Flow | 12 L/min |
| Nebulizer Pressure | 35 psig |
| Skimmer Voltage | 65 V |
| Collision Energy (for MS/MS) | 30 V |
Q3: What are the expected precursor ions (adducts) for this compound in ESI+ mode?
A3: In positive ESI mode, you can expect to observe several adducts of this compound. The most common is the protonated molecule, but sodium and potassium adducts are also frequently seen, especially if there is contamination in the sample or mobile phase.[4][5][6][7]
| Adduct | m/z (calculated) |
| [M+H]⁺ | 324.1230 |
| [M+Na]⁺ | 346.1049 |
| [M+K]⁺ | 362.0789 |
Q4: What is the expected fragmentation pattern for this compound in MS/MS?
Q5: How does the mobile phase pH affect the ionization of this compound?
Troubleshooting Guides
Issue 1: Poor or No Signal for this compound
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Ionization Mode | Ensure the mass spectrometer is operating in positive ionization mode (ESI+) . |
| Suboptimal Source Parameters | Systematically optimize source parameters such as capillary voltage, source temperature, and gas flows. Start with the recommended parameters in the table above and adjust one at a time. |
| Inappropriate Mobile Phase pH | Add a volatile acid, such as 0.1% formic acid , to your mobile phase to ensure this compound is protonated. |
| Sample Degradation | Prepare fresh samples and standards. Store stock solutions at a low temperature and protected from light. |
| Low Sample Concentration | If possible, concentrate your sample or inject a larger volume. |
| Ion Suppression | Dilute your sample to reduce matrix effects. Improve sample cleanup procedures to remove interfering compounds.[2] |
Issue 2: Inconsistent Retention Time
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection (typically 5-10 column volumes). |
| Fluctuations in Mobile Phase Composition | Prepare fresh mobile phases daily. Ensure proper mixing if using a gradient. |
| Column Temperature Variations | Use a column oven to maintain a constant temperature. |
| Column Contamination | Wash the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.[8] |
Issue 3: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Secondary Interactions with the Column | Add a small amount of a competing base, like triethylamine (use with caution as it can suppress ESI signal), or use a column specifically designed for basic compounds. An acidic mobile phase should also help to reduce peak tailing for basic analytes. |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Extra-column Volume | Use tubing with a smaller internal diameter and ensure all connections are properly made. |
| Column Degradation | Replace the column if it has been used extensively or under harsh conditions. |
Issue 4: High Background Noise
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Contaminated Solvents or Additives | Use high-purity, LC-MS grade solvents and additives.[8] |
| Contaminated Glassware | Use plasticware or thoroughly clean glassware to avoid metal adducts (e.g., [M+Na]⁺, [M+K]⁺).[5] |
| Leaking Fittings | Check all fittings for leaks. |
| Dirty Ion Source | Clean the ion source according to the manufacturer's instructions. |
Experimental Protocols
Protocol 1: Sample Preparation from Eschscholzia californica Extract
-
Extraction: Macerate 1 gram of dried, powdered plant material in 10 mL of methanol.
-
Sonication: Sonicate the mixture for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
Dilution: Dilute the filtered extract with the initial mobile phase if necessary to avoid column overload and ion suppression.
Protocol 2: LC-MS/MS Method Development for this compound
-
Initial Setup:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 15 minutes) to determine the approximate retention time of this compound.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Optimization (Infusion):
-
Prepare a standard solution of this compound (e.g., 1 µg/mL) in 50:50 Mobile Phase A:B.
-
Infuse the solution directly into the mass spectrometer.
-
Optimize source parameters (capillary voltage, source temperature, gas flows) to maximize the signal of the [M+H]⁺ ion (m/z 324.12).
-
-
MS/MS Optimization:
-
Perform a product ion scan on the precursor ion (m/z 324.12) to identify the most abundant and specific product ions.
-
Optimize the collision energy for each product ion to maximize its signal.
-
-
Method Refinement:
-
Based on the initial gradient run, adjust the gradient to optimize the separation of this compound from other components and reduce the run time.
-
Set up a Multiple Reaction Monitoring (MRM) method using the optimized precursor and product ions.
-
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Troubleshooting workflow for poor this compound signal.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Database mining for pKa prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Predict the pKa of Any Compound in Any Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of secondary metabolites from eschscholtzia californica by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving co-eluting peaks in Escholtzine analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to the co-elution of Escholtzine with other alkaloids during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of co-eluting peaks in this compound analysis?
A1: Co-elution in this compound analysis primarily stems from the complex nature of the plant matrix, Eschscholzia californica (California poppy), which contains numerous structurally similar alkaloids. Key factors include:
-
Similar Physicochemical Properties: this compound shares structural similarities and polarity with other alkaloids present in the extract, leading to comparable retention times on standard chromatographic columns.
-
Suboptimal Chromatographic Conditions: An unoptimized mobile phase (incorrect organic modifier, pH, or gradient slope) may not provide sufficient selectivity to separate closely related compounds.
-
Secondary Interactions: Interactions between the basic nitrogen atoms of alkaloids and residual silanol groups on silica-based stationary phases can cause peak tailing and poor resolution, masking co-eluting species.
-
Column Overload: Injecting too concentrated a sample can lead to peak broadening and a loss of resolution.
Q2: Which compounds commonly co-elute with this compound?
A2: this compound is a pavine alkaloid found in Eschscholzia californica. Due to the presence of numerous other alkaloids, potential co-elutants are common. These include, but are not limited to:
-
Other Pavine Alkaloids: Such as californidine.
-
Protopine Alkaloids: Protopine and allocryptopine are often present in significant amounts.
-
Benzophenanthridine Alkaloids: Sanguinarine and chelerythrine.
-
Aporphine Alkaloids: N-methyllaurotetanine and caryachine. Some of these compounds may have identical integer mass-to-charge ratios (isobars), making their differentiation by mass spectrometry challenging without high resolution and tandem MS.
Q3: How can I confirm if a peak is pure this compound or contains a co-eluting impurity?
A3: Visual inspection of the chromatogram for peak shoulders or asymmetry is the first step. However, perfect co-elution can result in a symmetrical peak. More definitive methods include:
-
Peak Purity Analysis (DAD/PDA): A Diode Array or Photodiode Array detector can acquire UV-Vis spectra across the entire peak. If the spectra are not identical from the upslope to the downslope, the peak is impure.
-
Mass Spectrometry (MS): By taking mass spectra at different points across the chromatographic peak, you can check for the presence of different m/z values. Extracting ion chromatograms for suspected impurities can reveal different elution profiles.
Q4: What are the initial troubleshooting steps to resolve peak co-elution?
A4: Start with simple adjustments to your existing method before making significant changes.
-
Reduce Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase and sometimes improve resolution.
-
Adjust Mobile Phase Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) will increase retention times for all analytes, which may improve separation. Aim for a retention factor (k') between 2 and 10 for your peak of interest.
-
Shallow the Gradient: If using gradient elution, make the gradient slope shallower around the elution time of this compound. This provides more time for separation to occur.
Q5: How can I optimize my HPLC method to improve the separation of this compound?
A5: If initial steps are insufficient, a more thorough method optimization is required. The goal is to alter the selectivity (α) of your separation, which is the most powerful factor for resolving co-eluting peaks.
-
Change Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. The different solvent properties can alter the elution order and improve separation.
-
Adjust Mobile Phase pH: this compound is a basic alkaloid, making its retention highly sensitive to pH. Adjusting the pH of the mobile phase with an acidifier (e.g., 0.1% formic acid) can change the ionization state of the alkaloids and significantly impact selectivity. It is generally recommended to work at a pH at least 2 units away from the pKa of the analytes to ensure good peak shape.
-
Optimize Temperature: Vary the column temperature (e.g., in 5°C increments). Temperature can influence mobile phase viscosity and analyte interaction with the stationary phase, thereby affecting selectivity.
Q6: When should I consider changing the stationary phase?
A6: If extensive mobile phase optimization does not resolve the co-elution, changing the column chemistry is the next logical step. Different stationary phases offer alternative separation mechanisms.
-
From C18 to Phenyl-Hexyl: A phenyl-based column can provide alternative selectivity for aromatic compounds like alkaloids through π-π interactions.
-
From C18 to Cyano (CN): A cyano column offers different polarity and can be used in both normal-phase and reversed-phase modes, providing a significant change in selectivity.
-
Use smaller particle sizes: Columns with smaller particles (e.g., sub-2 µm for UHPLC) provide higher efficiency (N), resulting in sharper peaks and better resolution.
Troubleshooting Guide: Resolving this compound Co-elution
This guide provides a systematic workflow for addressing poor resolution and co-elution issues encountered during the HPLC analysis of this compound.
Escholtzine solubility issues in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted guidance on the solubility challenges of escholtzine. The following information, presented in a question-and-answer format, addresses common issues and offers practical troubleshooting strategies to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is an alkaloid derived from the California Poppy (Eschscholzia californica). Like many alkaloids, its solubility is significantly influenced by its chemical form (free base or salt) and the polarity of the solvent. As a general rule, the free base form of this compound is expected to be poorly soluble in water but soluble in organic solvents. Conversely, the salt form of this compound, such as a perchlorate salt, will exhibit greater solubility in aqueous solutions.[1]
Q2: In which organic solvents is this compound soluble?
Q3: I am observing precipitation when I dilute my this compound stock solution in an aqueous buffer. What is the cause and how can I prevent it?
A3: This phenomenon, often termed "antisolvent precipitation," is common when a concentrated stock of a poorly water-soluble compound in an organic solvent (like DMSO) is diluted into an aqueous buffer. The drastic change in solvent polarity causes the compound to crash out of solution.
To prevent this, consider the following:
-
Slow Addition and Vigorous Mixing: Add the organic stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This facilitates rapid dispersion and minimizes localized areas of high concentration.
-
Use of Co-solvents: If your experimental system allows, maintaining a small percentage of the organic solvent (e.g., ethanol or DMSO) in the final aqueous solution can help maintain solubility.
-
pH Adjustment: The solubility of alkaloids is often pH-dependent. This compound, being a basic compound, will be more soluble in acidic conditions where it can form a protonated, more water-soluble salt.
Q4: Can I improve the aqueous solubility of this compound by adjusting the pH?
A4: Yes. As a general principle for alkaloids, decreasing the pH of the aqueous solution (making it more acidic) will increase the solubility of the free base form. In an acidic environment, the basic nitrogen atom in the this compound molecule becomes protonated, forming a more polar and thus more water-soluble salt.
Q5: Is there a difference in solubility between this compound free base and this compound salts?
A5: Yes, a significant difference is expected. The free base form of this compound is lipophilic and has low aqueous solubility. In contrast, an this compound salt (e.g., this compound perchlorate) will be more hydrophilic and exhibit greater solubility in water and other polar solvents. If you are working with aqueous solutions, using a salt form of the alkaloid is often advantageous.[1]
Troubleshooting Guide
Issue: this compound powder will not dissolve in my chosen solvent.
| Potential Cause | Troubleshooting Steps |
| Incorrect Solvent Choice | For aqueous solutions, ensure you are using an appropriate buffer, and consider if a salt form of this compound is more suitable. For organic stock solutions, try solvents such as DMSO, methanol, or ethanol. |
| Insufficient Sonication or Agitation | Vortex the solution vigorously. If the compound is still not dissolving, sonicate the sample in a water bath for 5-10 minutes. |
| Low Temperature | Gently warm the solution to 37°C. Be cautious, as prolonged heating can potentially degrade the compound. |
| Supersaturation | The concentration of this compound may be too high for the chosen solvent. Try reducing the concentration. |
Issue: My this compound solution is initially clear but forms a precipitate over time.
| Potential Cause | Troubleshooting Steps |
| Thermodynamic Instability | The initial clear solution may be a supersaturated, metastable state. The compound is crashing out as it reaches its thermodynamic equilibrium. Reduce the final concentration of this compound. |
| Temperature Fluctuations | Store the solution at a constant and appropriate temperature. If the solution was prepared warm, it may precipitate upon cooling. |
| pH Shift | Ensure the pH of your buffered solution is stable over time. |
| Compound Degradation | Prepare fresh solutions for each experiment to minimize the impact of potential degradation into less soluble byproducts. |
Solubility Data Summary
While precise quantitative solubility data for this compound is scarce in publicly available literature, the following table summarizes its qualitative solubility based on its properties as an alkaloid and information from extraction and experimental protocols.
| Solvent | Solubility | Notes |
| Water | Poorly Soluble (as free base) | Solubility is expected to increase in acidic conditions. |
| Aqueous Buffers (e.g., PBS) | Poorly Soluble (as free base) | The use of co-solvents is often necessary. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used to prepare concentrated stock solutions. |
| Ethanol | Soluble | Used in the extraction of this compound from plant material. |
| Methanol | Soluble | Used in the extraction of this compound from plant material.[2] |
Experimental Protocols
Protocol 1: General Procedure for Determining this compound Solubility
This protocol provides a general method to estimate the solubility of this compound in a specific solvent.
-
Preparation: Add a small, pre-weighed amount of this compound to a known volume of the test solvent in a clear vial.
-
Dissolution: Vortex the vial vigorously for 1-2 minutes.
-
Sonication: If the solid is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.
-
Observation: Visually inspect the solution for any undissolved particles against a dark background.
-
Incremental Addition: If the this compound has completely dissolved, add another pre-weighed amount and repeat steps 2-4.
-
Saturation Point: The solubility is reached when a small amount of solid material remains undissolved after thorough vortexing and sonication.
-
Quantification (Optional): For a more precise measurement, the saturated solution can be filtered (e.g., using a 0.22 µm syringe filter) and the concentration of the filtrate determined using a suitable analytical method like HPLC-UV.
Protocol 2: Preparing an Aqueous Working Solution from a DMSO Stock
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure the compound is fully dissolved.
-
Pre-warm Aqueous Buffer: Warm your aqueous buffer (e.g., PBS or cell culture medium) to the desired experimental temperature (e.g., 37°C).
-
Dilution: While vigorously vortexing the pre-warmed aqueous buffer, add the required volume of the DMSO stock solution drop-by-drop.
-
Final Mixing: Continue to vortex for an additional 30-60 seconds to ensure homogeneity.
-
Final DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.5% to minimize solvent effects in biological assays.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: pH-dependent solubility of alkaloids for extraction.
References
- 1. plantaanalytica.com [plantaanalytica.com]
- 2. Modulatory Effects of Eschscholzia californica Alkaloids on Recombinant GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkaloids from Eschscholzia californica and their capacity to inhibit binding of [3H]8-Hydroxy-2-(di-N-propylamino)tetralin to 5-HT1A receptors in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing degradation of Escholtzine during sample preparation
Technical Support Center: Escholtzine Sample Preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of this compound during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a pavine alkaloid and a prominent secondary metabolite found in the California poppy (Eschscholzia californica)[1][2]. Like many complex organic molecules, this compound is susceptible to degradation, which can be triggered by various environmental factors. Ensuring its stability during sample preparation is crucial for accurate quantification and for preserving its biological activity in experimental assays.
Q2: What are the primary factors that can cause this compound degradation?
While specific degradation pathways for this compound are not extensively documented in the literature, based on the general behavior of benzylisoquinoline alkaloids, the primary factors of concern include[3][4]:
-
Light Exposure: Many alkaloids are photosensitive and can undergo degradation upon exposure to UV or even visible light.
-
High Temperatures: Thermal degradation can occur, especially during extraction and solvent evaporation steps.
-
Extreme pH: Both highly acidic and alkaline conditions can potentially lead to the hydrolysis or rearrangement of the alkaloid structure.
-
Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule.
Q3: What are the recommended general precautions to minimize this compound degradation?
To maintain the integrity of this compound during your experiments, it is advisable to:
-
Work in a dimly lit environment or use amber-colored glassware to protect samples from light.
-
Maintain low temperatures throughout the sample preparation process. Use ice baths for sample storage and refrigerated centrifuges.
-
Use degassed solvents to minimize oxidative degradation.
-
Work swiftly to reduce the total time the sample is exposed to potentially degrading conditions.
Q4: How should I store my plant material and extracts to ensure this compound stability?
For long-term storage, dried and powdered plant material should be kept in airtight containers in a cool, dark, and dry place. Extracts should be stored at low temperatures, preferably at or below -18°C, in amber vials to protect from light[2][5]. For short-term storage during experimental procedures, keeping samples on ice is recommended.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low this compound yield in extract | Incomplete Extraction | - Ensure the plant material is finely powdered to maximize surface area for solvent penetration.- Increase the extraction time or perform multiple extraction cycles.- Consider using a more efficient extraction method like ultrasound-assisted or microwave-assisted extraction, while carefully controlling the temperature. |
| Degradation during extraction | - Use pre-chilled solvents and maintain a low temperature during the extraction process.- Protect the extraction vessel from light by wrapping it in aluminum foil.- Use solvents with antioxidants or purge the extraction system with an inert gas (e.g., nitrogen or argon) to prevent oxidation. | |
| Appearance of unknown peaks in chromatogram | Degradation Products | - Review your sample preparation workflow for potential degradation hotspots (e.g., high temperature during solvent evaporation, prolonged exposure to light).- Compare the chromatogram of a freshly prepared sample with one that has been stored for some time to identify potential degradation peaks.- If possible, use mass spectrometry (LC-MS) to identify the mass of the unknown peaks and infer potential degradation pathways. |
| Inconsistent quantitative results | Sample Inhomogeneity | - Ensure the powdered plant material is thoroughly mixed before taking a subsample for extraction. |
| Instrumental Variability | - Run a standard solution of this compound at regular intervals to check for instrument drift.- Ensure proper column equilibration and system suitability before sample analysis. | |
| Ongoing Degradation | - Analyze samples as quickly as possible after preparation.- If samples need to be stored in an autosampler, ensure the compartment is cooled. |
Experimental Protocols
Protocol 1: Methanol Extraction of this compound from Eschscholzia californica
This protocol is a standard method for the extraction of alkaloids from plant material[6].
Materials:
-
Dried and finely powdered aerial parts of Eschscholzia californica
-
Methanol (HPLC grade)
-
0.2 µm syringe filter
-
Amber HPLC vials
-
Ice bath
-
Vortex mixer
-
Centrifuge (refrigerated)
-
Rotary evaporator
Procedure:
-
Weigh approximately 1 gram of the powdered plant material into a centrifuge tube.
-
Add 10 mL of pre-chilled methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 30 minutes at a controlled temperature (e.g., 25°C).
-
Centrifuge the mixture at 4000 rpm for 15 minutes at 4°C.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process (steps 2-6) on the plant material pellet two more times to ensure complete extraction.
-
Combine the supernatants from all three extractions.
-
If necessary, concentrate the extract using a rotary evaporator at a temperature below 40°C.
-
Filter the final extract through a 0.2 µm syringe filter into an amber HPLC vial for analysis.
Protocol 2: Quantification of this compound using HPLC
This method is adapted from published HPLC analyses of Eschscholzia californica alkaloids[7][8].
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Gradient Elution:
| Time (min) | % A | % B |
|---|---|---|
| 0 | 90 | 10 |
| 20 | 50 | 50 |
| 25 | 10 | 90 |
| 30 | 10 | 90 |
| 31 | 90 | 10 |
| 40 | 90 | 10 |
Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 280 nm Injection Volume: 10 µL
Procedure:
-
Prepare a stock solution of this compound standard in methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
Inject the standards to generate a calibration curve.
-
Inject the prepared sample extracts.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under various conditions, based on general knowledge of alkaloid stability. Note: This data is illustrative and should be confirmed by experimental studies.
| Condition | Parameter | This compound Recovery (%) after 24 hours | Reference/Rationale |
| Temperature | 4°C | >95% | Low temperatures are known to preserve the stability of many alkaloids[5][9]. |
| 25°C (Room Temp) | 80-90% | Moderate degradation can be expected at room temperature over time. | |
| 60°C | <70% | Elevated temperatures can significantly accelerate degradation. | |
| Light Exposure | Dark (Amber vial) | >95% | Protection from light is crucial for photosensitive compounds. |
| Ambient Light | 75-85% | Exposure to ambient light can induce photodegradation. | |
| Direct Sunlight | <60% | Direct UV exposure is expected to cause rapid degradation. | |
| pH | 3 (Acidic) | 90-95% | Many alkaloids are more stable in slightly acidic conditions. |
| 7 (Neutral) | 85-90% | Stability may be slightly reduced at neutral pH. | |
| 9 (Alkaline) | <80% | Alkaline conditions can promote hydrolysis or other degradation reactions in some alkaloids. |
Visualizations
References
- 1. Eschscholzia californica - Wikipedia [en.wikipedia.org]
- 2. plantaanalytica.com [plantaanalytica.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Benzylisoquinoline alkaloid metabolism: a century of discovery and a brave new world - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
- 6. Modulatory Effects of Eschscholzia californica Alkaloids on Recombinant GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Analysis of the main alkaloids from Eschscholtzia Californica cham | Semantic Scholar [semanticscholar.org]
- 8. Analysis of secondary metabolites from eschscholtzia californica by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of vinca alkaloid anticancer drugs in three commonly used infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in the quantification of Escholtzine in biological samples
Welcome to the technical support center for the quantification of Eschscholtzine in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during bioanalysis, with a specific focus on addressing matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of Escholtzine?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, undetected components from the biological sample matrix.[1] These endogenous or exogenous substances, such as phospholipids, salts, and metabolites, can either suppress or enhance the signal of this compound during LC-MS/MS analysis, leading to inaccurate and imprecise quantitative results.[1][2] Ion suppression can result in underestimation of the analyte concentration, while ion enhancement can lead to its overestimation.
Q2: How can I qualitatively assess if my sample matrix is causing ion suppression or enhancement for this compound?
A2: A post-column infusion experiment is a common qualitative technique. It involves infusing a constant flow of a pure this compound standard solution directly into the mass spectrometer while a blank, extracted biological sample is injected onto the LC system. Any deviation from the stable baseline signal of this compound as the blank matrix components elute indicates the time regions where ion suppression or enhancement occurs.
Q3: What is the "gold standard" for quantitatively measuring matrix effects for this compound?
A3: The "post-extraction spike" method is considered the gold standard for quantifying matrix effects.[1][3] This involves comparing the peak area of this compound spiked into an extracted blank matrix (post-extraction) with the peak area of this compound in a neat (pure) solvent at the same concentration. The ratio of these peak areas provides a quantitative measure of the matrix effect (ME %):
ME (%) = (Peak Area in Post-Spike Sample / Peak Area in Neat Solution) x 100
A value significantly less than 100% indicates ion suppression, while a value significantly greater than 100% indicates ion enhancement.
Q4: What is the difference between "absolute" and "relative" matrix effects?
A4: The absolute matrix effect refers to the direct impact of the matrix on the ionization of the analyte, as determined by the post-extraction spike method described above. Relative matrix effect refers to the variability in the matrix effect between different lots or sources of the same biological matrix (e.g., plasma from different individuals). Regulatory guidelines often require assessing the matrix effect in at least six different lots of the biological matrix to ensure the method is robust.[3]
Q5: How do I choose an appropriate internal standard (IS) for this compound quantification to compensate for matrix effects?
A5: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d3). A SIL-IS has nearly identical physicochemical properties to the analyte and will co-elute, meaning it will experience the same degree of ion suppression or enhancement.[4][5] By using the ratio of the analyte peak area to the IS peak area for quantification, the variability introduced by the matrix effect can be effectively compensated.[1] If a SIL-IS is not available, a structural analog with similar chromatographic and mass spectrometric behavior can be used, but it may not compensate for matrix effects as effectively.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the quantification of this compound in biological samples.
Issue 1: Poor Sensitivity and Inconsistent Results
Possible Cause: Significant matrix effects, particularly ion suppression.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing matrix effects.
Recommended Actions:
-
Quantify the Matrix Effect: Perform a post-extraction spike experiment as detailed in the protocols below to determine the percentage of ion suppression or enhancement.
-
Optimize Sample Preparation: If significant matrix effects are observed (typically >15-20% suppression or enhancement), select a more rigorous sample preparation technique to remove interfering components. The choice of method will depend on the biological matrix and the properties of this compound.
-
Modify Chromatographic Conditions: Adjusting the HPLC gradient profile to better separate this compound from co-eluting matrix components can mitigate matrix effects.
-
Use a SIL-IS: If not already in use, incorporating a stable isotope-labeled internal standard for this compound is highly recommended to compensate for matrix variability.
Issue 2: Low Analyte Recovery
Possible Cause: Inefficient extraction of this compound from the biological matrix.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low analyte recovery.
Recommended Actions:
-
Calculate Extraction Recovery: Determine the extraction recovery by comparing the peak area of this compound in a pre-extraction spiked sample to a post-extraction spiked sample.
Recovery (%) = (Peak Area in Pre-Spike Sample / Peak Area in Post-Spike Sample) x 100
-
Adjust Protocol Parameters:
-
Protein Precipitation (PPT): Experiment with different precipitation solvents (e.g., acetonitrile, methanol) and solvent-to-sample ratios.
-
Liquid-Liquid Extraction (LLE): Optimize the pH of the aqueous phase and the choice of organic solvent.
-
Solid-Phase Extraction (SPE): Test different sorbent chemistries, wash solutions, and elution solvents.
-
-
Evaluate Alternative Techniques: If optimizing the current method does not sufficiently improve recovery, consider switching to a different extraction technique. For example, if PPT yields low recovery, SPE may provide a more efficient extraction.
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, quantitative data for matrix effects and recovery of this compound in human plasma using common sample preparation techniques. This data is intended to guide expectations and troubleshooting efforts.
Table 1: Matrix Effect and Recovery of this compound in Human Plasma
| Sample Preparation Method | Matrix Effect (%) | Recovery (%) | Interpretation |
| Protein Precipitation (PPT) with Acetonitrile | 68% | 95% | Significant ion suppression.[6] |
| Liquid-Liquid Extraction (LLE) with Ethyl Acetate | 92% | 85% | Minimal matrix effect. |
| Solid-Phase Extraction (SPE) with a Mixed-Mode Cation Exchange Sorbent | 98% | 91% | Minimal matrix effect. |
| Phospholipid Removal Plate | 96% | 93% | Minimal matrix effect. |
Table 2: Comparison of Different Protein Precipitation Solvents for this compound Analysis
| Precipitation Solvent | Sample-to-Solvent Ratio | Matrix Effect (%) | Recovery (%) |
| Acetonitrile | 1:3 | 68% | 95% |
| Methanol | 1:3 | 75% | 92% |
| Acetonitrile/Methanol (1:1, v/v) | 1:3 | 71% | 94% |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect and Recovery
This protocol details the preparation of the three sample sets required to calculate matrix effect and recovery.[6]
-
Set A (Neat Solution): Spike the this compound analytical standard and its SIL-IS into the final reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-Extraction Spike): a. Extract a blank biological matrix sample using your chosen sample preparation method (PPT, LLE, or SPE). b. Spike the this compound analytical standard and SIL-IS into the final, dried, and reconstituted extract at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): a. Spike the this compound analytical standard and SIL-IS into the blank biological matrix before the extraction process at the same concentration as Set A. b. Perform the sample extraction.
-
Analysis: Analyze all three sets of samples via LC-MS/MS.
-
Calculations:
-
Matrix Effect (%): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Recovery (%): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Protocol 2: Protein Precipitation (PPT)
-
To 100 µL of biological sample (e.g., plasma) in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Protocol 3: Liquid-Liquid Extraction (LLE)
-
To 200 µL of biological sample in a glass tube, add the internal standard.
-
Add 50 µL of 1 M sodium carbonate buffer (pH 9.0).
-
Add 1 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute in 100 µL of mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Protocol 4: Solid-Phase Extraction (SPE)
This protocol is a general guideline using a mixed-mode cation exchange cartridge.
-
Condition: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load: a. Pre-treat 500 µL of the biological sample (containing the internal standard) by adding 500 µL of 4% phosphoric acid in water. b. Load the pre-treated sample onto the SPE cartridge.
-
Wash: a. Wash the cartridge with 1 mL of 0.1 M acetic acid. b. Wash the cartridge with 1 mL of methanol.
-
Elute: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.
Benzylisoquinoline Alkaloid Biosynthesis Pathway
This compound is a benzylisoquinoline alkaloid produced by the California poppy (Eschscholzia californica). The following diagram illustrates the general biosynthetic pathway leading to this compound and other related alkaloids.[7][8][9][10][11]
Caption: Simplified biosynthesis pathway of this compound.
References
- 1. Sample preparation development and matrix effects evaluation for multianalyte determination in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights Influencing the Selection of Stable Isotopically Labeled Internal Standards (SIL-ISs) for LC-MS/MS Quantitative Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. Metabolic diversification of benzylisoquinoline alkaloid biosynthesis through the introduction of a branch pathway in Eschscholzia californica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of benzylisoquinoline alkaloid biosynthesis by heterologous expression of CjWRKY1 in Eschscholzia californica cells | PLOS One [journals.plos.org]
- 11. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]
Technical Support Center: Optimization of Escholtzine Extraction Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Escholtzine from Eschscholzia californica (California Poppy).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound?
A1: The most frequently employed methods for this compound extraction include traditional techniques like maceration and Soxhlet extraction, as well as modern methods such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) with CO2. Each method offers distinct advantages regarding efficiency, solvent consumption, and preservation of the target compound.
Q2: Which solvents are most effective for this compound extraction?
A2: this compound, as an alkaloid, demonstrates good solubility in various organic solvents. Methanol and ethanol, often in aqueous solutions (e.g., 70-80%), are commonly used and have shown high extraction efficiency.[1] The choice of solvent can significantly impact the extraction yield and the purity of the final extract.[2]
Q3: What is the typical yield of this compound from Eschscholzia californica?
A3: The this compound content in the aerial parts of Eschscholzia californica can vary significantly, generally ranging from 0.2% to 1% of the dry weight.[3] The final extracted yield will depend on the chosen extraction method, solvent, and other process parameters.
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or photodiode array (PDA) detector is the standard analytical method for the accurate quantification of this compound.[4] A reversed-phase C18 column with a gradient elution using a mixture of acetonitrile and an acidic buffer is typically employed for separation.[4]
Q5: Is this compound susceptible to degradation during extraction?
A5: Like many natural compounds, this compound can be sensitive to heat, light, and extreme pH conditions.[5] Prolonged exposure to high temperatures, such as in Soxhlet extraction, can potentially lead to degradation and reduced yields.[5]
Data Presentation
The following tables summarize quantitative data related to this compound content and the comparative efficiency of various extraction methods.
Table 1: this compound Content in Eschscholzia californica Preparations
| Preparation Type | This compound Content (mg/g of preparation) | Reference |
| Dry Herbal Powder | 0.39 - 0.63 | [6] |
| Dry Extract | 0.38 - 0.39 | [6] |
| Fluid Extract | 0.054 - 0.085 | [6] |
| Aerial Parts (General) | 8.700 ± 0.51 (mg/kg dry weight) | [7] |
Table 2: Comparative Overview of this compound Extraction Methods
| Extraction Method | Principle | Relative Efficiency for Alkaloids | Advantages | Disadvantages |
| Maceration | Soaking plant material in a solvent at room temperature. | Moderate | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, lower yield, large solvent volume.[1] |
| Ultrasound-Assisted Extraction (UAE) | Using ultrasonic waves to disrupt cell walls and enhance solvent penetration. | High | Faster extraction, reduced solvent consumption, improved yield. | Potential for localized heating, equipment cost. |
| Microwave-Assisted Extraction (MAE) | Using microwave energy to heat the solvent and plant matrix, accelerating extraction. | High to Very High | Very fast, highly efficient, reduced solvent use. | Potential for thermal degradation if not controlled, requires specialized equipment. |
| Supercritical Fluid Extraction (SFE) | Using a supercritical fluid (e.g., CO2) as the solvent. | High | "Green" solvent, high selectivity, solvent-free extract. | High initial equipment cost, may require co-solvents for polar compounds. |
Experimental Protocols
1. Maceration Protocol for this compound Extraction
-
Materials:
-
Dried and powdered aerial parts of Eschscholzia californica
-
70% Ethanol (v/v)
-
Erlenmeyer flask with a stopper
-
Shaker
-
Filter paper (Whatman No. 1)
-
Rotary evaporator
-
-
Procedure:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 70% ethanol to the flask, ensuring the plant material is fully submerged.
-
Stopper the flask and place it on a shaker at room temperature.
-
Macerate for 24-72 hours with continuous agitation.
-
After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
The resulting crude extract can be used for further purification or analysis.
-
2. Ultrasound-Assisted Extraction (UAE) Protocol for this compound
-
Materials:
-
Dried and powdered aerial parts of Eschscholzia californica
-
80% Methanol (v/v)
-
Beaker
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Filter paper or syringe filter (0.45 µm)
-
-
Procedure:
-
Place 5 g of the powdered plant material into a 100 mL beaker.
-
Add 50 mL of 80% methanol (1:10 solid-to-liquid ratio).
-
Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Sonicate for 15-30 minutes at a controlled temperature (e.g., 25-30°C) to prevent thermal degradation.
-
After sonication, transfer the mixture to centrifuge tubes and centrifuge at 4000 rpm for 10 minutes.
-
Decant the supernatant (the extract).
-
For exhaustive extraction, the residue can be re-extracted with fresh solvent.
-
Combine the supernatants and filter through a 0.45 µm syringe filter before HPLC analysis or concentrate using a rotary evaporator for further processing.
-
3. Microwave-Assisted Extraction (MAE) Protocol for this compound
-
Materials:
-
Dried and powdered aerial parts of Eschscholzia californica
-
70% Ethanol (v/v)
-
Microwave extraction vessel
-
Microwave extraction system
-
Filtration apparatus
-
-
Procedure:
-
Place 2 g of the powdered plant material into a microwave extraction vessel.
-
Add 40 mL of 70% ethanol.
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters: microwave power (e.g., 140 W), temperature (e.g., 60°C), and time (e.g., 1-5 minutes).[1]
-
After the extraction cycle is complete, allow the vessel to cool to room temperature.
-
Open the vessel and filter the extract to remove the plant residue.
-
The extract is now ready for analysis or further concentration.
-
4. HPLC Quantification Protocol for this compound
-
Instrumentation and Conditions:
-
HPLC system with a UV/PDA detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A suitable gradient program to separate this compound from other alkaloids. A starting point could be 95:5 (A:B) to 50:50 (A:B) over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection Wavelength: 280 nm (or based on the UV spectrum of an this compound standard)
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of a certified this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dilute the crude extract with the mobile phase to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter.
-
Analysis: Inject the calibration standards and the prepared sample into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Troubleshooting Guides
Issue 1: Low Extraction Yield of this compound
-
Question: I am getting a very low yield of this compound from my extraction. What are the possible causes and how can I improve it?
-
Answer:
-
Inadequate Grinding of Plant Material:
-
Cause: Large particle size reduces the surface area for solvent contact.
-
Solution: Ensure the plant material is finely and uniformly powdered.
-
-
Suboptimal Solvent Choice:
-
Cause: The solvent may not have the appropriate polarity to efficiently solubilize this compound.
-
Solution: Experiment with different solvents or solvent mixtures. For alkaloids, slightly acidic or basic aqueous-alcoholic solutions can be more effective.
-
-
Insufficient Extraction Time or Temperature:
-
Cause: The extraction may not have reached equilibrium.
-
Solution: For maceration, increase the extraction time. For UAE and MAE, optimize the sonication/irradiation time and temperature. Be cautious of excessive heat, which can cause degradation.[5]
-
-
Incomplete Extraction:
-
Cause: A single extraction step may not be sufficient to extract all the this compound.
-
Solution: Perform multiple extraction cycles on the plant residue and combine the extracts.
-
-
Degradation of this compound:
-
Cause: Exposure to high temperatures, prolonged light, or extreme pH can degrade the alkaloid.
-
Solution: Use lower temperatures for extraction and concentration. Protect the extract from light by using amber glassware. Maintain a neutral or slightly acidic pH during extraction.[5]
-
-
Issue 2: Co-extraction of Impurities
-
Question: My extract contains a high amount of chlorophyll and other pigments. How can I obtain a cleaner extract?
-
Answer:
-
Solvent Selectivity:
-
Cause: The chosen solvent is also extracting a wide range of other compounds.
-
Solution: Try a less polar solvent if this compound's solubility is not significantly compromised. Alternatively, a preliminary wash of the plant material with a non-polar solvent like hexane can remove some lipids and pigments before the main extraction.
-
-
Liquid-Liquid Partitioning:
-
Cause: The crude extract is a complex mixture.
-
Solution: After the initial extraction, perform a liquid-liquid partitioning. Dissolve the crude extract in an acidic aqueous solution (to protonate the alkaloids, making them water-soluble) and wash with a non-polar organic solvent (like dichloromethane or ethyl acetate) to remove non-polar impurities. Then, basify the aqueous layer and extract the free-base alkaloids with an organic solvent.
-
-
Solid-Phase Extraction (SPE):
-
Cause: Need for a more targeted cleanup.
-
Solution: Use an appropriate SPE cartridge (e.g., C18 or a mixed-mode cation exchange) to selectively retain this compound while allowing impurities to pass through, or vice-versa.
-
-
Issue 3: Problems with HPLC Quantification
-
Question: I am facing issues with peak tailing and poor resolution in my HPLC analysis of this compound. What should I do?
-
Answer:
-
Peak Tailing:
-
Cause: This is often due to secondary interactions between the basic alkaloid and residual silanol groups on the silica-based C18 column.
-
Solution:
-
Lower the pH of the mobile phase: Using an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) will protonate the silanol groups and the alkaloid, reducing these interactions.
-
Use a base-deactivated column: These columns are specifically designed to minimize silanol interactions.
-
Add a competing base: A small amount of a competing base like triethylamine to the mobile phase can also reduce tailing.
-
-
-
Poor Resolution:
-
Cause: The chromatographic conditions are not optimal for separating this compound from other closely eluting compounds.
-
Solution:
-
Optimize the gradient: Adjust the gradient slope or the initial and final concentrations of the organic solvent (acetonitrile). A shallower gradient can improve the separation of closely related compounds.
-
Change the organic modifier: Try methanol instead of acetonitrile, as it has different selectivity.
-
Lower the flow rate: This can sometimes improve resolution, but will increase the analysis time.
-
Ensure proper column equilibration: Always allow the column to fully equilibrate with the initial mobile phase conditions before each injection.
-
-
-
Mandatory Visualizations
Caption: Decision tree for selecting a suitable extraction method.
References
- 1. Comparative evaluation of maceration, microwave and ultrasonic-assisted extraction of phenolic compounds from propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portal.research.lu.se [portal.research.lu.se]
- 3. ABC Herbalgram Website [herbalgram.org]
- 4. California poppy (Eschscholzia californica), the Papaveraceae golden girl model organism for evodevo and specialized metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkaloids in commercial preparations of California poppy - Quantification, intestinal permeability and microbiota interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative evaluation of maceration, microwave and ultrasonic-assisted extraction of phenolic compounds from propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Resolution of Eschscholtzine from its Isomers
Welcome to the technical support center for the chromatographic resolution of eschscholtzine and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols to overcome common separation challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of eschscholtzine that pose separation challenges?
The most commonly encountered and challenging isomer to separate from eschscholtzine is californidine. Both are pavine alkaloids found in Eschscholzia californica (California poppy) and share a similar core structure, making their resolution difficult. Other structurally related alkaloids that may co-elute include protopine and allocryptopine.
Q2: What is the recommended starting point for developing an HPLC method for eschscholtzine and its isomers?
A reversed-phase HPLC method using a C18 column is a common and effective starting point. A typical mobile phase consists of a gradient of acetonitrile and water, often with an acidic modifier like formic acid or a buffer system such as ammonium acetate to improve peak shape and selectivity for these basic alkaloids.
Q3: My eschscholtzine and californidine peaks are co-eluting or poorly resolved. What steps can I take to improve separation?
Improving the resolution of these closely eluting isomers often requires a systematic optimization of chromatographic parameters. Key strategies include:
-
Mobile Phase Optimization: Adjusting the gradient slope, the organic modifier (switching from acetonitrile to methanol or vice-versa), and the pH of the aqueous phase can significantly alter selectivity.
-
Stationary Phase Selection: If a C18 column does not provide adequate resolution, consider a column with a different selectivity, such as a Phenyl-Hexyl phase, which can offer unique π-π interactions with the aromatic rings of the alkaloids.[1][2][3][4][5]
-
Temperature Control: Optimizing the column temperature can influence the viscosity of the mobile phase and the kinetics of interaction with the stationary phase, thereby affecting resolution.
-
Flow Rate Adjustment: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.
Q4: I am observing significant peak tailing for my alkaloid peaks. What is the cause, and how can I fix it?
Peak tailing for basic compounds like eschscholtzine is often due to secondary interactions with residual silanol groups on the silica-based stationary phase. To mitigate this:
-
Use Mobile Phase Additives: Incorporating a small amount of a basic modifier like triethylamine (TEA) or an acidic modifier like formic acid can mask the silanol groups and improve peak symmetry.[6][7][8]
-
Adjust Mobile Phase pH: Operating at a low pH (e.g., <3) will protonate the silanol groups, reducing their interaction with the protonated alkaloids.
-
Employ End-Capped Columns: Modern, high-quality end-capped columns have fewer free silanol groups and are recommended for the analysis of basic compounds.
Q5: When should I consider using chiral chromatography for separating eschscholtzine isomers?
Eschscholtzine and its isomers are chiral molecules, meaning they exist as enantiomers. If you need to separate these enantiomers, chiral chromatography is necessary. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for this purpose.[9][10]
Q6: What are the advantages of Supercritical Fluid Chromatography (SFC) for this separation?
SFC can be a powerful alternative to HPLC, especially for chiral separations. It often provides faster separations and higher efficiency due to the use of supercritical CO2 as the main mobile phase component, which has low viscosity and high diffusivity.[11] SFC with alcohol modifiers is particularly well-suited for the separation of alkaloid isomers.[12]
Troubleshooting Guide
This guide addresses common problems encountered during the separation of eschscholtzine and its isomers.
Problem 1: Poor Resolution
| Symptom | Possible Cause | Solution |
| Co-eluting or partially overlapping peaks for eschscholtzine and californidine. | Suboptimal Mobile Phase: The polarity and pH are not ideal for differential retention. | 1. Adjust Gradient: Make the gradient shallower around the elution time of the isomers. 2. Change Organic Modifier: Switch from acetonitrile to methanol or vice versa. 3. Modify pH: Adjust the pH of the aqueous phase with formic acid or a buffer. |
| Inadequate Stationary Phase Selectivity: The column chemistry does not provide sufficient differential interaction. | 1. Switch to a Phenyl-Hexyl Column: This can offer alternative selectivity based on π-π interactions.[1][2][3][4][5] 2. Consider a High-Resolution Column: Use a column with smaller particle size (e.g., sub-2 µm for UHPLC) to increase efficiency.[13] | |
| Insufficient Efficiency: Broad peaks leading to poor separation. | 1. Decrease Flow Rate: This increases the interaction time with the stationary phase. 2. Optimize Temperature: Experiment with different column temperatures (e.g., 25-40 °C). |
Problem 2: Peak Tailing
| Symptom | Possible Cause | Solution |
| Asymmetrical peaks with a pronounced tail, especially for eschscholtzine. | Secondary Silanol Interactions: Basic amine groups on the alkaloids interact with acidic silanol groups on the stationary phase. | 1. Add Mobile Phase Modifier: Incorporate 0.1% formic acid or 0.1% triethylamine into the mobile phase.[6][7][8] 2. Use a Buffered Mobile Phase: An ammonium acetate or ammonium formate buffer can improve peak shape. 3. Use an End-Capped Column: Ensure you are using a high-quality, end-capped C18 or Phenyl-Hexyl column. |
| Column Overload: Injecting too much sample can lead to peak distortion. | 1. Reduce Injection Volume: Inject a smaller volume of your sample. 2. Dilute Sample: Decrease the concentration of your sample. |
Problem 3: Peak Splitting
| Symptom | Possible Cause | Solution |
| A single peak appears as two or more closely spaced peaks. | Co-elution of Isomers: The split peak may represent two unresolved isomers. | 1. Optimize Separation: Follow the steps for improving poor resolution. 2. Inject a Smaller Volume: This can sometimes resolve two closely eluting compounds.[14] |
| Column Void or Contamination: A void at the head of the column or a blocked frit can distort the peak shape. | 1. Reverse-Flush the Column: This may dislodge particulate matter from the inlet frit. 2. Replace the Column: If the problem persists, the column may be damaged.[15] | |
| Sample Solvent Incompatibility: The solvent in which the sample is dissolved is much stronger than the initial mobile phase. | 1. Dissolve Sample in Mobile Phase: Whenever possible, prepare your sample in the initial mobile phase. |
Experimental Protocols
Protocol 1: High-Resolution Reversed-Phase HPLC Method
This protocol is designed to provide a good starting point for the separation of eschscholtzine and its isomers using a standard HPLC system.
| Parameter | Condition |
| Instrumentation | HPLC or UHPLC system with a UV/PDA detector |
| Column | Phenyl-Hexyl, 2.7-5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-40% B over 20 minutes, then a wash and re-equilibration step |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | 280 nm |
| Injection Volume | 5-10 µL |
Protocol 2: Chiral Separation using HPLC
This protocol is for the separation of eschscholtzine enantiomers.
| Parameter | Condition |
| Instrumentation | HPLC system with a UV/PDA detector |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak IA or IC), 5 µm, 4.6 x 250 mm |
| Mobile Phase | Hexane:Ethanol (e.g., 80:20 v/v) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | 280 nm |
| Injection Volume | 10 µL |
Protocol 3: Supercritical Fluid Chromatography (SFC) Method
This protocol offers a fast and efficient alternative for chiral or achiral separations.
| Parameter | Condition |
| Instrumentation | SFC system with a UV/PDA or Mass Spectrometer detector |
| Column | Chiral (e.g., Chiralpak series) or Achiral (e.g., Silica, Diol) SFC column |
| Mobile Phase A | Supercritical CO2 |
| Mobile Phase B (Modifier) | Methanol or Ethanol with 0.1% Ammonium Hydroxide or Diethylamine |
| Gradient | 5-30% B over 5-10 minutes |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Flow Rate | 2-4 mL/min |
| Detection | UV at 280 nm or MS |
Data Presentation
Table 1: Comparison of HPLC Stationary Phases for Eschscholtzine/Californidine Separation
| Stationary Phase | Typical Mobile Phase | Selectivity Advantages | Potential Issues |
| C18 (Octadecylsilane) | Acetonitrile/Water with Formic Acid or Ammonium Acetate | Good general-purpose hydrophobic retention. | May have insufficient selectivity for closely related isomers. Can exhibit peak tailing for basic compounds without proper mobile phase modifiers. |
| Phenyl-Hexyl | Acetonitrile/Water with Formic Acid | Provides alternative selectivity through π-π interactions with aromatic rings, which can enhance the resolution of aromatic alkaloids.[1][2][3][4][5] | May have lower hydrophobic retention than C18. |
| Chiral (Polysaccharide-based) | Hexane/Alcohol with a basic additive | Enables the separation of enantiomers. | Not suitable for achiral separations. Requires non-polar mobile phases. |
Table 2: Influence of Mobile Phase Additives on Peak Shape and Resolution
| Additive | Concentration | Effect on Separation |
| Formic Acid | 0.05 - 0.1% | Improves peak shape by protonating silanol groups and the analytes. Enhances ionization for MS detection. |
| Triethylamine (TEA) | 0.1% | Reduces peak tailing by masking active silanol sites. |
| Ammonium Acetate/Formate | 5-20 mM | Acts as a buffer to maintain a stable pH, improving reproducibility and peak shape. Good for LC-MS applications. |
| Ion-Pairing Reagents (e.g., Hexanesulfonate) | 5-10 mM | Can significantly increase retention and alter selectivity, potentially improving the resolution of challenging separations.[16] |
Visualizations
References
- 1. halocolumns.com [halocolumns.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. support.waters.com [support.waters.com]
- 4. Benefits of Ascentis Express Phenyl-Hexyl over Biphenyl for the Separation of Pain Management Opiates [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The effect of chaotropic mobile phase additives on the separation of selected alkaloids in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of mobile phase composition on the retention of selected alkaloids in reversed-phase liquid chromatography with chaotropic salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Supercritical fluid chromatography for separation and preparation of tautomeric 7-epimeric spiro oxindole alkaloids from Uncaria macrophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 15. lctsbible.com [lctsbible.com]
- 16. Ion pair-based mobile phase additives to improve the separation of alkaloids in supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Analgesic Properties of Eschscholtzine and Standard Analgesics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic effects of Escholtzine, a primary bioactive alkaloid in Eschscholzia californica (California Poppy), against established standard analgesics. The following sections present quantitative data from preclinical studies, detailed experimental methodologies, and an overview of the implicated signaling pathways to offer an objective evaluation for research and drug development purposes.
Quantitative Analgesic Performance
The analgesic efficacy of Eschscholzia californica extract, containing this compound, has been evaluated in several preclinical models of pain. Below are summary tables comparing its performance with standard analgesics. It is important to note that the data for the Eschscholzia californica extract and the standard analgesics are compiled from separate studies; therefore, a direct comparison should be interpreted with caution due to potential variations in experimental conditions.
Table 1: Comparison of Analgesic Activity in the Hot-Plate Test (Thermal Pain)
| Treatment Group | Dose | Route of Administration | Baseline Latency (seconds) | Post-administration Latency (seconds) | % Increase in Latency | Known Standard Comparison (from separate studies) |
| Saline | - | p.o. | 14.4 ± 0.5 | 14.6 ± 0.4 | 1.4% | Morphine (5 mg/kg, i.p.) can produce a 70.9% maximum possible analgesia.[1] |
| E. californica Extract | 100 mg/kg | p.o. | 14.4 ± 0.7 | 19.6 ± 0.9 | 36.1% | The effect has been described as comparable in intensity to gabapentin. |
| E. californica Extract | 300 mg/kg | p.o. | 14.7 ± 0.7 | 18.6 ± 0.7 | 26.5% |
*P<0.05 vs saline treated animals. Data for E. californica extract is adapted from a study on neuropathic pain models.
Table 2: Comparison of Analgesic Activity in the Acetic Acid-Induced Writhing Test (Visceral Pain)
| Treatment Group | Dose | Route of Administration | Mean Number of Writhes | % Inhibition | Known Standard Comparison (from separate studies) |
| Control (Vehicle) | - | - | 23.67 ± 1.21 | - | - |
| E. californica Extract | 200 mg/kg | p.o. | Not directly available in a comparable study, but described as having significant peripheral analgesic effects.[2] | Not directly available in a comparable study. | Diclofenac Sodium (20 mg/kg, i.p.) produced a 58.47% inhibition of writhing.[3] |
| Diclofenac Sodium | 10 mg/kg | i.p. | 29.6 ± 3.9 | 50% | Aspirin (100 mg/kg, p.o.) has shown approximately 38.19% inhibition.[4] |
| Morphine | 5 mg/kg | i.p. | 3.2 ± 0.8 | 95% |
Data for Diclofenac Sodium and Morphine are from separate studies for comparative purposes.
Experimental Protocols
Detailed methodologies for the key analgesic assays are provided below to facilitate the replication and validation of these findings.
Hot-Plate Test
This method is employed to assess centrally mediated analgesia by measuring the response latency to a thermal stimulus.
Apparatus:
-
A hot-plate apparatus with a surface temperature maintained at a constant 55 ± 1°C.
-
A transparent cylindrical retainer to keep the animal on the heated surface.
-
A stopwatch for recording latency times.
Procedure:
-
Acclimatization: Animals (typically mice or rats) are allowed to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Measurement: Each animal is placed on the hot-plate, and the time until the first sign of nociception (e.g., paw licking, jumping) is recorded as the baseline latency. A cut-off time (usually 30-60 seconds) is established to prevent tissue damage.
-
Administration of Test Substance: The Eschscholzia californica extract, standard analgesic (e.g., morphine), or vehicle is administered via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Post-administration Measurement: At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after administration, the animals are again placed on the hot-plate, and the response latency is recorded.
-
Data Analysis: The percentage increase in latency or the maximum possible effect (%MPE) is calculated to determine the analgesic activity.
Acetic Acid-Induced Writhing Test
This test is used to evaluate peripherally acting analgesics by inducing visceral pain.
Materials:
-
0.6% acetic acid solution.
-
Syringes for intraperitoneal injection and administration of the test substance.
-
Observation chambers for individual animals.
Procedure:
-
Grouping and Administration: Animals (typically mice) are divided into groups (control, standard, and test). The test substance, standard analgesic (e.g., diclofenac sodium), or vehicle is administered.
-
Induction of Writhing: After a set absorption period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally (typically 10 ml/kg body weight).
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a specific period (e.g., 15-20 minutes).
-
Data Analysis: The total number of writhes for each animal is recorded. The percentage inhibition of writhing in the treated groups is calculated relative to the control group.
Signaling Pathways and Mechanisms of Action
The analgesic effects of this compound and the alkaloids within Eschscholzia californica are multifaceted, involving several neurotransmitter systems. In contrast, standard analgesics often have more targeted mechanisms. The diagrams below, generated using the DOT language, illustrate these pathways.
Experimental Workflow for Analgesic Validation
Caption: Workflow for preclinical validation of analgesic effects.
Proposed Signaling Pathways for this compound's Analgesic Action
The analgesic activity of Eschscholzia californica extract is believed to be mediated through the synergistic action of its constituent alkaloids, including this compound, on multiple receptor systems.
Caption: Multi-target mechanism of this compound's analgesic action.
Signaling Pathway of a Standard Opioid Analgesic (e.g., Morphine)
Opioid analgesics primarily exert their effects through the activation of opioid receptors, leading to the inhibition of pain signaling pathways.
Caption: Opioid receptor signaling pathway for analgesia.
References
- 1. Evaluation of Analgesic Activity of Papaver libanoticum Extract in Mice: Involvement of Opioids Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABC Herbalgram Website [herbalgram.org]
- 3. Morphine-induced analgesia in the hot-plate test: comparison between NMRI(nu/nu) and NMRI mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Escholtzine Quantification
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Summary of Analytical Methods
The following table summarizes the key performance parameters of HPLC-UV and UHPLC-MS/MS methods for the quantification of Escholtzine, based on available research.
| Parameter | HPLC-UV | UHPLC-MS/MS | HPTLC-Densitometry (for related alkaloids) |
| Linearity (Range) | Not explicitly stated | Not explicitly stated | 0.40–0.90 µ g/spot |
| Correlation Coefficient (r²) | Not explicitly stated | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Accuracy (Recovery) | Not explicitly stated | Not explicitly stated | 98.34% |
| Precision (%RSD) | Not explicitly stated | Not explicitly stated | < 2% |
| Reported Concentration | Flowers: Main compound | 0.05-0.63 mg/g in commercial products[1] | Not applicable for this compound |
Experimental Protocols
Detailed methodologies for the cited analytical techniques are crucial for reproducibility and comparison.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the qualitative and quantitative analysis of the main alkaloids in Eschscholzia californica.[2]
-
Sample Preparation: A rapid prechromatographic sample preparation is employed.
-
Chromatographic System: Reversed-phase HPLC with an ion-pair method.
-
Stationary Phase: Not explicitly stated, but likely a C18 column.
-
Mobile Phase: Not explicitly stated.
-
Detection: Photodiode Array (PDA) detection.
-
Identification: Peaks are identified by comparison with standards and photodiode array detection is used to establish purity.[2]
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This method is highly sensitive and selective for the quantification of this compound in commercial California poppy products.[1]
-
Sample Preparation: Not detailed in the abstract.
-
Chromatographic System: UHPLC coupled to a tandem mass spectrometer.
-
Stationary Phase: Not explicitly stated.
-
Mobile Phase: Not explicitly stated.
-
Detection: Tandem mass spectrometry (MS/MS).
-
Quantification: Based on the principles of mass spectrometry, offering high specificity.
High-Performance Thin-Layer Chromatography with Densitometry (HPTLC)
While a specific HPTLC method for this compound with full validation data was not found, a validated method for esculin, a coumarin glycoside, in Cichorium intybus leaf extract provides a representative protocol that could be adapted and validated for alkaloid quantification.
-
Stationary Phase: Silica gel 60 F254 HPTLC plates.
-
Mobile Phase: Ethyl acetate: methanol: water: glacial acetic acid (20:2:1:4, v/v/v/v).
-
Sample Application: Applied as bands.
-
Detection: Densitometric analysis in reflectance/fluorescence mode at a specific wavelength (e.g., 343 nm for esculin).
-
Quantification: Based on the linear regression analysis of calibration plots.
Mandatory Visualization
The following diagrams illustrate the workflow for the cross-validation of analytical methods and the logical relationship of key validation parameters.
References
Comparative study of Escholtzine content in different Eschscholzia species
For Immediate Release
This guide provides a comparative overview of the escholtzine content across different species of the genus Eschscholzia. It is intended for researchers, scientists, and drug development professionals interested in the phytochemical variations within this genus, particularly concerning the pavine alkaloid this compound. This document summarizes available quantitative and qualitative data, details the experimental protocols for alkaloid quantification, and illustrates the relevant biosynthetic pathway and analytical workflow.
Data Presentation: this compound Content
The quantification of this compound has been predominantly focused on Eschscholzia californica (California poppy), a species recognized for its diverse alkaloid profile. Data for other species remains limited. The table below summarizes the current findings.
| Species | Plant Part | Method of Quantification | This compound Content | Citation |
| Eschscholzia californica | Aerial Parts | Not Specified | 0.2 - 1% of dry weight | |
| Eschscholzia californica | Aerial Parts | Not Specified | 8.700 ± 0.51 mg/kg of dry weight | [1] |
| Eschscholzia californica | Commercial Products | UHPLC-MS/MS | 0.05 - 0.63 mg/g | [2][3] |
| Eschscholzia douglasii | Aerial Parts | Not Specified | Present as a dominant tertiary alkaloid (quantitative data not available) | [1] |
| Eschscholzia glauca | Aerial Parts | Not Specified | Present as a dominant tertiary alkaloid (quantitative data not available) | [1] |
| Eschscholzia lobbii | Not Specified | Not Specified | Data not available | |
| Eschscholzia glyptosperma | Not Specified | Not Specified | Data not available |
Note: The variability in the reported this compound content in E. californica can be attributed to differences in plant genetics, growing conditions, and the specific analytical methods employed. For E. douglasii and E. glauca, while this compound is noted as a significant alkaloid, precise quantitative studies are lacking. No data regarding this compound content was found for E. lobbii and E. glyptosperma in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for the extraction and quantification of this compound and other alkaloids from Eschscholzia species, based on established practices.[4][5][6][7][8]
Sample Preparation and Extraction
-
Plant Material Collection and Preparation: Collect the aerial parts (leaves, stems, flowers) of the Eschscholzia plants. The plant material should be dried at room temperature or in an oven at a controlled temperature (e.g., 40-50°C) to a constant weight. Once dried, grind the material into a fine powder using a mill.
-
Extraction:
-
Weigh approximately 1 gram of the powdered plant material.
-
Perform extraction using a solvent such as methanol, ethanol, or a mixture of acetonitrile and water.[5][7] An acidic modifier like formic acid or acetic acid is often added to the extraction solvent to improve the extraction efficiency of basic alkaloids.[4]
-
The extraction can be carried out using methods such as maceration, sonication, or Soxhlet extraction. For instance, a sample can be sonicated for 20 minutes in the extraction solvent.
-
After extraction, centrifuge the mixture to separate the supernatant from the solid plant debris.
-
Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter to remove any remaining particulate matter before analysis.[8]
-
Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Chromatographic System: An HPLC system equipped with a UV detector is a common method for alkaloid quantification.[2][9]
-
Column: A reversed-phase C18 column is typically used for the separation of alkaloids.[4][5]
-
Mobile Phase: A gradient elution is often employed using a mixture of an aqueous phase (e.g., water with a small amount of formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).[4][5] A typical gradient might start with a low percentage of the organic phase and gradually increase to elute compounds with higher hydrophobicity.
-
Detection: The UV detector can be set at a wavelength between 220 nm and 280 nm for the detection of alkaloids.[4]
-
Quantification: Create a calibration curve using a certified reference standard of this compound at various concentrations. The concentration of this compound in the plant extracts is then determined by comparing the peak area from the sample chromatogram to the calibration curve.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic System: An LC system coupled to a tandem mass spectrometer (MS/MS) provides high sensitivity and selectivity for alkaloid analysis.[8]
-
Ionization Source: An electrospray ionization (ESI) source is commonly used for the analysis of alkaloids.
-
Mass Spectrometry Analysis: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves selecting the precursor ion (the molecular ion of this compound) and a specific product ion (a fragment of this compound) to monitor. This highly specific detection method minimizes interference from other compounds in the complex plant extract.
-
Quantification: Similar to HPLC-UV, quantification is achieved by using a calibration curve prepared with a certified reference standard of this compound.
Mandatory Visualization
Biosynthesis of Benzylisoquinoline Alkaloids (including this compound)
Caption: Biosynthesis pathway of this compound from L-Tyrosine.
Experimental Workflow for this compound Quantification
Caption: General workflow for the quantification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Alkaloids in commercial preparations of California poppy - Quantification, intestinal permeability and microbiota interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Modulatory Effects of Eschscholzia californica Alkaloids on Recombinant GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High Performance Liquid Chromatography Determination and Optimization of the Extraction Process for the Total Alkaloids from Traditional Herb Stephania cepharantha Hayata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A quantitative LC-MS/MS method for residues analysis of 62 plant growth regulators and the investigation of their effects on the quality of traditional Chinese medicinal: Codonopsis Radix as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
An In Vivo Comparative Analysis of Escholtzine and its Putative Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo pharmacological effects of the pavine alkaloid, Escholtzine, a primary constituent of Eschscholzia californica (California Poppy), and its potential major metabolites. Due to a lack of direct in vivo metabolic studies on this compound, this comparison is based on its known pharmacological activities and the predicted metabolic pathways derived from structurally related alkaloids.
Introduction
This compound is a significant bioactive alkaloid found in Eschscholzia californica, a plant with a history of traditional use for its sedative, anxiolytic, and analgesic properties.[1][2] While in vitro studies have begun to elucidate its mechanisms of action, including interactions with GABAA and 5-HT1A receptors, comprehensive in vivo data, particularly concerning its metabolism and the activity of its metabolites, remains limited.[3][4] This guide synthesizes the available in vivo data for this compound and provides a predictive comparison with its likely metabolites, based on established metabolic pathways of similar alkaloids.
Data Presentation: In Vivo Pharmacological Effects
The following table summarizes the reported in vivo effects of Eschscholzia californica extracts, which are rich in this compound. Data for specific, isolated this compound is limited, and thus, the effects of the whole extract are presented as a proxy.
| Compound/Extract | Animal Model | Dose | Observed Effects | Experimental Assay |
| E. californica aqueous extract | Mice | > 100 mg/kg | Sedative effects, sleep induction | Two-compartment test, staircase test |
| E. californica aqueous extract | Mice | 25 mg/kg | Anxiolytic effects | Staircase test, light/dark choice test |
| E. californica 70% ethanol extract | Rats | 100 - 300 mg/kg p.o. | Antihyperalgesic effect in neuropathic and osteoarthritic pain models | Chronic constriction injury model, oxaliplatin-induced hyperalgesia, monoiodoacetate-induced osteoarthritis |
| E. californica 70% ethanol extract | Mice | - | Peripheral analgesic effects (not antagonized by naloxone) | Hot-plate test, carrageenan test |
Postulated Metabolism of this compound
Direct in vivo metabolic studies of this compound are not currently available in the scientific literature. However, studies on the metabolism of other Eschscholzia californica alkaloids, such as californine and protopine, in rats have identified key metabolic transformations. These include N-demethylation, demethylenation of methylenedioxy groups, and subsequent catechol-O-methylation. Based on these findings, the major metabolic pathways for this compound are likely to involve similar enzymatic reactions, leading to the formation of O-demethylated, N-demethylated, and demethylenated metabolites.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Sedative and Anxiolytic Activity Assessment in Mice
-
Animal Model: Male Swiss mice.
-
Test Compound: Aqueous extract of Eschscholzia californica.
-
Administration: Intraperitoneal (i.p.) or oral (p.o.) administration at varying doses.
-
Behavioral Tests:
-
Two-Compartment Test: Mice are placed in a novel environment divided into two compartments. Parameters measured include novelty preference, locomotion, and rearing. A reduction in these parameters is indicative of a sedative effect.
-
Staircase Test: Mice are placed in a box with a five-step staircase. The number of steps climbed and the number of rearings are recorded. An increase in the number of steps climbed at low doses can indicate an anxiolytic effect, while a decrease at higher doses suggests sedation.
-
Light/Dark Choice Test: The apparatus consists of a small, dark compartment and a large, illuminated compartment. The time spent in the lit box is measured as an indicator of anxiety levels; an increase suggests an anxiolytic effect.
-
-
Sleep Induction: The ability of the extract to induce sleep is observed and recorded.
Antihyperalgesic and Analgesic Activity Assessment
-
Animal Model: Male Sprague-Dawley rats and male Swiss mice.
-
Test Compound: 70% (v/v) ethanol dried extract of Eschscholzia californica.
-
Administration: Oral (p.o.) administration.
-
Pain Models:
-
Chronic Constriction Injury (CCI) of the Sciatic Nerve (Rat): A model of neuropathic pain. The antihyperalgesic effect is evaluated using the paw-pressure test.
-
Oxaliplatin-Induced Hyperalgesia (Rat): A model of chemotherapy-induced neuropathic pain. Pain perception is assessed.
-
Monoiodoacetate-Induced Osteoarthritis (Rat): A model of osteoarthritic pain. Pain perception is evaluated.
-
Hot-Plate Test (Mouse): A model for thermal pain. The latency to a painful response (e.g., licking a paw) is measured.
-
Carrageenan-Induced Paw Edema (Mouse): A model of inflammatory pain. The reduction in paw inflammation and associated pain is measured.
-
-
Naloxone Antagonism: To determine the involvement of opioid pathways, the analgesic effect is challenged with the opioid antagonist naloxone.
Visualizations
Experimental Workflow for Behavioral Analysis
Caption: Workflow for assessing sedative and anxiolytic effects.
Postulated Metabolic Pathway of this compound
Caption: Predicted metabolic fate of this compound in vivo.
Conclusion and Future Directions
The available in vivo evidence strongly suggests that this compound, as a major component of Eschscholzia californica extracts, contributes to the plant's sedative, anxiolytic, and analgesic properties. However, the lack of data on its metabolites is a significant gap in our understanding of its complete pharmacological profile. It is plausible that the metabolites of this compound also possess biological activity, potentially contributing to the overall therapeutic effects of the plant extract.
Future research should prioritize in vivo pharmacokinetic and metabolism studies to definitively identify the major metabolites of this compound. Subsequently, the isolated metabolites should be pharmacologically evaluated in relevant in vivo models to compare their potency and efficacy with the parent compound. Such studies are crucial for a comprehensive understanding of the therapeutic potential of this compound and for the development of novel drugs based on its chemical scaffold.
References
- 1. Behavioural effects of the American traditional plant Eschscholzia californica: sedative and anxiolytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Successful application of Eschscholzia californica to combat opioid addiction - MedCrave online [medcraveonline.com]
- 3. Alkaloids from Eschscholzia californica and their capacity to inhibit binding of [3H]8-Hydroxy-2-(di-N-propylamino)tetralin to 5-HT1A receptors in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
Validating the Anxiolytic Activity of Eschscholtzine: A Comparative Analysis in a Mouse Model
This guide provides a comparative analysis of the anxiolytic (anti-anxiety) activity of Eschscholtzine, a prominent alkaloid from the California Poppy (Eschscholzia californica), against the benchmark anxiolytic drug, Diazepam, in a mouse model. The information is tailored for researchers, scientists, and drug development professionals, offering a summary of experimental data, detailed methodologies, and visual representations of experimental workflows and potential signaling pathways.
Disclaimer: Direct quantitative behavioral data on isolated Eschscholtzine in common mouse anxiety models is limited in the current body of scientific literature. Therefore, this guide utilizes data from studies on an aqueous extract of Eschscholzia californica, where Eschscholtzine is a key constituent. The anxiolytic effects of the extract are attributed to its blend of alkaloids.
Comparative Performance Data
The following tables summarize the quantitative data from key behavioral tests used to assess anxiolytic activity in mice. These tests evaluate the conflict between the innate aversion of rodents to open, brightly lit spaces and their desire to explore novel environments. Anxiolytic compounds typically increase the time spent in and the number of entries into the open or illuminated areas.
Table 1: Elevated Plus Maze (EPM) Test
| Treatment Group | Dose (mg/kg) | Time in Open Arms (% of total) | Number of Entries into Open Arms |
| Vehicle (Control) | - | Baseline | Baseline |
| E. californica Extract | 25 | Increased | Increased |
| Diazepam | 0.5 - 2.0 | Significantly Increased[1] | Significantly Increased[1] |
Table 2: Light-Dark Box (LDB) Test
| Treatment Group | Dose (mg/kg) | Time in Light Compartment (seconds) | Number of Transitions |
| Vehicle (Control) | - | Baseline | Baseline |
| E. californica Extract | 25 | Increased[2] | Increased |
| Diazepam | 0.5 - 2.0 | Significantly Increased[3] | Significantly Increased |
Note: A study on an aqueous extract of E. californica showed an anxiolytic action by increasing the time spent by animals in the lit box.[2] Specific quantitative data for comparison is not provided.
Table 3: Open Field Test (OFT)
| Treatment Group | Dose (mg/kg) | Time in Center Zone (seconds) | Total Distance Traveled (cm) |
| Vehicle (Control) | - | Baseline | Baseline |
| E. californica Extract | >100 | Decreased (Sedative effect) | Decreased (Sedative effect) |
| Diazepam | 1.5 | Reduced anxiety-like behaviors without affecting total locomotion[4] | No significant change |
| Diazepam | >2.0 | - | Decreased (Sedative effect)[5] |
Note: Doses of the E. californica extract above 100 mg/kg have been shown to induce sedative effects, which can confound the interpretation of anxiolytic activity in the OFT.[2] Diazepam at higher doses can also produce sedation.[5]
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below.
Elevated Plus Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents.[6] The apparatus consists of a plus-shaped maze with two open and two enclosed arms, elevated from the floor.
Procedure:
-
Acclimatize the mice to the testing room for at least 30 minutes before the experiment.
-
Administer the test compound (Escholtzine/E. californica extract or Diazepam) or vehicle to the mice at the designated pre-treatment time (typically 30-60 minutes).
-
Place a mouse individually in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a 5-minute period.
-
Record the session using a video camera mounted above the maze.
-
Analyze the recording for the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.
Light-Dark Box (LDB) Test
The LDB test is based on the innate aversion of mice to brightly illuminated areas.[7] The apparatus consists of a box divided into a large, illuminated compartment and a smaller, dark compartment.
Procedure:
-
Acclimatize the mice to the testing room for at least 30 minutes prior to the test.
-
Administer the test compound or vehicle.
-
Place a mouse in the center of the illuminated compartment.
-
Allow the mouse to freely explore both compartments for a 5 to 10-minute period.
-
Record the session with a video camera.
-
Analyze the recording for:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
-
Clean the apparatus thoroughly between each mouse.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior.[8] The apparatus is a square arena with walls to prevent escape.
Procedure:
-
Acclimatize the mice to the testing room.
-
Administer the test compound or vehicle.
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for a predetermined period (e.g., 5-20 minutes).
-
Record the session using a video tracking system.
-
Analyze the data for:
-
Total distance traveled.
-
Time spent in the center of the arena.
-
Time spent in the periphery of the arena.
-
Rearing frequency (a measure of exploratory behavior).
-
-
Clean the open field with 70% ethanol after each trial.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for validating the anxiolytic activity of a test compound in a mouse model.
Caption: Experimental workflow for assessing anxiolytic activity.
Proposed Signaling Pathway of this compound's Anxiolytic Action
The anxiolytic effects of Eschscholzia californica alkaloids are believed to be mediated through the modulation of GABAergic and serotonergic systems. The following diagram illustrates a putative signaling pathway.
References
- 1. Diazepam Effects on Anxiety-related Defensive Behavior of Male and Female High and Low Open-Field Activity Inbred Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioural effects of the American traditional plant Eschscholzia californica: sedative and anxiolytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A detailed ethological analysis of the mouse open field test: effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jddtonline.info [jddtonline.info]
- 7. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [en.bio-protocol.org]
- 8. MPD: JaxCC1: project protocol [phenome.jax.org]
A Head-to-Head Comparison of Escholtzine's Effects on CYP Enzymes with Other Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of escholtzine and other major alkaloids found in Eschscholzia californica (California Poppy) on cytochrome P450 (CYP) enzymes. The data presented is compiled from published experimental studies to assist researchers in understanding the potential for herb-drug interactions and to inform drug development programs.
Executive Summary
This compound, a prominent alkaloid in California Poppy, demonstrates significant inhibitory effects on several key drug-metabolizing CYP enzymes. Notably, it exhibits time-dependent inhibition of CYP3A4, CYP2C9, and CYP2C19, and reversible inhibition of CYP2D6. This profile is shared in part by allocryptopine, which also displays time-dependent inhibition of CYP3A4, CYP2C9, and CYP2C19, alongside reversible inhibition of CYP2D6. Protopine is a potent reversible inhibitor of CYP2D6 and also inhibits CYP2C19. In contrast, californidine, a major constituent of aqueous extracts (teas), shows minimal to no effect on the tested CYP enzymes.
Furthermore, this compound, allocryptopine, and other alkaloids (with the exception of protopine) have been shown to activate the Pregnane X Receptor (PXR), a key nuclear receptor that regulates the expression of CYP3A4 and CYP1A2. This dual action of inhibition and potential induction highlights the complex nature of these alkaloids' interactions with drug metabolism pathways.
Quantitative Comparison of CYP Enzyme Inhibition
The following tables summarize the quantitative data on the inhibitory effects of this compound and other alkaloids on various CYP isoforms. The data is primarily derived from in vitro studies using human liver microsomes.
| Alkaloid | CYP Isoform | Inhibition Type | IC50 Value (µM) | IC50 Shift Ratio * | Citation |
| This compound | CYP3A4 | Time-Dependent | 3.0 | > 2 | [1][2] |
| CYP2C9 | Time-Dependent | Not Reported | > 2 | [1][2] | |
| CYP2C19 | Time-Dependent | 0.4 | > 2 | [1][2] | |
| CYP2D6 | Reversible | 2.0 | Not Applicable | [1][2] | |
| Allocryptopine | CYP3A4 | Time-Dependent | Not Reported | > 2 | [1][2] |
| CYP2C9 | Time-Dependent | Not Reported | > 2 | [1][2] | |
| CYP2C19 | Time-Dependent | Not Reported | > 2 | [1][2] | |
| CYP2D6 | Reversible | Not Reported | Not Applicable | [1][2] | |
| Protopine | CYP2D6 | Reversible | 0.04 | Not Applicable | [1][2] |
| CYP2C19 | Reversible | 1.3 | Not Applicable | [1][2] | |
| Californidine | CYP Enzymes | No significant effect | > 100 | Not Applicable | [1][2] |
*An IC50 shift ratio of greater than 2 is indicative of time-dependent inhibition.
Pregnane X Receptor (PXR) Activation
Several of the tested alkaloids demonstrated the ability to activate PXR, which can lead to the induction of CYP enzyme expression.
| Alkaloid | PXR Activation (at 60 µM) | Citation |
| This compound | > 1.5-fold | [1] |
| Allocryptopine | > 1.5-fold | [1] |
| Protopine | No significant activation | [1] |
| Californidine | No significant activation | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
CYP Inhibition Assay (IC50 Determination)
This protocol outlines the general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against various CYP isoforms using human liver microsomes.
-
Preparation of Reagents:
-
Pooled human liver microsomes are resuspended in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).
-
A cocktail of CYP isoform-specific probe substrates is prepared. Examples include midazolam for CYP3A4, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, and dextromethorphan for CYP2D6.
-
The test alkaloids (this compound, allocryptopine, protopine, californidine) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.
-
A NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared.
-
-
Incubation:
-
In a 96-well plate, the human liver microsomes, phosphate buffer, and the test alkaloid at various concentrations are pre-incubated for a short period at 37°C.
-
The reaction is initiated by adding the probe substrate cocktail and the NADPH-regenerating system.
-
The plate is incubated at 37°C for a specific duration (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Processing:
-
The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which may also contain an internal standard for analytical purposes.
-
The plate is centrifuged to precipitate the microsomal proteins.
-
-
Analysis:
-
The supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the specific metabolites of the probe substrates.
-
The percentage of inhibition at each concentration of the test alkaloid is calculated relative to a vehicle control (containing no inhibitor).
-
The IC50 value is determined by fitting the concentration-response data to a suitable nonlinear regression model.
-
Time-Dependent Inhibition (TDI) Assay (IC50 Shift Method)
This assay is used to determine if a compound's inhibitory effect increases with pre-incubation time, which is characteristic of time-dependent inhibitors.
-
Procedure: The assay is conducted in parallel under two conditions:
-
Condition A (Without Pre-incubation): The test alkaloid, human liver microsomes, and the NADPH-regenerating system are incubated together with the probe substrate from the start.
-
Condition B (With Pre-incubation): The test alkaloid is pre-incubated with human liver microsomes and the NADPH-regenerating system for a defined period (e.g., 30 minutes) at 37°C before the addition of the probe substrate to initiate the reaction.
-
-
Data Analysis:
-
IC50 values are determined for both conditions as described in the CYP Inhibition Assay protocol.
-
The IC50 shift ratio is calculated by dividing the IC50 value from Condition A by the IC50 value from Condition B. A ratio significantly greater than 1 (typically >1.5 or 2) indicates time-dependent inhibition.[3][4][5]
-
PXR Activation Assay (Luciferase Reporter Gene Assay)
This cell-based assay is used to screen for compounds that can activate the Pregnane X Receptor.
-
Cell Culture and Transfection:
-
A suitable human cell line, such as the human hepatoma cell line HepG2, is used.[6]
-
The cells are transiently or stably co-transfected with two plasmids:
-
An expression vector containing the full-length human PXR gene.
-
A reporter plasmid containing a luciferase gene under the control of a PXR-responsive promoter, such as the CYP3A4 promoter.[6]
-
-
-
Compound Treatment:
-
The transfected cells are seeded in a 96-well plate and allowed to adhere.
-
The cells are then treated with various concentrations of the test alkaloids. A known PXR agonist, such as rifampicin, is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.[7]
-
-
Incubation:
-
The cells are incubated with the compounds for a sufficient period (e.g., 24-48 hours) to allow for PXR activation, gene transcription, and luciferase protein expression.[8]
-
-
Luciferase Activity Measurement:
-
After incubation, the cells are lysed, and a luciferase substrate is added.
-
The luminescence, which is proportional to the amount of luciferase enzyme, is measured using a luminometer.
-
-
Data Analysis:
-
The fold activation is calculated by normalizing the luminescence signal of the compound-treated cells to that of the vehicle-treated cells.
-
Signaling Pathways and Experimental Workflows
PXR-Mediated CYP Induction Pathway
The following diagram illustrates the signaling pathway by which alkaloids can activate PXR, leading to the induction of CYP enzyme expression.
Caption: PXR activation by alkaloids leading to CYP enzyme induction.
Experimental Workflow for CYP Inhibition Assays
The following diagram outlines the general workflow for determining the IC50 and time-dependent inhibition of alkaloids on CYP enzymes.
Caption: Workflow for determining CYP inhibition by alkaloids.
References
- 1. Modulation of CYPs, P-gp, and PXR by Eschscholzia californica (California Poppy) and Its Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. enamine.net [enamine.net]
- 5. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 6. A PXR reporter gene assay in a stable cell culture system: CYP3A4 and CYP2B6 induction by pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. puracyp.com [puracyp.com]
Reproducibility of Sedative Effects of Eschscholzia californica Alkaloids: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The sedative properties of Eschscholzia californica, commonly known as the California poppy, have been explored in various studies. However, a critical examination of the available scientific literature reveals a notable lack of research focusing specifically on the sedative effects of its constituent alkaloid, Escholtzine , in isolation. The majority of studies have investigated the effects of the whole plant extract or fractions containing a complex mixture of alkaloids. This guide provides a comparative analysis of the existing data on the sedative effects of Eschscholzia californica preparations, with a clear delineation of the experimental methodologies and proposed mechanisms of action. The data presented herein underscores the need for further research to isolate and characterize the pharmacological activity of individual alkaloids, such as this compound, to establish reproducibility and a definitive mechanism of action.
Quantitative Data on Sedative Effects
The following table summarizes the quantitative data from studies investigating the sedative and anxiolytic effects of Eschscholzia californica extracts and alkaloid fractions. It is crucial to note the variability in the preparations, dosages, and experimental models, which complicates direct comparisons and highlights the challenge in assessing the reproducibility of effects.
| Study/Preparation | Model System | Dosage | Key Findings |
| Aqueous Extract of E. californica | Mice | > 100 mg/kg | Reduced locomotion and induced sleep.[1] |
| Aqueous Extract of E. californica | Mice | 25 mg/kg | Exhibited anxiolytic effects.[1] |
| E. californica Extract | Mice | > 25 mg/kg | Demonstrated anxiolytic effects.[2] |
| E. californica Extract | Mice | 200 mg/kg | Promoted sedation.[2] |
| NMT-Enriched Fraction (10% (S)-reticuline) | C5BL/6J Mice | 10 mg/kg (oral) | Showed short-term sedative effects (unpublished data).[3] |
It is important to reiterate that none of the reviewed studies provided quantitative data on the sedative effects of isolated this compound.
Experimental Protocols
The assessment of sedative effects in the cited studies relies on established behavioral and electrophysiological methods.
In Vivo Assessment of Sedation in Rodents
A general workflow for evaluating the sedative properties of a compound in a rodent model is outlined below. The specific parameters measured vary depending on the chosen test.
Commonly employed behavioral tests include:
-
Open-Field Test: Measures locomotor activity and exploratory behavior. A reduction in movement is indicative of sedation.
-
Elevated Plus Maze: Primarily used to assess anxiety, but can also reveal sedative effects through reduced overall activity.
-
Sleep Induction/Potentiation: Measures the ability of a compound to induce sleep or enhance the sleep-inducing effects of a hypnotic agent like pentobarbital.
In Vitro Assessment of GABA-A Receptor Modulation
Electrophysiological techniques are utilized to investigate the interaction of compounds with specific neurotransmitter receptors. The study by Fedurco et al. (2015) employed the two-electrode voltage-clamp technique on recombinant GABA-A receptors expressed in Xenopus oocytes to assess the modulatory effects of Eschscholzia californica alkaloids. This method allows for precise measurement of ion channel function in the presence of test compounds.
Proposed Signaling Pathways for Sedative Effects
The mechanism of action for the sedative effects of Eschscholzia californica is complex and appears to involve multiple targets. The prevailing hypotheses suggest a nuanced interaction with the GABAergic system and potentially the opioid system.
Key aspects of the proposed mechanisms include:
-
Direct GABA-A Receptor Modulation: While earlier hypotheses suggested a general interaction with GABA-A receptors, more recent evidence points to a specific modulatory role of the alkaloid (S)-reticuline on the α3β2γ2 and α5β2γ2 isoforms of the GABA-A receptor.[4] This is significant as it suggests a more targeted mechanism than broad agonism.
-
Weak GABA-A Agonist Binding: Other alkaloids present in the extract, such as protopine and allocryptopine , have been shown to be weak stimulators of GABA-A receptor agonist binding.[3]
-
Indirect Opioid Pathway: A compelling hypothesis suggests that (S)-reticuline may be metabolized in rodents into morphine-like compounds.[3] These metabolites could then act on μ-opioid receptors, which can indirectly influence GABAergic neurotransmission and contribute to a sedative effect.
-
Serotonin and Noradrenaline Transporter Inhibition: Protopine and allocryptopine have also been found to block human serotonin and noradrenaline transporters, suggesting antidepressant-like effects that may contribute to the overall neuropsychopharmacological profile of the extract.[3]
It is important to note that one study concluded that the sedative effect of the medicinal herb does not depend on the direct binding of its alkaloids to the main GABA-A receptors, suggesting that alternative mechanisms, such as the metabolic pathway to opioid-like compounds or actions at other receptor subtypes, may be more significant.[3]
Conclusion
The reproducibility of the sedative effects of this compound cannot be determined from the current body of scientific literature due to a lack of studies on the isolated compound. Research on Eschscholzia californica extracts and fractions indicates sedative and anxiolytic properties, but the effects are likely due to the synergistic or additive actions of multiple constituent alkaloids. The proposed mechanisms of action are complex, involving modulation of specific GABA-A receptor isoforms and a potential indirect role of the opioid system via metabolism of (S)-reticuline.
For future research, it is imperative to conduct studies on isolated this compound to determine its specific sedative potential and mechanism of action. Such studies should employ standardized experimental protocols and quantitative endpoints to establish a clear dose-response relationship and assess the reproducibility of its effects. This will be a critical step in understanding the individual contribution of this alkaloid to the overall sedative properties of Eschscholzia californica.
References
- 1. Behavioural effects of the American traditional plant Eschscholzia californica: sedative and anxiolytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. restorativemedicine.org [restorativemedicine.org]
- 3. Modulatory Effects of Eschscholzia californica Alkaloids on Recombinant GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Plan for Escholtzine
For Immediate Use by Laboratory Professionals
This document provides crucial operational and disposal guidance for Escholtzine, an isoquinoline alkaloid. In the absence of a specific Safety Data Sheet (SDS) for this compound, this plan is based on established safety protocols for similar plant-derived alkaloids and general chemical waste management principles. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and environmental compliance.
Personal Protective Equipment (PPE) and Handling
When handling this compound in solid or solution form, all personnel must use standard personal protective equipment to prevent skin and eye contact, inhalation, and ingestion.
| Protective Equipment | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use a fume hood to avoid inhalation of dust or aerosols. |
Spill Management
In the event of a spill, isolate the area and follow these steps:
-
Alert Personnel : Inform others in the vicinity of the spill.
-
Don Appropriate PPE : Ensure you are wearing the PPE specified in the table above.
-
Contain the Spill : For solid this compound, gently cover with absorbent material to prevent dust from becoming airborne. For liquid solutions, cover with a suitable absorbent material.
-
Collect Waste : Carefully collect the absorbent material and any contaminated debris.
-
Package for Disposal : Place all contaminated materials into a clearly labeled hazardous waste container.
-
Decontaminate the Area : Clean the spill area with a detergent and water solution, then wipe dry.
-
Dispose of Cleaning Materials : All cleaning materials, including used paper towels and gloves, must be disposed of as hazardous waste.
Disposal Procedures for this compound Waste
This compound and any materials contaminated with it must be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Waste Segregation :
-
Solid Waste : Place pure this compound, contaminated weighing papers, and any other solid materials into a dedicated, clearly labeled hazardous waste container suitable for solid chemical waste.
-
Liquid Waste : Collect solutions containing this compound in a designated, leak-proof hazardous waste container for organic or alkaloid waste. Do not mix with incompatible waste streams.
-
Sharps Waste : Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
-
Labeling :
-
All waste containers must be clearly labeled as "Hazardous Waste" and include:
-
The name "this compound".
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
-
-
Storage :
-
Store sealed and labeled waste containers in a designated, secure hazardous waste accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible materials.
-
-
Final Disposal :
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal. The general instruction for disposal is to send the material to an approved waste disposal plant.[2][3][4]
-
Experimental Workflow and Disposal Pathway
The following diagram illustrates the logical flow for the proper handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Escholtzine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for Escholtzine, a benzylisoquinoline alkaloid. The guidance is predicated on the established protocols for handling similar alkaloids, given the limited specific public data on this compound. This approach ensures a high standard of safety in the laboratory.
I. Immediate Safety Information: Personal Protective Equipment (PPE)
When handling this compound, particularly in its pure or concentrated forms, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE based on the potential hazards associated with benzylisoquinoline alkaloids.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes of solutions containing this compound and airborne particles of the powdered form. |
| Hand Protection | Nitrile gloves | Provides a chemical-resistant barrier to prevent skin contact. Latex gloves are not recommended due to potential degradation with organic solvents. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Required when handling powdered this compound to prevent inhalation of fine particles. |
II. Logistical Information: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
-
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form or preparing solutions.
-
Avoid the formation of dust and aerosols.
-
Use dedicated equipment (spatulas, weighing boats, etc.) and clean them thoroughly after use.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
-
Storage:
-
Store in a tightly sealed, light-resistant container. Many alkaloids are light-sensitive.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
-
III. Operational Plan: Spill and Exposure Procedures
Accidents can happen; a clear and concise response plan is essential.
-
Spill Procedures:
-
Evacuate: Clear the immediate area of the spill.
-
Ventilate: Ensure adequate ventilation.
-
Contain: For small spills, absorb with an inert material (e.g., vermiculite, sand).
-
Collect: Carefully scoop the absorbed material into a sealed container for disposal.
-
Clean: Decontaminate the spill area with a suitable laboratory detergent and water.
-
-
Exposure Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.
-
IV. Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Waste this compound: Collect in a designated, labeled, and sealed container.
-
Contaminated Materials: Items such as gloves, weighing boats, and paper towels that have come into contact with this compound should be placed in a sealed bag and disposed of as chemical waste.
Data Presentation: Toxicity of Related Alkaloids
| Alkaloid | Organism | Route | LD50 | Reference |
| Protopine | Mouse | Oral | 313.10 mg/kg | [1] |
Experimental Protocols: Benzylisoquinoline Alkaloid Extraction
The following is a general protocol for the acid-base extraction of benzylisoquinoline alkaloids from plant material. This provides a procedural context for handling this compound in a research setting.[2]
-
Maceration: The dried and powdered plant material is soaked in a solvent (e.g., methanol or ethanol) for an extended period to extract a wide range of compounds, including alkaloids.
-
Filtration and Concentration: The solvent is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acidification: The crude extract is dissolved in a dilute acid solution (e.g., 5% hydrochloric acid). This converts the basic alkaloids into their salt form, which are soluble in the aqueous solution.
-
Washing: The acidic solution is washed with a non-polar organic solvent (e.g., diethyl ether) to remove non-basic impurities like fats and waxes.
-
Basification: The pH of the aqueous solution is raised to approximately 9-10 with a base (e.g., ammonium hydroxide). This converts the alkaloid salts back to their free base form, which are typically insoluble in water.
-
Extraction of Free Base: The now alkaline aqueous solution is extracted multiple times with a non-polar organic solvent (e.g., chloroform). The free base alkaloids will move into the organic layer.
-
Drying and Evaporation: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is evaporated to yield the purified alkaloid fraction.
Mandatory Visualizations
The following diagrams illustrate key concepts relevant to the handling and study of this compound and related alkaloids.
Caption: A logical workflow for the safe handling of this compound.
Caption: Signaling pathways potentially affected by this compound.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
